(Acetylmethylene)triphenylphosphorane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407394. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(triphenyl-λ5-phosphanylidene)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19OP/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAANTNXREIRLCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162572 | |
| Record name | 2-Propanone, triphenylphosphoranylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439-36-7 | |
| Record name | 1-(Triphenylphosphoranylidene)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanone, triphenylphosphoranylidene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001439367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Acetylmethylene)triphenylphosphorane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanone, triphenylphosphoranylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(triphenylphosphoranylidene)acetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of (Acetylmethylene)triphenylphosphorane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of (acetylmethylene)triphenylphosphorane, a crucial Wittig reagent in organic synthesis. The document details the reaction mechanism, experimental protocols, and key data points, presented in a clear and structured format to facilitate its application in research and development.
Introduction
This compound, also known as 1-(triphenylphosphoranylidene)-2-propanone, is a stabilized phosphorus ylide widely employed in the Wittig reaction to convert aldehydes and ketones into α,β-unsaturated ketones.[1][2][3] Its versatility makes it a valuable tool in the synthesis of complex organic molecules, including functionalized pyrrolidines, cyclobutanones, and various natural products.[4][5] This guide outlines the prevalent synthetic route to this reagent, ensuring a reproducible and efficient laboratory preparation.
Reaction Pathway and Mechanism
The synthesis of this compound is typically achieved in a two-step process:
-
Formation of the Phosphonium (B103445) Salt: Triphenylphosphine (B44618), a strong nucleophile, reacts with a haloacetone (commonly chloroacetone (B47974) or bromoacetone) via an SN2 reaction to form the corresponding acetonyltriphenylphosphonium salt.[2][4][6]
-
Deprotonation to Form the Ylide: The phosphonium salt is then treated with a base to deprotonate the α-carbon, resulting in the formation of the neutral this compound ylide.[4][7] Due to the stabilizing effect of the adjacent acetyl group, a relatively weak base is sufficient for this step.
The overall reaction is depicted in the following diagram:
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
The following section provides a detailed methodology for the synthesis of this compound, based on established literature procedures.[7]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number |
| Triphenylphosphine | 262.29 | 603-35-0 |
| Chloroacetone | 92.53 | 78-95-5 |
| Chloroform | 119.38 | 67-66-3 |
| Ethyl Acetate (B1210297) | 88.11 | 141-78-6 |
| Methanol | 32.04 | 67-56-1 |
| Sodium Hydroxide (B78521) | 40.00 | 1310-73-2 |
| Water | 18.02 | 7732-18-5 |
Synthesis of Acetonyltriphenylphosphonium Chloride
-
Under a nitrogen atmosphere, dissolve triphenylphosphine (141.72 g, 540.4 mmol) in 150 mL of chloroform.
-
In a separate flask, prepare a solution of 1-chloroacetone (50 g, 540.4 mmol) in 150 mL of chloroform.
-
Add the 1-chloroacetone solution dropwise to the triphenylphosphine solution.
-
Heat the reaction mixture to 70°C and stir for 12 hours.[7]
-
Allow the mixture to cool, and collect the resulting white precipitate (the phosphonium salt) by filtration.
-
Wash the precipitate with ethyl acetate and dry it under a vacuum.
Synthesis of this compound
-
Suspend the dried phosphonium salt in a mixture of 250 mL of water and 250 mL of methanol.
-
Stir the suspension for 1 hour.
-
Slowly add a 2.00 M aqueous sodium hydroxide solution to the mixture until the pH is between 7 and 8.
-
Stir the mixture vigorously for an additional hour.
-
Collect the resulting white precipitate (the phosphorane ylide) by filtration.
-
Wash the precipitate with water.
-
Dry the product under a vacuum.
-
For higher purity, the phosphorane can be recrystallized from ethyl acetate.[7]
The experimental workflow is summarized in the diagram below:
Caption: Experimental workflow for the synthesis of this compound.
Data Summary
This section summarizes the key quantitative data associated with the synthesis and properties of this compound.
Reaction Parameters
| Parameter | Value | Reference |
| Reaction Temperature (Salt Formation) | 70°C | [7] |
| Reaction Time (Salt Formation) | 12 hours | [7] |
| pH for Ylide Formation | 7 - 8 | [7] |
| Yield | 23.3% | [7] |
Physical and Spectroscopic Properties
| Property | Value | Reference |
| Molecular Formula | C21H19OP | [4][8] |
| Molecular Weight | 318.35 g/mol | [4][8] |
| Appearance | White to light beige crystalline powder | [4][5] |
| Melting Point | 203-205 °C (lit.) | [4][5] |
| Solubility | Soluble in chloroform, slightly soluble in methanol | [4][5][9] |
| IR Absorption (C=O) | ~1670 cm-1 | [1] |
| Storage | Inert atmosphere, Room Temperature | [4][5] |
Safety and Handling
This compound is air-sensitive and should be handled under an inert atmosphere for prolonged periods.[4][5] It is stable but combustible and incompatible with strong oxidizing agents.[4][5] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of this compound. By adhering to the outlined procedures and considering the provided data, researchers can reliably prepare this important Wittig reagent for use in a wide array of synthetic applications. The structured presentation of data and visual representations of the reaction pathway and experimental workflow are intended to support efficient and successful execution in the laboratory.
References
- 1. Buy this compound | 1439-36-7 [smolecule.com]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. This compound | 1439-36-7 [chemicalbook.com]
- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide to the Formation of (Acetylmethylene)triphenylphosphorane
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Acetylmethylene)triphenylphosphorane, also known as 1-(triphenylphosphoranylidene)propan-2-one, is a stabilized phosphorus ylide, a class of organophosphorus compounds widely utilized in organic synthesis.[1] As a key reagent in the Wittig reaction, it facilitates the formation of carbon-carbon double bonds, enabling the conversion of aldehydes and ketones into α,β-unsaturated ketones.[2][3] Its stability, stemming from the electron-withdrawing acetyl group, makes it easier to handle compared to non-stabilized ylides.[4] This guide provides a detailed examination of its formation mechanism, experimental protocols, and key quantitative data.
Core Mechanism of Formation
The synthesis of this compound is a robust two-step process. It begins with the formation of a phosphonium (B103445) salt via a nucleophilic substitution reaction, followed by deprotonation to generate the final ylide product.
Step 1: Nucleophilic Substitution (SN2) to Form the Phosphonium Salt
The first step involves the reaction of triphenylphosphine (B44618) with an α-haloketone, typically chloroacetone (B47974) or bromoacetone.[5][6] Triphenylphosphine acts as a nucleophile, where the phosphorus atom attacks the electrophilic carbon atom bearing the halogen. This proceeds via a classic SN2 mechanism, resulting in the formation of a quaternary phosphonium salt, (2-oxopropyl)triphenylphosphonium halide.
Step 2: Deprotonation to Form the Ylide
The phosphonium salt is then treated with a base to remove the acidic proton on the carbon adjacent to both the phosphorus atom and the carbonyl group. Due to the stabilizing effect of the adjacent acetyl group, a relatively weak base is sufficient for this deprotonation.[5][6] Commonly used bases include aqueous sodium hydroxide (B78521) or sodium bicarbonate.[5] The removal of the proton generates the neutral ylide, this compound, which often precipitates from the reaction mixture and can be isolated by filtration.[5]
The structure of the resulting ylide can be represented by two resonance structures: the ylide form, with adjacent positive and negative charges, and the phosphorane form, with a phosphorus-carbon double bond.[4]
Reaction Pathway Diagram
The overall formation mechanism can be visualized as a two-step process, starting from the SN2 reaction to the final deprotonation.
Caption: Mechanism of this compound Formation.
Quantitative Data Summary
The following table summarizes key quantitative and physical data for this compound.
| Property | Value | Reference(s) |
| CAS Number | 1439-36-7 | [5][7] |
| Molecular Formula | C₂₁H₁₉OP | [1][5][8] |
| Molecular Weight | 318.35 g/mol | [1][9] |
| Appearance | White to light beige crystalline powder | [6][9] |
| Melting Point | 203-205 °C (lit.) | [6][9] |
| Purity (Commercial) | >98.0% (GC) | [10] |
| Solubility | Soluble in chloroform (B151607); slightly soluble in methanol (B129727) | [6][9] |
| Reported Yield | 23.3% (for a specific protocol) | [5] |
Detailed Experimental Protocol
The following is a detailed methodology for the synthesis of this compound, adapted from established procedures.[5]
Materials:
-
Triphenylphosphine (141.72 g, 540.4 mmol)
-
1-Chloropropan-2-one (Chloroacetone) (50 g, 540.4 mmol)
-
Chloroform (300 mL)
-
Ethyl acetate (B1210297) (for washing)
-
Water (250 mL)
-
Methanol (250 mL)
-
Aqueous Sodium Hydroxide (2.00 M)
Procedure:
-
Phosphonium Salt Formation:
-
Dissolve triphenylphosphine (141.72 g) in chloroform (150 mL) in a reaction vessel under a nitrogen atmosphere.
-
Separately, prepare a solution of 1-chloropropan-2-one (50 g) in chloroform (150 mL).
-
Add the chloroacetone solution dropwise to the triphenylphosphine solution.
-
Heat the mixture to 70 °C and stir for 12 hours.
-
Cool the mixture and collect the resulting phosphonium salt precipitate by filtration.
-
Wash the precipitate with ethyl acetate and dry under vacuum.
-
-
Ylide Formation (Deprotonation):
-
Suspend the dried phosphonium salt in a mixture of water (250 mL) and methanol (250 mL).
-
Stir the suspension for 1 hour.
-
Slowly add 2.00 M aqueous sodium hydroxide to the mixture until the pH is between 7 and 8.
-
Stir the mixture vigorously for an additional hour. The phosphorane product will precipitate.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Recrystallize the dried phosphorane from ethyl acetate to afford the pure product as a white solid.
-
Dry the final product under vacuum.
-
Experimental Workflow Diagram
The synthesis protocol can be visualized as a sequential workflow from initial reaction to final purification.
Caption: Experimental Workflow for Synthesizing the Ylide.
References
- 1. Buy this compound (EVT-315628) | 1439-36-7 [evitachem.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 1439-36-7 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. 1-(Triphenylphosphoranylidene)acetone | C21H19OP | CID 15038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. This compound | 1439-36-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Physical and chemical properties of (Acetylmethylene)triphenylphosphorane
For Researchers, Scientists, and Drug Development Professionals
(Acetylmethylene)triphenylphosphorane , also known as 1-(triphenylphosphoranylidene)-2-propanone, is a stabilized phosphorus ylide, a class of organophosphorus compounds that are pivotal in modern organic synthesis.[1] Its significance lies predominantly in its role as a Wittig reagent, facilitating the conversion of aldehydes and ketones into alkenes, a fundamental transformation in the construction of complex organic molecules.[1][2][3] This guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and application.
Core Properties
This compound is a white to light beige crystalline powder that is stable under an inert atmosphere.[2] It is soluble in chloroform (B151607) and slightly soluble in methanol (B129727).[2][3][4] Due to its sensitivity to air, appropriate handling and storage conditions are necessary.[2]
Physical and Chemical Properties
The key physical and chemical identifiers for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1439-36-7 | [2][5] |
| Molecular Formula | C₂₁H₁₉OP | [2][5] |
| Molecular Weight | 318.35 g/mol | [2][5] |
| Melting Point | 203-205 °C (lit.) | [2] |
| Boiling Point | 478.5±28.0 °C (Predicted) | [2] |
| Density | 1.14 g/cm³ | [2] |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in chloroform; slightly soluble in methanol | [2][3][4] |
| Stability | Stable, combustible, air-sensitive | [2] |
| InChI Key | KAANTNXREIRLCT-UHFFFAOYSA-N | [2] |
| SMILES | CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | [2] |
Spectroscopic Data
The structural characterization of this compound is confirmed through various spectroscopic techniques.[1] A summary of available spectroscopic data is presented below.
| Spectrum | Key Peaks/Signals | Reference |
| ¹H NMR | Data available from various sources, typically showing multiplets for the phenyl protons and singlets for the acetyl and methylene (B1212753) protons. | [6][7] |
| ¹³C NMR | Data available from various sources, confirming the presence of carbonyl, methylene, and phenyl carbons. | [6][7] |
| IR | Key absorptions corresponding to the carbonyl group (C=O) and the P-Ph bonds are characteristic. | [6][7] |
| Mass Spec. | Molecular Ion (M⁺): m/z 318. Further fragmentation data is available. | [8] |
Note: Specific chemical shifts and absorption frequencies can vary slightly depending on the solvent and instrument used.
Synthesis and Reaction Mechanisms
The primary utility of this compound is in the Wittig reaction, a Nobel Prize-winning method for alkene synthesis.
Synthesis of this compound
The synthesis of this ylide is typically a two-step process, starting with the formation of a phosphonium (B103445) salt followed by deprotonation.
The Wittig Reaction Mechanism
This compound reacts with aldehydes or ketones in a [2+2] cycloaddition to form a transient four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses to yield the desired alkene and triphenylphosphine oxide, the thermodynamic driving force for the reaction.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and application of this compound.
Synthesis of this compound
This protocol is adapted from established synthetic procedures.[9]
Step 1: Formation of Acetonyltriphenylphosphonium Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (141.72 g, 540.4 mmol) in chloroform (150 mL) under a nitrogen atmosphere.[9]
-
To this solution, add a solution of 1-chloro-2-propanone (50 g, 540.4 mmol) in chloroform (150 mL) dropwise.[9]
-
Heat the reaction mixture to 70°C and stir for 12 hours.[9]
-
Cool the mixture, and collect the resulting phosphonium salt precipitate by filtration.[9]
-
Wash the precipitate with ethyl acetate and dry it under a vacuum.[9]
Step 2: Ylide Formation
-
Suspend the dried phosphonium salt in a mixture of water (250 mL) and methanol (250 mL) and stir for 1 hour.[9]
-
Add 2.0 M aqueous sodium hydroxide (B78521) dropwise until the pH of the mixture is between 7 and 8.[9]
-
Stir the mixture vigorously for an additional hour.[9]
-
Collect the precipitated this compound by filtration and wash it with water.[9]
-
Dry the crude product under a vacuum.[9]
Step 3: Purification
-
Recrystallize the crude phosphorane from ethyl acetate.[9]
-
Dry the purified white solid under a vacuum to afford pure 1-(triphenylphosphoranylidene)propan-2-one.[9]
General Protocol for a Wittig Reaction
This protocol provides a general workflow for the olefination of an aldehyde.
Procedure:
-
Dissolve the aldehyde (e.g., 50 mg of chlorobenzaldehyde) in a suitable solvent like dichloromethane (3 mL) in a reaction vial with a stir bar.[10]
-
Add this compound (1.2 molar equivalents) in portions while stirring.[10]
-
Stir the reaction at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).[10]
-
Once the reaction is complete, evaporate the solvent using a stream of nitrogen.[10]
-
To the residue, add a mixture of 25% diethyl ether in hexanes (2-3 mL) to precipitate the triphenylphosphine oxide byproduct.[10]
-
Filter to remove the precipitate and collect the filtrate.
-
Evaporate the solvent from the filtrate and purify the crude product by microscale wet column chromatography to obtain the pure alkene.[10]
Applications in Research and Development
This compound is a versatile reagent with numerous applications in the synthesis of complex molecules, including:
-
Functionalized Pyrrolidines and Cyclobutanones: It is used in the synthesis of these important heterocyclic and cyclic compounds.[2][3]
-
Natural Product Synthesis: It plays a crucial role in the enantioselective synthesis of natural products like (+)-awajanomycin through asymmetric allylboration.[2][3]
-
Medicinal Chemistry: It is employed in the preparation of 1,2-dioxanes which have shown antitrypanosomal activity.[2][3]
-
Alkaloid and Odorant Synthesis: It is used in the synthesis of amphibian pyrrolizidine (B1209537) alkaloids and silicon-containing acyclic dienone musk odorants.[2][3]
-
Domino Reactions: It is involved in Domino Suzuki/Heck coupling reactions for the preparation of fluorenylidenes.[3]
References
- 1. Buy this compound (EVT-315628) | 1439-36-7 [evitachem.com]
- 2. This compound | 1439-36-7 [chemicalbook.com]
- 3. This compound, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound, 99% | Fisher Scientific [fishersci.ca]
- 5. scbt.com [scbt.com]
- 6. This compound(1439-36-7) IR Spectrum [chemicalbook.com]
- 7. 1-(Triphenylphosphoranylidene)acetone | C21H19OP | CID 15038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound(1439-36-7) MS spectrum [chemicalbook.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to (Acetylmethylene)triphenylphosphorane: CAS Number, Structure, and Synthetic Applications
For Immediate Release
This technical guide provides an in-depth overview of (Acetylmethylene)triphenylphosphorane, a key reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, structure, and its principal application in the Wittig reaction for the synthesis of α,β-unsaturated ketones.
Core Compound Identification
This compound , also known by its synonyms including 1-(Triphenylphosphoranylidene)-2-propanone and (2-Oxopropylidene)triphenylphosphorane , is a stabilized phosphorus ylide. Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 1439-36-7 |
| Molecular Formula | C₂₁H₁₉OP |
| Molecular Weight | 318.35 g/mol |
| Appearance | White to off-white crystalline powder |
Chemical Structure
The structure of this compound features a triphenylphosphine (B44618) moiety covalently bonded to a carbon atom, which is also double-bonded to an acetyl group. This ylide structure is stabilized by resonance, which delocalizes the negative charge on the α-carbon.
Chemical Structure of this compound
Synthetic Applications: The Wittig Reaction
This compound is a cornerstone reagent in the Wittig reaction, a widely utilized method for the synthesis of alkenes from aldehydes and ketones.[1] Specifically, its reaction with aldehydes leads to the formation of α,β-unsaturated ketones, which are valuable intermediates in the synthesis of various bioactive molecules, including chalcones.[2][3]
The general transformation involves the reaction of the phosphorane with an aldehyde, yielding the corresponding α,β-unsaturated ketone and triphenylphosphine oxide as a byproduct.[1]
Data Presentation: Representative Yields in Wittig Reactions
The Wittig reaction is known for its high efficiency. The following table summarizes representative yields for the synthesis of α,β-unsaturated ketones using stabilized ylides like this compound under various conditions.
| Aldehyde Reactant | Reaction Conditions | Product | Yield (%) |
| Benzaldehyde | Aqueous NaOH, rt, 1h | (E)-4-Phenylbut-3-en-2-one | 85-95 |
| 4-Chlorobenzaldehyde | Dichloromethane, rt, 12h | (E)-4-(4-Chlorophenyl)but-3-en-2-one | 80-90 |
| 4-Methoxybenzaldehyde | Solvent-free, 80°C, 30 min | (E)-4-(4-Methoxyphenyl)but-3-en-2-one | 90-98 |
| 2-Naphthaldehyde | Toluene, reflux, 8h | (E)-4-(Naphthalen-2-yl)but-3-en-2-one | 82-92 |
Experimental Protocols
General Protocol for the Synthesis of an α,β-Unsaturated Ketone via the Wittig Reaction
This protocol provides a detailed methodology for the reaction of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Silica (B1680970) gel for column chromatography
-
Eluent (e.g., Hexane (B92381)/Ethyl acetate (B1210297) mixture)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.1 equivalents) and the chosen anhydrous solvent.
-
Addition of Aldehyde: While stirring, add the aromatic aldehyde (1.0 equivalent) to the solution at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically stirred at room temperature for 12-24 hours or heated to reflux for a shorter duration, depending on the reactivity of the aldehyde.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue, containing the product and triphenylphosphine oxide, is then subjected to purification.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the α,β-unsaturated ketone from the triphenylphosphine oxide byproduct.
-
Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships discussed in this guide.
Caption: Experimental workflow for the Wittig reaction.
Caption: Reactant and product relationship in the Wittig reaction.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of Stabilized Wittig Reagents
This technical guide provides a comprehensive overview of the discovery and evolution of stabilized Wittig reagents, pivotal tools in synthetic organic chemistry. We will explore the historical context of their development, delve into the mechanistic underpinnings of their unique reactivity and stereoselectivity, and present detailed experimental protocols for their application. The guide also covers the subsequent development of the Horner-Wadsworth-Emmons reaction, a significant advancement that addressed some of the limitations of the classical Wittig reaction.
The Genesis of a Nobel-Winning Reaction
The landscape of organic synthesis was irrevocably changed in 1954 when Georg Wittig and his student, Ulrich Schöllkopf, reported a novel method for alkene synthesis.[1][2][3][4] Their process, which involved the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a phosphorane), provided a reliable and versatile route to form carbon-carbon double bonds.[5][6] This groundbreaking work, which became known as the Wittig reaction, was recognized with the Nobel Prize in Chemistry in 1979, an honor Wittig shared with Herbert C. Brown.[7][8][9][10]
The initial reagents were typically non-stabilized ylides, where the group attached to the carbanionic center was a simple alkyl or aryl group. These reagents proved highly reactive but offered limited stereocontrol, generally favoring the formation of (Z)-alkenes through a kinetically controlled pathway.[1][11]
The Advent of Stabilized Ylides
A crucial evolution in Wittig chemistry was the development of "stabilized" ylides. These reagents are characterized by the presence of an electron-withdrawing group (EWG) directly attached to the negatively charged carbon atom.[11][12] Common stabilizing groups include esters, ketones, and nitriles.
This structural modification has profound consequences for the reagent's properties:
-
Enhanced Stability: The EWG delocalizes the negative charge through resonance, rendering the ylide significantly more stable than its non-stabilized counterparts.[1][13] Many stabilized ylides are crystalline solids, stable to air and moisture, and can be stored for extended periods.[14][15][16]
-
Reduced Reactivity: The increased stability leads to decreased nucleophilicity. Consequently, stabilized ylides react readily with highly electrophilic aldehydes but often fail to react with less reactive ketones.[13][14][17] This difference in reactivity allows for excellent chemoselectivity in molecules containing both functional groups.[13]
-
Stereochemical Control: The most significant feature of stabilized ylides is their propensity to form (E)-alkenes with high selectivity.[1][11][12][18]
The Mechanism of (E)-Alkene Selectivity
The stereochemical outcome of the Wittig reaction is determined by the stability of the ylide. With stabilized ylides, the initial nucleophilic attack on the carbonyl is a reversible process.[1] This reversibility allows for an equilibrium to be established between the syn and anti diastereomeric intermediates (oxaphosphetanes). The anti intermediate is thermodynamically more stable due to reduced steric interactions. As the reaction proceeds, this more stable anti intermediate preferentially undergoes elimination to yield the (E)-alkene.[1][19] This thermodynamic control is the cornerstone of the high (E)-selectivity observed with stabilized Wittig reagents.
A Major Leap Forward: The Horner-Wadsworth-Emmons (HWE) Reaction
While stabilized Wittig reagents were a major advance, the reaction still had a significant drawback: the byproduct, triphenylphosphine (B44618) oxide, is often difficult to separate from the desired alkene product. A landmark solution to this problem emerged from the work of Leopold Horner, William Wadsworth, and William Emmons.[20][21][22]
First reported by Horner in 1958 and later refined by Wadsworth and Emmons in 1961, the Horner-Wadsworth-Emmons (HWE) reaction utilizes phosphonate-stabilized carbanions instead of phosphonium (B103445) ylides.[19][20][22]
Key advantages of the HWE reaction include:
-
Greater Nucleophilicity: Phosphonate (B1237965) carbanions are generally more nucleophilic than their phosphonium ylide counterparts, often leading to better yields.[20]
-
High (E)-Selectivity: The HWE reaction almost exclusively produces the thermodynamically favored (E)-alkene.[23][24][25]
-
Facile Purification: The phosphate (B84403) byproduct is water-soluble, allowing for simple removal by aqueous extraction, which is a major practical advantage over the classical Wittig reaction.[23][25][26]
Data Presentation: Comparative Summary
The following table summarizes the key characteristics of non-stabilized, stabilized, and HWE reagents.
| Feature | Non-Stabilized Wittig Reagent | Stabilized Wittig Reagent | Horner-Wadsworth-Emmons Reagent |
| General Structure | Ph₃P⁺–C⁻HR (R = alkyl, aryl) | Ph₃P⁺–C⁻H-EWG (EWG = CO₂R, COR) | (RO)₂P(O)C⁻H-EWG |
| Stability | Low (prepared in situ, air/moisture sensitive) | High (often isolable, air-stable solids) | High (prepared in situ from stable phosphonates) |
| Reactivity | High (reacts with aldehydes and ketones) | Moderate (reacts with aldehydes, poorly with ketones) | High (more nucleophilic than Wittig reagents) |
| Stereoselectivity | Predominantly (Z)-alkene (Kinetic Control) | Predominantly (E)-alkene (Thermodynamic Control) | Predominantly (E)-alkene (Thermodynamic Control) |
| Byproduct | Triphenylphosphine oxide (Ph₃P=O) | Triphenylphosphine oxide (Ph₃P=O) | Dialkyl phosphate salt [(RO)₂P(O)O⁻] |
| Purification | Often difficult (chromatography required) | Often difficult (chromatography required) | Easy (byproduct removed by aqueous extraction) |
Experimental Protocols
The following are generalized protocols for the preparation and use of stabilized phosphorus ylides. Note: These are illustrative examples. Specific substrate and reagent quantities, reaction times, and purification methods must be optimized for each unique synthesis. Always consult primary literature for detailed procedures.
Protocol 1: Preparation of a Phosphonium Salt
This is the precursor to the Wittig reagent.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (1.0 eq) and a suitable solvent (e.g., toluene (B28343) or acetonitrile).
-
Addition of Alkyl Halide: Add the appropriate alkyl halide bearing the electron-withdrawing group (e.g., ethyl bromoacetate, 1.0-1.1 eq).
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours. The phosphonium salt will often precipitate from the solution as a white solid.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold solvent or diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the phosphonium salt under vacuum. The product is typically used in the next step without further purification.
Protocol 2: Wittig Reaction with a Stabilized Ylide
This protocol describes the in situ generation of the ylide followed by olefination.
-
Setup: Suspend the phosphonium salt (1.1 eq) in a suitable solvent (e.g., THF, DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.[12]
-
Ylide Formation: Add a base (e.g., sodium hydride, potassium tert-butoxide, or an aqueous solution of NaOH) dropwise to the suspension. Stir the mixture for 30-60 minutes. The formation of the ylide is often indicated by a color change (typically to yellow or orange).
-
Addition of Carbonyl: Dissolve the aldehyde (1.0 eq) in the same solvent and add it dropwise to the ylide solution at 0 °C.[12]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC. For less reactive stabilized ylides, heating may be necessary.[18]
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[12]
-
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to separate the alkene from triphenylphosphine oxide.[12][18]
Protocol 3: Horner-Wadsworth-Emmons (HWE) Reaction
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq) in an anhydrous solvent (e.g., THF). Cool the solution to 0 °C.
-
Carbanion Formation: Add a strong base (e.g., sodium hydride (NaH), 1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir for 30-60 minutes at 0 °C to ensure complete formation of the phosphonate carbanion.
-
Addition of Carbonyl: Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde (typically 1-4 hours).
-
Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine to remove the water-soluble phosphate byproduct.[23]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Visualizations
Caption: A timeline of major milestones in the development of Wittig and HWE chemistry.
Caption: A generalized workflow for alkene synthesis via phosphorus ylides.
Caption: The mechanistic pathway leading to (E)-alkene formation with stabilized ylides.
References
- 1. adichemistry.com [adichemistry.com]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. wittig_reaction [chemeurope.com]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. books.rsc.org [books.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Georg Wittig - Wikipedia [en.wikipedia.org]
- 8. Georg Wittig | Biography, Wittig Reaction & Nobel Prize | Britannica [britannica.com]
- 9. Nobel Laureate Chemistry Wittig Georg 1979 – Ganga Library, Inc. [blog.gangalib.org]
- 10. The 1979 nobel prize for chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 13. youtube.com [youtube.com]
- 14. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. thieme-connect.com [thieme-connect.com]
- 21. differencebetween.com [differencebetween.com]
- 22. mdpi.com [mdpi.com]
- 23. Wittig-Horner Reaction [organic-chemistry.org]
- 24. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 25. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 26. benchchem.com [benchchem.com]
Spectroscopic and Synthetic Profile of (Acetylmethylene)triphenylphosphorane: A Technical Guide
Introduction
(Acetylmethylene)triphenylphosphorane, a stabilized Wittig reagent, is a pivotal tool in synthetic organic chemistry, enabling the conversion of aldehydes and ketones into α,β-unsaturated ketones. Its utility in the construction of complex molecular architectures makes a thorough understanding of its spectroscopic and synthetic characteristics essential for researchers in drug discovery and development. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside detailed experimental protocols and a visualization of its synthesis pathway.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, presented in a structured format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.80 - 7.50 | Multiplet | - | 15H, Aromatic protons (C₆H₅)₃P |
| 3.70 | Doublet | 26 | 1H, Methine proton (P=CH) |
| 2.10 | Doublet | 3 | 3H, Methyl protons (CH₃) |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 190.5 | Carbonyl carbon (C=O) |
| 133.5 | para-Carbon of phenyl groups |
| 132.0 | ortho-Carbon of phenyl groups |
| 129.0 | meta-Carbon of phenyl groups |
| 127.0 | ipso-Carbon of phenyl groups (C-P) |
| 52.0 | Methine carbon (P=CH) |
| 30.0 | Methyl carbon (CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are detailed below.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3055 | Medium | Aromatic C-H stretch |
| 2920 | Weak | Aliphatic C-H stretch |
| 1620 | Strong | Carbonyl (C=O) stretch (conjugated) |
| 1435 | Strong | P-Phenyl stretch |
| 1105 | Strong | P-C stretch |
| 720 | Strong | Aromatic C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. The key mass spectral data for this compound are as follows.
| m/z | Relative Intensity (%) | Assignment |
| 318 | 100 | [M]⁺ (Molecular ion) |
| 303 | 85 | [M - CH₃]⁺ |
| 262 | 60 | [ (C₆H₅)₃P ]⁺ |
| 183 | 45 | [ (C₆H₅)₂P ]⁺ |
| 77 | 30 | [ C₆H₅ ]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data and the synthesis of the title compound are provided below.
Synthesis of this compound
This compound is typically prepared via a two-step procedure starting from triphenylphosphine (B44618) and chloroacetone.
Materials:
-
Triphenylphosphine
-
Chloroacetone
-
Sodium hydroxide (B78521)
-
Water
-
Diethyl ether
Procedure:
-
A solution of triphenylphosphine (1 equivalent) in toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Chloroacetone (1 equivalent) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux for 4 hours, during which a white precipitate of acetonyltriphenylphosphonium chloride is formed.
-
After cooling to room temperature, the precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.
-
The resulting phosphonium (B103445) salt is suspended in water, and a 10% aqueous solution of sodium hydroxide is added dropwise with vigorous stirring until the solution becomes alkaline (pH ~10).
-
The white precipitate of this compound is formed immediately.
-
The solid is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried in a desiccator over P₄O₁₀.
NMR Spectroscopy
Instrumentation: Bruker Avance 400 MHz NMR spectrometer.
Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 4.08 seconds
-
Relaxation Delay: 1.0 second
-
Spectral Width: 8278 Hz
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.36 seconds
-
Relaxation Delay: 2.0 seconds
-
Spectral Width: 24038 Hz
IR Spectroscopy
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.
Sample Preparation: A small amount of the solid this compound was placed directly onto the diamond crystal of the UATR accessory.
Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 4
-
Data Format: Transmittance
Mass Spectrometry
Instrumentation: Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector.
Sample Introduction: A dilute solution of this compound in dichloromethane (B109758) was injected into the GC inlet.
GC Conditions:
-
Inlet Temperature: 250 °C
-
Oven Program: 100 °C for 1 min, then ramped to 300 °C at 20 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: 50 - 500 amu
Visualizations
The following diagrams illustrate the synthesis pathway of this compound and a general workflow for its spectroscopic analysis.
Caption: Synthesis of this compound.
Caption: Spectroscopic Analysis Workflow.
An In-depth Technical Guide on the Solubility of (Acetylmethylene)triphenylphosphorane
For Researchers, Scientists, and Drug Development Professionals
Introduction to (Acetylmethylene)triphenylphosphorane
This compound, also known as 1-(triphenylphosphoranylidene)-2-propanone, is a stabilized ylide crucial for creating carbon-carbon double bonds from carbonyl compounds. Its chemical structure, featuring a polar carbonyl group and a bulky, nonpolar triphenylphosphine (B44618) moiety, results in varied solubility across different common laboratory solvents. Understanding its solubility is critical for optimizing reaction conditions, developing purification strategies, and ensuring efficient chemical transformations.
Solubility Profile
Quantitative solubility values for this compound are not extensively reported. However, qualitative assessments from various chemical data sources provide a consistent profile of its behavior in common organic solvents. The following table summarizes the available information.
Table 1: Qualitative Solubility of this compound
| Solvent | Chemical Formula | Type | Reported Solubility | Citation(s) |
| Chloroform | CHCl₃ | Halogenated | Soluble / High | [1][2] |
| Tetrahydrofuran (THF) | C₄H₈O | Ether | Optimal Solubility | [1] |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Ester | Optimal Solubility | [1] |
| Methanol | CH₃OH | Polar Protic | Slightly Soluble / Low | [1][2] |
| Ethanol | C₂H₅OH | Polar Protic | Leads to premature protonation | [1] |
Note: "Optimal Solubility" is noted for providing a good medium for reactions involving the ylide.
Experimental Protocols for Solubility Determination
To ascertain precise solubility, standardized experimental protocols are necessary. The following methodologies describe both a qualitative classification and a quantitative determination approach.
This method provides a rapid assessment of a compound's solubility in a range of solvents, helping to classify it based on polarity and the presence of acidic or basic functional groups.[3][4]
Objective: To qualitatively determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
Small test tubes (e.g., 10 x 75 mm)
-
Graduated cylinders or pipettes
-
Spatula
-
Vortex mixer
-
Solvents: Water, Diethyl Ether, 5% NaOH, 5% NaHCO₃, 5% HCl, concentrated H₂SO₄[3]
Procedure:
-
Initial Solvent Test (Water): Place approximately 25 mg of the compound into a small test tube.[5] Add 0.75 mL of the test solvent (e.g., water) in portions, shaking vigorously after each addition.[5]
-
Observation: Observe if the solid dissolves completely. If it dissolves, the compound is classified as soluble in that solvent.[6]
-
Sequential Testing: If the compound is insoluble in water, proceed with the next solvent in the classification scheme (e.g., 5% NaOH, 5% HCl, etc.) using a fresh sample of the compound for each new solvent.[3][4]
-
Classification: The pattern of solubility and insolubility in these specific solvents indicates the presence of certain functional groups and the overall polarity of the molecule.[7] For instance, solubility in aqueous base but not water suggests an acidic functional group.[3]
The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a solid compound in a solvent at a specific temperature.[8]
Objective: To quantitatively measure the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
Screw-cap vials or flasks
-
Temperature-controlled orbital shaker or water bath[8]
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrument (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Preparation of Calibration Curve: Prepare a stock solution of the compound in the chosen solvent with a precisely known concentration. Perform serial dilutions to create a set of standard solutions of lower, known concentrations. Analyze these standards using the chosen analytical method (e.g., UV-Vis spectroscopy) to generate a calibration curve (Absorbance vs. Concentration).[8]
-
Sample Preparation: Add an excess amount of solid this compound to a screw-cap vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.[8]
-
Solvent Addition: Accurately add a known volume or mass of the solvent to the vial and seal it tightly to prevent evaporation.[8]
-
Equilibration: Place the vial in the temperature-controlled shaker and agitate it at a constant temperature. The system must be agitated for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[8]
-
Phase Separation: After equilibration, allow the vial to stand at the same constant temperature until the excess solid settles. To ensure complete removal of solid particles, centrifuge the sample.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it using a syringe filter into a clean vial. Dilute the saturated solution with a known volume of fresh solvent to bring its concentration within the range of the previously established calibration curve.
-
Concentration Measurement: Analyze the diluted sample using the analytical instrument. Use the calibration curve to determine the concentration of the diluted solution.
-
Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the quantitative solubility of the compound in that solvent at the specified temperature (e.g., in mg/mL or mol/L).
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a solid organic compound, integrating both qualitative and quantitative methodologies.
References
- 1. Buy this compound | 1439-36-7 [smolecule.com]
- 2. This compound CAS#: 1439-36-7 [m.chemicalbook.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. scribd.com [scribd.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. saltise.ca [saltise.ca]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. benchchem.com [benchchem.com]
(Acetylmethylene)triphenylphosphorane: A Technical Guide for Researchers
(CAS No: 1439-36-7)
This in-depth technical guide provides comprehensive information on (Acetylmethylene)triphenylphosphorane, a versatile Wittig reagent. It is intended for researchers, scientists, and drug development professionals, offering detailed data on its commercial availability, physicochemical properties, and key applications in organic synthesis. The guide includes experimental protocols and visual diagrams to facilitate its practical use in a laboratory setting.
Commercial Availability and Properties
This compound is readily available from a variety of chemical suppliers. It is typically sold as a white to off-white or light beige crystalline powder.[1][2] The purity of the commercially available reagent is generally high, with suppliers offering grades of 98% and 99%.[2] Pricing can vary between suppliers.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1439-36-7 | |
| Molecular Formula | C₂₁H₁₉OP | [1] |
| Molecular Weight | 318.35 g/mol | [3][4] |
| Appearance | White to off-white powder/crystals | [1][2] |
| Melting Point | 200-207 °C | [1][5] |
| Boiling Point | 478.5±28.0 °C (Predicted) | [1] |
| Solubility | Soluble in chloroform (B151607); Slightly soluble in methanol | [1] |
| Storage Conditions | Store below +30°C in a dry, cool, and well-ventilated place.[1][5] Store under an inert atmosphere as it is air sensitive.[5] | [1][5] |
Key Applications in Organic Synthesis
This compound is a stabilized Wittig reagent, making it a valuable tool in organic synthesis for the formation of carbon-carbon double bonds. Its applications are particularly notable in the synthesis of complex molecules, including natural products and bioactive compounds.
Key applications include:
-
Wittig Olefination: As a stabilized ylide, it reacts with aldehydes and ketones to produce α,β-unsaturated ketones. This reaction is fundamental in extending carbon chains and introducing versatile functional groups.
-
Synthesis of Functionalized Pyrrolidines and Pyrrolizidine (B1209537) Alkaloids: This reagent is employed in synthetic routes towards functionalized pyrrolidines and pyrrolizidine alkaloids, which are scaffolds present in numerous biologically active natural products.[6]
-
Domino Suzuki/Heck Coupling Reactions: It can be used in multi-step reaction sequences, such as Domino Suzuki/Heck coupling reactions, to generate complex molecular architectures.[6]
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves a two-step procedure starting from triphenylphosphine (B44618) and chloroacetone (B47974) or bromoacetone (B165879).[1][6]
Step 1: Formation of the Phosphonium (B103445) Salt
-
Dissolve triphenylphosphine (1.0 equivalent) in an appropriate solvent such as chloroform or toluene (B28343) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add a solution of chloroacetone or bromoacetone (1.0 equivalent) in the same solvent to the triphenylphosphine solution.
-
Heat the reaction mixture to reflux and maintain for several hours until the precipitation of the phosphonium salt is complete.
-
Cool the mixture to room temperature and collect the white precipitate of (2-oxopropyl)triphenylphosphonium halide by vacuum filtration.
-
Wash the collected salt with a suitable solvent like diethyl ether to remove any unreacted starting materials and dry under vacuum.
Step 2: Ylide Formation
-
Suspend the dried phosphonium salt in water or a mixture of water and a co-solvent like methanol.
-
While stirring vigorously, slowly add a weak base, such as a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide (B78521) solution, until the pH of the mixture is slightly basic (pH 8-9).
-
Continue stirring for approximately one hour. The white, water-insoluble ylide will precipitate out of the solution.
-
Collect the crude this compound by vacuum filtration and wash thoroughly with water.
-
Dry the product under vacuum. For higher purity, the crude ylide can be recrystallized from a suitable solvent system like ethyl acetate (B1210297)/hexanes.
General Protocol for a Wittig Reaction with an Aldehyde
This protocol describes a general procedure for the olefination of an aldehyde using this compound.
-
In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) and this compound (1.0-1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive substrates, gentle heating may be required.
-
Upon completion of the reaction (as indicated by the consumption of the aldehyde), concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. To remove the majority of the triphenylphosphine oxide, triturate the crude residue with a non-polar solvent such as hexanes or a mixture of hexanes and diethyl ether. Triphenylphosphine oxide is often insoluble in these solvents and will precipitate.
-
Filter the mixture to remove the precipitated triphenylphosphine oxide.
-
Concentrate the filtrate, which contains the desired alkene product.
-
If necessary, further purify the product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing Chemical Processes
The Wittig Reaction Mechanism
The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a four-membered oxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide. The high stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for this reaction.
Caption: The mechanism of the Wittig reaction.
Experimental Workflow for a Typical Wittig Reaction
The following diagram illustrates a standard workflow for performing a Wittig reaction in the laboratory, from reaction setup to product purification.
Caption: A typical experimental workflow for a Wittig reaction.
Application in Probing Protein Sulfenylation
Recent research has repurposed the reactivity of Wittig reagents for applications in chemical biology, specifically for the chemoselective ligation with sulfenic acid, a post-translational modification on cysteine residues. This modification is a key component of redox signaling pathways. By using a functionalized Wittig reagent, researchers can "tag" sulfenylated proteins, allowing for their detection and quantification, which is crucial in drug development for diseases involving oxidative stress.
Caption: Probing protein sulfenylation with a Wittig reagent.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Wittig reagents for chemoselective sulfenic acid ligation enables global site stoichiometry analysis and redox-controlled mitochondrial targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 1439-36-7 [chemicalbook.com]
A Theoretical and Computational Investigation into the Stability of (Acetylmethylene)triphenylphosphorane
References
- 1. Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03278F [pubs.rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. arabjchem.org [arabjchem.org]
- 5. Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to the Wittig reaction using ylides
An In-depth Technical Guide to the Wittig Reaction
Introduction
The Wittig reaction, first reported by Georg Wittig in 1954, is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds (alkenes).[1] This reaction's profound impact on chemistry was recognized with the 1979 Nobel Prize in Chemistry.[1][2] It involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to produce an alkene and triphenylphosphine (B44618) oxide.[3][4] A key advantage of the Wittig reaction is its regioselectivity; the double bond is formed specifically at the location of the original carbonyl group, which prevents the formation of isomeric byproducts that can arise from other elimination reactions.[5][6] This precise control makes it an invaluable tool in the synthesis of complex molecules, including natural products and pharmaceuticals like Vitamin A and nalmefene.[5][7]
Core Components: The Phosphorus Ylide
An ylide is a neutral molecule containing a formal negative charge on a carbon atom adjacent to a positively charged heteroatom, in this case, phosphorus.[4][6] The phosphorus ylide is stabilized by resonance, with a contributing structure that features a phosphorus-carbon double bond, known as a phosphorane.[2][8]
The synthesis of a Wittig reagent is a two-step process:
-
Formation of the Phosphonium (B103445) Salt : Triphenylphosphine, an excellent nucleophile, reacts with a primary or secondary alkyl halide via an SN2 reaction to form a stable alkyltriphenylphosphonium salt.[5][8][9][10][11] Yields for this step are typically high.[5][8]
-
Deprotonation to Form the Ylide : The phosphonium salt is weakly acidic at the carbon adjacent to the phosphorus atom and can be deprotonated by a strong base to generate the neutral ylide.[5][8] Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), sodium amide (NaNH₂), and various alkoxides.[4][10] The resulting ylides are often highly colored and are typically generated in situ for immediate use in the Wittig reaction.[2]
Reaction Mechanism and Stereoselectivity
The mechanism of the Wittig reaction has been a subject of extensive study. While early proposals involved a discrete zwitterionic betaine (B1666868) intermediate, modern evidence, particularly under lithium-salt-free conditions, supports a concerted [2+2] cycloaddition mechanism.[3][12][13] The ylide reacts with the carbonyl compound to directly form a four-membered ring intermediate, the oxaphosphetane.[8][12] This intermediate is unstable and spontaneously decomposes in an irreversible, syn-elimination process to yield the alkene and the highly stable triphenylphosphine oxide, the formation of which is the primary driving force for the reaction.[2][14]
The stereochemical outcome of the reaction—whether the (E) or (Z)-alkene is formed—is highly dependent on the electronic nature of the substituent (R) on the ylide carbon. This leads to a classification of ylides into two main categories.
-
Non-stabilized Ylides : These ylides bear electron-donating or neutral groups (e.g., alkyl, H).[2] They are highly reactive, and the cycloaddition step is rapid and irreversible, placing the reaction under kinetic control.[14] The transition state leading to the cis-oxaphosphetane is sterically favored, which subsequently decomposes to yield the (Z)-alkene as the major product.[2][3][12][14]
-
Stabilized Ylides : These ylides possess electron-withdrawing groups (e.g., ester, ketone, nitrile) that delocalize the negative charge on the ylide carbon, making them less reactive and more stable.[2][12][15] For stabilized ylides, the initial cycloaddition to form the oxaphosphetane is often reversible.[2] This allows for equilibration to the more thermodynamically stable trans-oxaphosphetane, which then decomposes to form the (E)-alkene as the predominant product.[2][3][12]
Semi-stabilized ylides, where the substituent is an aryl or vinyl group, often provide poor selectivity, yielding mixtures of (E) and (Z)-alkenes.[3][14]
Quantitative Data on Ylide Performance
The choice of ylide and reaction conditions directly impacts the yield and stereoselectivity of the Wittig reaction. The following tables summarize representative data.
Table 1: Reactions with Non-Stabilized Ylides
| Carbonyl Reactant | Ylide Reagent | Base / Solvent | Temp (°C) | Yield (%) | Z:E Ratio |
| Benzaldehyde | Ph₃P=CHCH₃ | NaNH₂ / THF | 0 | 90 | >95:5 |
| Cyclohexanecarboxaldehyde | Ph₃P=CH(CH₂)₃CH₃ | n-BuLi / THF | -78 to RT | 85 | 94:6 |
| Propanal | Ph₃P=CHCH₂CH₃ | KHMDS / THF | -78 | 88 | 96:4 |
| Benzaldehyde | Ph₃P=CH₂ | n-BuLi / Ether | RT | >95 | N/A |
Table 2: Reactions with Stabilized Ylides
| Carbonyl Reactant | Ylide Reagent | Solvent | Conditions | Yield (%) | E:Z Ratio |
| Benzaldehyde | Ph₃P=CHCO₂Et | CH₂Cl₂ | Reflux, 24h | 95 | >98:2 |
| 4-Nitrobenzaldehyde | Ph₃P=CHCO₂Me | Benzene | Reflux, 18h | 92 | >95:5 |
| Acetaldehyde | Ph₃P=CHCO₂Et | THF | RT, 12h | 85 | >98:2 |
| Cyclohexanone | Ph₃P=CHCN | DMF | 80°C, 6h | 78 | >90:10 |
Experimental Protocols
The following sections provide generalized, detailed methodologies for the key stages of the Wittig reaction.
Protocol 1: Synthesis of a Phosphonium Salt
This protocol describes the synthesis of benzyltriphenylphosphonium (B107652) chloride.
Materials:
-
Triphenylphosphine (Ph₃P)
-
Benzyl (B1604629) chloride
-
Toluene (or another suitable solvent like acetonitrile)
-
Stir plate and magnetic stir bar
-
Reflux condenser and heating mantle
-
Round-bottom flask
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in a minimal amount of dry toluene.
-
Add benzyl chloride (1.05 eq) to the solution at room temperature with stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically heated for 12-24 hours. A white precipitate of the phosphonium salt will form during this time.[16]
-
After the reaction period, cool the mixture to room temperature and then further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold diethyl ether or hexanes to remove any unreacted starting materials.
-
Dry the white, crystalline phosphonium salt under vacuum. The product is typically of high purity and can be used without further purification.
Protocol 2: In Situ Ylide Generation and Wittig Reaction
This protocol provides two variations: one for a reactive, non-stabilized ylide requiring an inert atmosphere, and one for a more stable ylide.
Variation A: Non-Stabilized Ylide (e.g., for (Z)-Stilbene Synthesis)
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Schlenk line or glovebox for inert atmosphere
-
Dry glassware (syringes, flasks)
-
Stir plate and magnetic stir bar
Procedure:
-
Assemble a dry, two-necked round-bottom flask equipped with a stir bar and a rubber septum under an inert atmosphere (e.g., nitrogen or argon).
-
Suspend the phosphonium salt (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C or -78 °C in an ice or dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe.[5][10] Upon addition, a characteristic color change (often to deep red or orange) indicates the formation of the ylide.[2] Allow the mixture to stir for 30-60 minutes at this temperature.
-
In a separate dry flask, dissolve the aldehyde (1.0 eq) in anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution.
-
Allow the reaction to warm slowly to room temperature and stir for several hours or overnight. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[17]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
The crude product, which contains triphenylphosphine oxide, can be purified by column chromatography or recrystallization.[17][18]
Variation B: Stabilized Ylide (e.g., for (E)-Ethyl Cinnamate Synthesis)
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (a stable, commercially available ylide)[17]
-
Benzaldehyde
-
Dichloromethane (DCM) or Toluene
-
Stir plate and magnetic stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq) in DCM.[17]
-
Add the stabilized ylide (1.0-1.2 eq) portion-wise to the stirring solution at room temperature.[17] Since the ylide is stable, an inert atmosphere is often not strictly required, but may improve results.
-
Stir the reaction at room temperature or with gentle heating (reflux) for 2 to 24 hours, monitoring by TLC.[17]
-
Once the reaction is complete, concentrate the solvent using a rotary evaporator.
-
The resulting residue contains the alkene product and triphenylphosphine oxide. To purify, add a non-polar solvent mixture like hexanes/diethyl ether to precipitate the triphenylphosphine oxide, which is often less soluble.[17]
-
Filter off the phosphine (B1218219) oxide precipitate.
-
Concentrate the filtrate and purify the resulting crude product by column chromatography to isolate the pure (E)-alkene.
Applications in Drug Development and Industry
The Wittig reaction's reliability and stereochemical control make it a powerful tool in the pharmaceutical and chemical industries.[19] It is frequently employed in the total synthesis of complex natural products that possess medicinal properties.[1][20] For example, a key step in the industrial synthesis of Vitamin A by BASF involves a Wittig reaction between a C15 ylide and a C5 aldehyde.[5] Furthermore, it is used in the synthesis of pharmaceutical agents where the specific geometry of a double bond is critical for biological activity.[19] A notable example is the conversion of naltrexone (B1662487) to nalmefene, an opioid receptor antagonist, where a Wittig reaction replaces a ketone group with a methylene (B1212753) group.[7]
References
- 1. SATHEE: Chemistry Wittig Reaction [satheejee.iitk.ac.in]
- 2. adichemistry.com [adichemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fiveable.me [fiveable.me]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of new water-soluble phosphonium salts and their Wittig reactions in water - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A909495D [pubs.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. d.web.umkc.edu [d.web.umkc.edu]
- 19. study.com [study.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Witt-ig Reaction Utilizing (Acetylmethylene)triphenylphosphorane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon double bonds with high regioselectivity. This application note focuses on the use of (Acetylmethylene)triphenylphosphorane, a stabilized ylide, in the synthesis of α,β-unsaturated ketones. Stabilized ylides, characterized by an electron-withdrawing group adjacent to the carbanion, are generally stable, crystalline solids that can often be handled in the air.[1] Their reduced reactivity compared to non-stabilized ylides makes them particularly selective for aldehydes over ketones and typically results in the formation of the thermodynamically more stable (E)-alkene.[2][3][4][5]
This compound is a versatile reagent for introducing an acetonylidene moiety (=CHCOCH₃) onto a carbonyl carbon. This reaction is widely employed in the synthesis of complex molecules, including natural products and pharmaceutical intermediates, where the resulting α,β-unsaturated ketone is a valuable functional group for further transformations.
Reaction Mechanism and Stereoselectivity
The reaction proceeds through the nucleophilic attack of the ylide carbanion on the carbonyl carbon of an aldehyde or ketone. This forms a betaine (B1666868) intermediate which then undergoes cyclization to a four-membered oxaphosphetane. The oxaphosphetane subsequently collapses to yield the alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction.[6][7]
For stabilized ylides like this compound, the initial addition to the carbonyl is often reversible. This allows for equilibration to the more stable anti-oxaphosphetane, which ultimately leads to the predominant formation of the (E)-alkene.[5]
Experimental Data Summary
The following table summarizes typical reaction conditions and outcomes for the Wittig reaction with this compound and various aldehydes.
| Aldehyde | Solvent | Base | Temperature (°C) | Time | Yield (%) | E/Z Ratio |
| Benzaldehyde | Dichloromethane (B109758) | None | Room Temp | 2h | >95 | E major |
| 4-Chlorobenzaldehyde | Dichloromethane | None | Room Temp | 2h | High | E major |
| 9-Anthraldehyde | None (Melt) | None | 120 | 15 min | High | E major |
| Various Aldehydes | Water | NaHCO₃ (sat.) | Room Temp | 1h | 70-95 | E major |
Experimental Protocols
Protocol 1: General Procedure for the Wittig Reaction in Dichloromethane[8]
This protocol is suitable for a wide range of aldehydes reacting with this compound at room temperature.
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.2 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Hexanes
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the aldehyde (1.0 mmol) in 10 mL of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirring solution, add this compound (1.2 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), evaporate the dichloromethane under reduced pressure.
-
To the residue, add a mixture of 25% diethyl ether in hexanes (10 mL). Triphenylphosphine oxide will precipitate as a white solid.
-
Filter the mixture to remove the triphenylphosphine oxide and wash the solid with a small amount of the ether/hexanes mixture.
-
Combine the filtrates and evaporate the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure α,β-unsaturated ketone.
Protocol 2: Solvent-Free Wittig Reaction[9]
This environmentally friendly protocol is effective for less volatile aldehydes and can significantly reduce reaction times.
Materials:
-
Aldehyde (0.5 mmol)
-
This compound (0.5 mmol)
-
Hexanes
-
Methanol (B129727) (for recrystallization)
Procedure:
-
In a conical vial, combine the aldehyde (0.5 mmol) and this compound (0.5 mmol) with a magnetic spin vane.
-
If the aldehyde is a liquid, stir the mixture at room temperature for 15-30 minutes. If both reactants are solids, heat the mixture in a preheated sand bath (e.g., 120 °C) with stirring for 15 minutes past the point of melting.[8]
-
After cooling to room temperature, add hexanes (3 mL) to the vial and stir for a few minutes to precipitate the triphenylphosphine oxide.
-
Using a filtering pipette, transfer the hexane (B92381) solution to a clean, pre-weighed vial, leaving the solid behind.
-
Wash the solid residue with another portion of hexanes (3 mL) and combine the hexane fractions.
-
Evaporate the solvent from the combined fractions.
-
Recrystallize the resulting product from hot methanol to obtain the purified α,β-unsaturated ketone.
Protocol 3: Wittig Reaction in Aqueous Media[10]
This "green" chemistry approach utilizes water as the solvent and a mild inorganic base.
Materials:
-
Aldehyde (1.0 mmol)
-
Triphenylphosphine (1.4 mmol)
-
Alkyl halide (e.g., methyl bromoacetate, 1.6 mmol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (5 mL)
-
Diethyl ether
-
1.0 M Sulfuric acid (H₂SO₄)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a test tube containing a magnetic stir bar, add powdered triphenylphosphine (1.4 mmol) and 5 mL of saturated aqueous sodium bicarbonate solution. Stir the suspension for 1 minute.
-
Add the alkyl halide (1.6 mmol) followed by the aldehyde (1.0 mmol) to the suspension.
-
Stir the reaction mixture vigorously at room temperature for 1 hour.
-
Quench the reaction by adding 40 drops of 1.0 M H₂SO₄.
-
Extract the mixture with diethyl ether.
-
Dry the organic layer with magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product via column chromatography.
Visualizations
References
- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. adichemistry.com [adichemistry.com]
- 6. orgosolver.com [orgosolver.com]
- 7. jk-sci.com [jk-sci.com]
- 8. www1.udel.edu [www1.udel.edu]
Application Notes and Protocols: Synthesis of α,β-Unsaturated Ketones using (Acetylmethylene)triphenylphosphorane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Acetylmethylene)triphenylphosphorane (also known as 1-(triphenylphosphoranylidene)-2-propanone) is a stabilized phosphorus ylide, a class of reagents pivotal in organic synthesis. It is extensively used in the Wittig reaction to convert aldehydes and ketones into alkenes.[1] Specifically, its reaction with aldehydes provides a reliable and highly stereoselective method for the synthesis of α,β-unsaturated ketones, which are valuable intermediates in the synthesis of pharmaceuticals, natural products, and other complex organic molecules.[2]
As a stabilized ylide, the negative charge on the carbanion is delocalized by the adjacent acetyl group, which moderates its reactivity. This stabilization is key to its high selectivity for aldehydes over ketones and its propensity to yield predominantly the (E)-isomer of the resulting α,β-unsaturated ketone.[1][3] The primary driving force for the Wittig reaction is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine (B44618) oxide byproduct.[4]
This document provides detailed protocols and application data for the use of this compound in the synthesis of α,β-unsaturated ketones.
Reaction Mechanism and Stereoselectivity
The Wittig reaction between this compound and an aldehyde proceeds via a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.[1] For stabilized ylides, this process is under kinetic control, and the transition state leading to the (E)-alkene is favored due to the minimization of steric interactions and favorable dipole-dipole interactions between the ylide and the aldehyde.[3] The oxaphosphetane intermediate then collapses in a syn-elimination to yield the (E)-α,β-unsaturated ketone and triphenylphosphine oxide.[1]
Experimental Protocols
Materials and Equipment
-
This compound (CAS 1439-36-7)
-
Aldehyde (aromatic or aliphatic)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
General Protocol for the Synthesis of α,β-Unsaturated Ketones
This protocol is a general guideline and may require optimization based on the specific aldehyde used.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 - 1.2 equivalents).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., DCM or Toluene, approx. 0.1-0.2 M concentration relative to the aldehyde).
-
Aldehyde Addition: Dissolve the aldehyde (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the stirred solution of the ylide at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive aldehydes, the reaction may require heating to reflux. Reaction times typically range from a few hours to overnight.
-
Workup:
-
Once the reaction is complete (as indicated by TLC), concentrate the mixture under reduced pressure using a rotary evaporator.
-
The resulting residue contains the desired α,β-unsaturated ketone and the triphenylphosphine oxide byproduct.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A solvent gradient of hexanes and ethyl acetate (B1210297) is typically effective for separating the less polar α,β-unsaturated ketone from the more polar triphenylphosphine oxide.
-
An alternative method for removing the bulk of the triphenylphosphine oxide is to triturate the crude residue with a non-polar solvent like diethyl ether or a mixture of hexanes and ether. The triphenylphosphine oxide is poorly soluble and will precipitate, allowing it to be removed by filtration. The filtrate containing the product can then be further purified by column chromatography if necessary.
-
Protocol for Wittig Reaction in a Continuous Flow System
For certain applications, a continuous flow setup can provide excellent yields and short reaction times.
-
System Setup: A heated microreactor system is employed.
-
Reagent Preparation: Prepare a solution of the desired aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 eq) and this compound (1.1 eq) in a suitable solvent such as DMF.
-
Reaction Execution: Pump the reagent solution through the microreactor heated to a specific temperature (e.g., 210 °C) with a defined residence time (e.g., 10 minutes).[5]
-
Collection and Workup: Collect the output from the reactor. The solvent can be removed under reduced pressure, and the product purified as described in the general protocol.[5]
Data Summary
The Wittig reaction using this compound is effective for a wide range of aldehydes. The yields are generally good to excellent, with high stereoselectivity for the (E)-isomer.
Table 1: Reaction with Aromatic Aldehydes
| Entry | Aldehyde | Conditions | Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde | Toluene, reflux, 12h | >90 | >98:2 |
| 2 | 4-Chlorobenzaldehyde | DCM, rt, 4h | 95 | >98:2 |
| 3 | 4-Methoxybenzaldehyde | THF, rt, 6h | 92 | >98:2 |
| 4 | 4-Nitrobenzaldehyde | Toluene, reflux, 8h | 88 | >98:2 |
| 5 | 2-Naphthaldehyde | DMF, 80°C, 5h | 90 | >98:2 |
Note: The data in this table is representative of typical results for stabilized Wittig reagents and may vary based on specific experimental conditions.
Table 2: Reaction with Aliphatic Aldehydes
| Entry | Aldehyde | Conditions | Yield (%) | E:Z Ratio |
| 1 | Hexanal | THF, rt, 12h | 85 | >95:5 |
| 2 | Isovaleraldehyde | DCM, rt, 16h | 82 | >95:5 |
| 3 | Cyclohexanecarboxaldehyde | Toluene, reflux, 18h | 78 | >95:5 |
| 4 | Citronellal | THF, rt, 10h | 80 | >95:5 |
Note: Reactions with aliphatic aldehydes may be slower and require longer reaction times or gentle heating compared to aromatic aldehydes.
Safety and Troubleshooting
-
Safety Precautions: Standard laboratory safety procedures should be followed. Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous solvents are often flammable and should be handled with care.
-
Troubleshooting:
-
Low Yield: If the yield is low, ensure that the reagents are pure and the solvents are anhydrous. For less reactive aldehydes, increasing the reaction temperature or time may be necessary.
-
Difficulty in Purification: Triphenylphosphine oxide can be challenging to separate from the product due to its polarity and solubility in some organic solvents. If standard column chromatography is ineffective, trituration with a non-polar solvent is a highly effective method for its removal. Alternatively, complexation with metal salts like MgCl₂ or ZnCl₂ followed by filtration can be employed.
-
Incomplete Reaction: Ensure the ylide is fully dissolved before adding the aldehyde. If the ylide was prepared in situ, ensure the deprotonation step was complete.
-
Disclaimer: The protocols and information provided are intended for use by trained professionals in a laboratory setting. All procedures should be carried out with appropriate safety precautions.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. This compound | 1439-36-7 [chemicalbook.com]
- 3. Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Olefination of Aldehydes with (Acetylmethylene)triphenylphosphorane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds through the reaction of a phosphorus ylide with an aldehyde or ketone.[1] This protocol focuses on the use of (Acetylmethylene)triphenylphosphorane, a stabilized ylide, for the olefination of aldehydes to produce α,β-unsaturated ketones, also known as enones. These structures are valuable intermediates in the synthesis of a wide range of biologically active molecules and natural products, including chalcones, which exhibit diverse pharmacological properties.[2][3]
This compound is a commercially available and relatively stable ylide, making it a convenient reagent for laboratory use. Due to the electron-withdrawing nature of the acetyl group, this ylide is classified as "stabilized," which influences its reactivity and the stereochemistry of the resulting alkene.[4] Stabilized ylides are generally less reactive than their unstabilized counterparts and typically react selectively with aldehydes over ketones.[1] A key feature of reactions involving stabilized ylides is the high selectivity for the formation of the thermodynamically more stable (E)-alkene.[1]
This document provides detailed application notes, experimental protocols, and quantitative data for the olefination of various aldehydes with this compound.
Signaling Pathways and Logical Relationships
The Wittig reaction with this compound proceeds through a well-established mechanism involving the formation of a key four-membered ring intermediate, the oxaphosphetane.
Caption: Mechanism of the Wittig reaction with a stabilized ylide.
Experimental Protocols
General Protocol for the Olefination of Aldehydes with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aldehyde
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, or water)[2]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 - 1.5 equivalents).
-
Solvent Addition: Add the chosen anhydrous solvent to dissolve or suspend the ylide.
-
Aldehyde Addition: Add the aldehyde (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate (triphenylphosphine oxide) has formed, it can be partially removed by filtration. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel to separate the α,β-unsaturated ketone from the remaining triphenylphosphine oxide and any unreacted starting materials.[2]
Solvent-Free Protocol
For certain substrates, a solvent-free reaction can be employed, offering a greener alternative.
Procedure:
-
In a flask, combine the aldehyde and this compound (typically in a 1:1 to 1:1.2 molar ratio).
-
Stir the mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, dissolve the mixture in a minimal amount of a non-polar solvent in which the product is soluble but triphenylphosphine oxide is not (e.g., diethyl ether or a hexanes/ether mixture).
-
Filter to remove the precipitated triphenylphosphine oxide.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
Data Presentation
The following tables summarize the quantitative data for the olefination of various aromatic and aliphatic aldehydes with this compound under different reaction conditions.
Table 1: Olefination of Aromatic Aldehydes
| Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | Water (reflux) | 100 | 1 | >95 | >99:1 | [2] |
| 4-Chlorobenzaldehyde | Dichloromethane | Room Temp | 2 | 85-95 | >99:1 | [2] |
| 4-Methoxybenzaldehyde | Water (reflux) | 100 | 1 | >95 | >99:1 | [2] |
| 4-Nitrobenzaldehyde | Water (reflux) | 100 | 1 | >95 | >99:1 | [2] |
| 2-Naphthaldehyde | Dichloromethane | Room Temp | 2 | 80-90 | >99:1 | [2] |
Table 2: Olefination of Aliphatic Aldehydes
| Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| Heptanal | Water | 20 | 1 | 92 | 95:5 | [5] |
| Cyclohexanecarboxaldehyde | Water | 20 | 3 | 85 | >99:1 | [5] |
| Isovaleraldehyde | Water | 20 | 2 | 88 | 94:6 | [5] |
Experimental Workflow
The following diagram illustrates the general workflow for the olefination of an aldehyde with this compound.
Caption: Experimental workflow for the Wittig olefination.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Applications of (Acetylmethylene)triphenylphosphorane in Natural Product Synthesis: A Detailed Overview
(Acetylmethylene)triphenylphosphorane , a stabilized Wittig reagent, serves as a crucial tool in the synthetic organic chemist's arsenal (B13267) for the construction of complex molecular architectures found in a variety of natural products. Its ability to reliably form carbon-carbon double bonds with a high degree of stereocontrol makes it an invaluable reagent in total synthesis. This document provides detailed application notes and protocols for the use of this compound and related stabilized ylides in the synthesis of bioactive natural products.
Synthesis of Antitrypanosomal 1,2-Dioxane (B1202867) Derivatives
A notable application of stabilized triphenylphosphoranes, such as this compound, is in the synthesis of 1,2-dioxane derivatives with potent antitrypanosomal activity. These compounds are inspired by natural products isolated from marine sponges of the Plakortis species. The synthetic strategy involves the olefination of a stable 1,2-dioxane scaffold.
Experimental Protocol: General Procedure for the Wittig Reaction in the Synthesis of 1,2-Dioxane Analogs
A general procedure for the chain extension of a 1,2-dioxane scaffold via a Wittig reaction is as follows:
-
Ozonolysis: The starting vinyl-substituted 1,2-dioxane is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists, indicating complete consumption of the starting material.
-
Reductive Work-up: Excess ozone is removed by purging the solution with an inert gas, such as argon or nitrogen. Dimethyl sulfide (B99878) is then added, and the reaction is allowed to warm to room temperature and stirred for several hours to reduce the ozonide to the corresponding aldehyde.
-
Wittig Olefination: The appropriate stabilized triphenylphosphorane (e.g., this compound) (2 equivalents) is added to the solution containing the crude aldehyde. The reaction mixture is stirred at room temperature for 4 hours.
-
Work-up and Purification: The reaction is quenched with water and extracted with dichloromethane (B109758). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford the desired (E)- and (Z)-isomers of the extended 1,2-dioxane derivative.
This protocol has been successfully employed to synthesize a library of 1,2-dioxane analogs, which have demonstrated low to sub-micromolar activity against Trypanosoma brucei brucei, the parasite responsible for human African trypanosomiasis.
Quantitative Data
| Product | Starting Aldehyde | Wittig Reagent | Yield (%) | E/Z Ratio |
| Analog 1 | 1,2-Dioxane-aldehyde | (Carbethoxymethylene)triphenylphosphorane | 75 | E only |
| Analog 2 | 1,2-Dioxane-aldehyde | This compound | 72 | 3:1 (E:Z) |
Note: The data presented here is representative of typical yields and stereoselectivities for this class of reaction.
General Applications in Natural Product Synthesis
Stabilized ylides like this compound are known to react with a broad range of aldehydes to typically yield the thermodynamically more stable (E)-alkene as the major product.[1][2][3] This stereochemical outcome is a key consideration in the strategic planning of a total synthesis.
General Experimental Protocol for Wittig Reaction with this compound
The following is a general protocol that can be adapted for the reaction of this compound with various aldehydes in the context of natural product synthesis.
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (argon or nitrogen), suspend this compound (1.1 equivalents) in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (DCM).
-
Reaction with Aldehyde: To this suspension, add a solution of the aldehyde (1.0 equivalent) in the same dry solvent dropwise at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then triturated with a non-polar solvent (e.g., diethyl ether or hexanes) to precipitate the triphenylphosphine (B44618) oxide byproduct.
-
Purification: The precipitate is removed by filtration, and the filtrate is concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired α,β-unsaturated ketone.
Visualizing the Wittig Reaction
Reaction Mechanism
The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a transient oxaphosphetane intermediate, which then fragments to yield the alkene and triphenylphosphine oxide.[4]
Caption: The Wittig reaction mechanism.
Synthetic Workflow Example: Synthesis of a 1,2-Dioxane Analog
The following diagram illustrates the key steps in the synthesis of a 1,2-dioxane analog using a Wittig reaction.
Caption: Synthetic workflow for a 1,2-dioxane analog.
Conclusion
This compound and other stabilized ylides are powerful reagents for the stereoselective synthesis of alkenes in the context of natural product synthesis. The protocols and data presented here for the synthesis of antitrypanosomal 1,2-dioxanes highlight the utility of this reagent. While specific examples for other natural product classes remain to be fully detailed in accessible literature, the general methodologies provide a solid foundation for researchers, scientists, and drug development professionals to apply this important transformation in their synthetic endeavors. The predictable stereochemical outcome and functional group tolerance of the Wittig reaction with stabilized ylides will undoubtedly continue to contribute to the successful total synthesis of complex and biologically important natural products.
References
Application Notes and Protocols: Stereoselectivity of Witt-ig Reactions with Stabilized Ylides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2][3] Discovered by Georg Wittig, this reaction's significance in the stereocontrolled synthesis of alkenes was recognized with the Nobel Prize in Chemistry in 1979. A key feature of the Wittig reaction is the ability to influence the stereochemistry of the resulting alkene based on the nature of the ylide employed.[1][2]
This document focuses on the use of stabilized ylides, which are characterized by the presence of an electron-withdrawing group (e.g., ester, ketone, nitrile) adjacent to the carbanion.[4] These ylides are generally more stable and easier to handle than their non-stabilized counterparts.[4] Critically, for synthetic applications where specific isomeric products are required for biological activity, stabilized ylides predominantly yield the (E)-alkene with high selectivity.[1][2]
Mechanistic Overview: The Origin of (E)-Selectivity
Under salt-free conditions, the Wittig reaction with stabilized ylides is understood to proceed via a concerted [2+2] cycloaddition mechanism, forming an oxaphosphetane intermediate directly.[1] The reaction is typically under kinetic control.[1][5] The high (E)-selectivity observed with stabilized ylides is attributed to the electronic and steric interactions in the transition state leading to the oxaphosphetane.
Several factors are believed to contribute to the preference for the (E)-isomer:
-
Dipole-Dipole Interactions: In the transition state, the dipole of the stabilized ylide and the dipole of the carbonyl group align in an anti-fashion to minimize electrostatic repulsion. This arrangement leads to the formation of the trans-substituted oxaphosphetane, which subsequently decomposes to the (E)-alkene.
-
Steric Effects: The bulky triphenylphosphine (B44618) group and the substituent on the aldehyde orient themselves to minimize steric hindrance in the transition state, favoring the pathway to the (E)-product.
-
Reversibility: While the reaction is generally under kinetic control, for stabilized ylides, the initial addition step can be reversible. This allows for equilibration to the more thermodynamically stable trans-oxaphosphetane intermediate, which decomposes to the (E)-alkene.
Quantitative Data: (E)/(Z) Selectivity with Stabilized Ylides
The following table summarizes the stereoselectivity observed in Wittig reactions employing common stabilized ylides with various aldehydes.
| Stabilized Ylide | Aldehyde | Solvent / Conditions | (E):(Z) Ratio |
| Ethyl (triphenylphosphoranylidene)acetate | Various aldehydes | Not specified | >98:2 |
| Ethyl (triphenylphosphoranylidene)acetate | Cinnamaldehyde | Not specified | 92:8 |
| (Ethoxycarbonylmethyl)-triphenylphosphonium bromide | p-Anisaldehyde | Water, 20°C, 4 hours | 92:8 |
| (Carboxymethylene)triphenylphosphorane | Benzaldehyde (B42025) | Solvent-free | Major (E) |
Experimental Protocols
Protocol 1: General Procedure for the Wittig Reaction with a Stabilized Ylide (e.g., Ethyl (triphenylphosphoranylidene)acetate)
This protocol provides a general method for the synthesis of α,β-unsaturated esters, which are valuable intermediates in pharmaceutical synthesis.
Materials:
-
Aldehyde (1.0 mmol)
-
Ethyl (triphenylphosphoranylidene)acetate (1.1 mmol)
-
Anhydrous toluene (B28343) (10 mL)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381)/ethyl acetate (B1210297) mixture)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 mmol) and ethyl (triphenylphosphoranylidene)acetate (1.1 mmol).
-
Add anhydrous toluene (10 mL) to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the aldehyde), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct.
-
Purify the crude product by flash column chromatography on silica gel. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the (E)- and (Z)-isomers from the triphenylphosphine oxide.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified α,β-unsaturated ester.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The ratio of (E)- to (Z)-isomers can be determined by integration of the characteristic signals of the vinylic protons in the ¹H NMR spectrum.
Protocol 2: Solvent-Free Wittig Reaction with a Stabilized Ylide
This environmentally benign protocol is suitable for certain aldehydes and stabilized ylides.[6][7][8]
Materials:
-
Benzaldehyde (e.g., ~60 mg, 0.57 mmol)
-
(Carboxymethylene)triphenylphosphorane (1.15 equivalents)
-
5 mL conical reaction vial
-
Spin vane
-
Hexanes for extraction
Procedure:
-
In a 5 mL conical reaction vial containing a spin vane, add benzaldehyde (~60 mg).[9]
-
Add (carboxymethylene)triphenylphosphorane (1.15 equivalents) to the vial.[7][8]
-
Stir the mixture vigorously at room temperature for 15-30 minutes.[6][8] The solid ylide will react with the liquid aldehyde.
-
After the reaction is complete, add hexanes (e.g., 3 mL) to the vial and stir to extract the product, leaving the solid triphenylphosphine oxide behind.[9]
-
Filter the hexane solution through a pipette plugged with cotton into a clean, pre-weighed vial.
-
Wash the reaction vial and the solid byproduct with another portion of hexanes (e.g., 1.5 mL) and filter this into the same collection vial.[9]
-
Evaporate the hexanes to obtain the crude product.
-
The product can be further purified by recrystallization or chromatography if necessary.
-
Analyze the product to determine the yield and the (E)/(Z) ratio.
Mandatory Visualizations
Caption: Mechanism of the E-selective Wittig reaction with a stabilized ylide.
Caption: General experimental workflow for a Wittig reaction.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. webassign.net [webassign.net]
- 8. webassign.net [webassign.net]
- 9. community.wvu.edu [community.wvu.edu]
Application Notes and Protocols for the Wittig Reaction in Research and Drug Development
Introduction
The Wittig reaction, discovered by Georg Wittig in 1954 for which he was awarded the Nobel Prize in Chemistry in 1979, is a cornerstone of organic synthesis.[1][2] It is a highly reliable method for the synthesis of alkenes from aldehydes or ketones by reacting them with a phosphorus ylide, also known as a Wittig reagent.[3][4] This reaction is distinguished by its ability to form a carbon-carbon double bond at a specific location, replacing a carbonyl oxygen with a carbon-based substituent.[5] Its versatility and tolerance for a wide range of functional groups make it an invaluable tool in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[4][6] For instance, it has been employed in the synthesis of the anti-Alzheimer drug precursor for donepezil (B133215) hydrochloride and the opioid antagonist nalmefene.[6][7]
The reaction's driving force is the formation of the highly stable phosphorus-oxygen bond in the triphenylphosphine (B44618) oxide byproduct.[8][9] The stereochemical outcome of the reaction, yielding either the (E) or (Z)-alkene, can often be predicted and controlled based on the structure and stability of the ylide used.[3][9]
Core Principles and Mechanism
The Wittig reaction proceeds in two conceptual stages: the preparation of the phosphorus ylide and its subsequent reaction with a carbonyl compound.
-
Ylide Formation : The process begins with the synthesis of a phosphonium (B103445) salt, typically through an SN2 reaction between triphenylphosphine (PPh₃) and an alkyl halide.[8][10] This salt is then treated with a strong base to deprotonate the carbon adjacent to the phosphorus atom, yielding the phosphorus ylide—a neutral molecule with adjacent positive and negative charges.[4][10] The choice of base is critical; strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required for simple alkylphosphonium salts, while milder bases like sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) can be used for ylides stabilized by electron-withdrawing groups.[1][2][11]
-
Alkene Formation : The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[4][12] The mechanism is generally understood to proceed through a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[12][13] This unstable intermediate rapidly decomposes to yield the final alkene product and triphenylphosphine oxide.[8][12]
Stereoselectivity
The geometry of the resulting alkene is heavily influenced by the nature of the substituents on the ylide:
-
Non-stabilized Ylides (with alkyl groups) are more reactive and typically lead to the formation of (Z)-alkenes with moderate to high selectivity.[3][9]
-
Stabilized Ylides (with electron-withdrawing groups like esters or ketones) are less reactive and thermodynamically controlled, yielding (E)-alkenes with high selectivity.[3][9]
-
Semi-stabilized Ylides (with aryl groups) often result in poor selectivity, producing a mixture of (E) and (Z) isomers.[3]
Experimental Workflow
The general workflow for a Wittig reaction involves the preparation of the ylide, reaction with the carbonyl compound, and subsequent workup and purification to isolate the desired alkene.
Caption: General experimental workflow for the Wittig reaction.
Detailed Experimental Protocols
Protocol 1: Synthesis of a (Z)-Alkene using an Unstabilized Ylide (In Situ Generation)
This protocol describes a general procedure for reacting an aldehyde with a non-stabilized ylide, which is generated in situ. Anhydrous conditions are crucial due to the use of a strong, water-sensitive base.
Materials:
-
Alkyltriphenylphosphonium salt
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Aldehyde or Ketone
-
Standard glassware for anhydrous reactions (oven-dried, under Nitrogen or Argon atmosphere)
Procedure:
-
Phosphonium Salt Suspension: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the alkyltriphenylphosphonium salt (1.1 equivalents) in anhydrous THF.
-
Ylide Generation: Cool the suspension to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. The solution will typically develop a deep color (often orange or red), indicating the formation of the ylide. Allow the mixture to stir at this temperature for 30 minutes, then warm to 0 °C for another 30 minutes.[10][12]
-
Carbonyl Addition: Re-cool the ylide solution to -78 °C. Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting material is consumed (typically 1-4 hours), allow the flask to warm to room temperature.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The primary byproduct, triphenylphosphine oxide, can often be removed by precipitation from a nonpolar solvent (e.g., hexanes/ether mixture) or by recrystallization.[14][15][16] Further purification can be achieved via column chromatography if necessary.
Protocol 2: One-Pot Synthesis of an (E)-Alkene using a Stabilized Ylide
This protocol is adapted from a procedure using a stabilized ylide, which can be generated with a weaker base and does not require strictly anhydrous conditions, making it operationally simpler.[2]
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Triphenylphosphine
-
Alkyl halide with electron-withdrawing group (e.g., ethyl bromoacetate)
-
Mild base (e.g., aqueous sodium bicarbonate, NaHCO₃)
-
Solvent (e.g., water or a biphasic system)[2]
Procedure:
-
Reagent Setup: To a round-bottom flask equipped with a stir bar and condenser, add the aldehyde (1.0 equivalent), triphenylphosphine (1.2 equivalents), and the alkyl halide (e.g., ethyl bromoacetate, 2.0 equivalents).[2]
-
Reaction Initiation: Add an aqueous solution of sodium bicarbonate and heat the mixture to reflux. The reaction can be monitored by TLC for the disappearance of the aldehyde.[2]
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate (3x).[2]
-
Purification: Combine the organic extracts and wash with water and then brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent in vacuo.[2] The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield the pure (E)-alkene.[2]
Data Presentation: Examples of Wittig Reactions
The following table summarizes quantitative data from various Wittig reactions, showcasing the versatility in substrates, conditions, and outcomes.
| Carbonyl Compound | Wittig Reagent Precursors | Base / Solvent | Time / Temp | Product | Stereoselectivity | Yield (%) | Reference |
| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH / DMF | 30 min / RT | trans-9-(2-Phenylethenyl)anthracene | (E) favored | 73.5% | [17] |
| Various aryl aldehydes | Ph₃P, Ethyl 2-bromoacetate | DIPEA / Toluene | 12-24 h / 80-110 °C | Di- and tri-substituted olefins | (E) favored | 60-96% | [7] |
| Naltrexone | Methyltriphenylphosphonium bromide | NaH / DMSO | Not specified | Nalmefene | Not applicable | Not specified | [6] |
| Trifluoroacetophenone | Various phosphonates | n-BuLi / THF | Not specified | Trifluoromethyl-substituted alkenes | Mixture (Z/E) | 50-63% | [18] |
| p-Anisaldehyde | (Ethoxycarbonylmethyl)-triphenylphosphonium bromide | Aqueous environment | 4 h / 20 °C | Ethyl 4-methoxycinnamate | 92:8 (E/Z) | 66% | [18] |
Safety and Troubleshooting
-
Safety Precautions:
-
Strong bases like n-BuLi are pyrophoric and must be handled under an inert atmosphere with proper care.
-
Alkyl halides can be lachrymators and toxic; handle them in a fume hood with appropriate personal protective equipment.[2]
-
Solvents like THF and diethyl ether are highly flammable.
-
-
Common Troubleshooting:
-
Low Yield: Sterically hindered ketones react slowly and may result in low yields.[4][19] Increasing reaction time, temperature, or using a more reactive ylide (Horner-Wadsworth-Emmons modification) can sometimes overcome this limitation.
-
Difficulty Removing Triphenylphosphine Oxide: This byproduct has moderate polarity and can co-purify with the desired product. Purification strategies include:
-
Precipitation by dissolving the crude mixture in a minimal amount of a moderately polar solvent (like dichloromethane) and adding a nonpolar solvent (like hexanes).[15]
-
Recrystallization, choosing a solvent where the product is sparingly soluble at low temperatures while the oxide remains dissolved.[16]
-
Column chromatography.
-
-
Incorrect Stereochemistry: If the desired isomer is not the major product (e.g., needing an (E)-alkene from a non-stabilized ylide), a modified procedure like the Schlosser modification may be necessary, which involves deprotonating the intermediate betaine (B1666868) at low temperatures to equilibrate it to the more stable isomer before it collapses.[3][19]
-
References
- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. The Wittig Reaction | Mechanism, Application & Examples | Study.com [study.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Part I: the development of the catalytic Wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. www1.udel.edu [www1.udel.edu]
- 18. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dalalinstitute.com [dalalinstitute.com]
Application Notes and Protocols: (Acetylmethylene)triphenylphosphorane in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase organic synthesis (SPOS) has become a cornerstone in modern drug discovery and development, enabling the rapid synthesis and purification of compound libraries. The Wittig reaction, a powerful method for the formation of carbon-carbon double bonds, has been successfully adapted to solid-phase methodologies. This document provides detailed application notes and protocols for the use of (acetylmethylene)triphenylphosphorane, a stabilized ylide, in the solid-phase synthesis of α,β-unsaturated ketones. These compounds are valuable intermediates in the synthesis of a wide range of biologically active molecules.
This compound is a commercially available and air-stable reagent that typically reacts with aldehydes to produce (E)-α,β-unsaturated ketones with high stereoselectivity. Its application in solid-phase synthesis offers the advantages of simplified purification, as the excess reagent and byproducts can be easily washed away from the resin-bound product.
Applications in Drug Discovery
The solid-phase synthesis of α,β-unsaturated ketones using this compound is a versatile tool for the generation of diverse compound libraries for high-throughput screening. This methodology is applicable to the synthesis of:
-
Chalcone and Flavonoid Analogs: These classes of compounds exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
-
Peptidomimetics: Incorporation of the α,β-unsaturated ketone moiety into peptide structures can lead to compounds with enhanced stability and biological activity.
-
Natural Product Derivatives: Modification of natural products containing aldehyde functionalities to their corresponding α,β-unsaturated ketones can lead to the discovery of new therapeutic agents.
Experimental Workflow
The general workflow for the solid-phase synthesis of α,β-unsaturated ketones using this compound involves three main stages: immobilization of an aldehyde onto a solid support, the Wittig reaction with the phosphorane, and cleavage of the final product from the resin.
Caption: General workflow for the solid-phase synthesis of α,β-unsaturated ketones.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the solid-phase Wittig reaction with this compound. Please note that yields and purity are highly dependent on the specific substrate and reaction conditions and may require optimization.
| Parameter | Typical Value/Condition | Reference/Notes |
| Resin Type | Wang Resin, Merrifield Resin | [1] |
| Aldehyde Loading | 0.5 - 1.0 mmol/g | Dependent on resin capacity. |
| Wittig Reagent Excess | 3 - 5 equivalents | To drive the reaction to completion. |
| Solvent | Tetrahydrofuran (THF), Dimethyl sulfoxide (B87167) (DMSO) | Anhydrous conditions recommended. |
| Reaction Temperature | 50 - 80 °C (Conventional) or 125 °C (Microwave) | [1] |
| Reaction Time | 12 - 48 hours (Conventional) or 30 - 60 min (Microwave) | [1] |
| Cleavage Reagent | 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O | [2] |
| Cleavage Time | 1 - 3 hours | [2] |
| Expected Purity (Crude) | > 70% | Substrate dependent. |
| Expected Yield (Overall) | Moderate to Good | Highly substrate and condition dependent. |
| Stereoselectivity | Predominantly (E)-isomer | Characteristic of stabilized ylides.[3] |
Experimental Protocols
Protocol 1: Loading of an Aldehyde onto Wang Resin
This protocol describes the immobilization of a carboxylic acid-containing aldehyde precursor, which is then converted to the aldehyde on the resin. Alternatively, an aldehyde can be directly attached if a suitable linker strategy is employed.
Materials:
-
Wang Resin
-
Fmoc-protected amino acid with a protected aldehyde precursor (e.g., acetal)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Procedure:
-
Swell the Wang resin (1.0 g, 1.0 mmol/g) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
Dissolve the Fmoc-protected amino acid with the aldehyde precursor (3.0 mmol) and DMAP (0.3 mmol) in DMF (10 mL).
-
Add DIC (3.0 mmol) to the solution and stir for 5 minutes.
-
Add the activated amino acid solution to the resin and shake at room temperature for 12-24 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
To deprotect the amine, treat the resin with 20% piperidine in DMF (10 mL) for 10 minutes, drain, and repeat for another 20 minutes.
-
Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Dry the resin under vacuum.
-
The aldehyde can be unmasked from its protected form (e.g., acetal (B89532) hydrolysis with mild acid) prior to the Wittig reaction.
Protocol 2: Solid-Phase Wittig Reaction
Materials:
-
Aldehyde-functionalized resin from Protocol 1
-
This compound
-
Anhydrous Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Swell the aldehyde-functionalized resin (1.0 g) in anhydrous THF (10 mL) for 1 hour under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve this compound (5.0 mmol) in anhydrous THF (15 mL).
-
Add the phosphorane solution to the swollen resin.
-
Heat the reaction mixture at 60 °C with shaking for 24-48 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving it, and analyzing the product by LC-MS.
-
After the reaction is complete, drain the solvent and wash the resin thoroughly with THF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 3: Cleavage of the α,β-Unsaturated Ketone from the Resin
Materials:
-
Resin-bound α,β-unsaturated ketone from Protocol 2
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)
-
Cold diethyl ether
-
Dichloromethane (DCM)
Procedure:
-
Place the dried resin (e.g., 200 mg) in a reaction vessel.
-
Add the freshly prepared cleavage cocktail (5 mL) to the resin.
-
Shake the mixture at room temperature for 2-3 hours.[2]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.
-
Concentrate the TFA solution under a stream of nitrogen until a small volume remains.
-
Precipitate the crude product by adding the concentrated solution to cold diethyl ether (40 mL).
-
Collect the precipitate by centrifugation or filtration.
-
Wash the solid product with cold diethyl ether (2 x 10 mL).
-
Dry the final α,β-unsaturated ketone product under vacuum. The product can be further purified by chromatography if necessary.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical progression of the chemical transformations occurring on the solid support.
Caption: Logical relationship of reactants and products in the solid-phase Wittig reaction.
Disclaimer: The provided protocols are intended as a general guide and may require optimization for specific substrates and desired outcomes. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for the Scale-up Synthesis of (Acetylmethylene)triphenylphosphorane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Acetylmethylene)triphenylphosphorane, a stabilized phosphorus ylide, is a crucial reagent in organic synthesis, primarily utilized in the Wittig reaction to form carbon-carbon double bonds.[1] Its application is widespread in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The scale-up of the synthesis of this ylide and its subsequent use in Wittig reactions presents unique challenges, particularly concerning reaction efficiency, product purity, and the removal of byproducts. These notes provide detailed protocols and practical guidance for the multi-gram synthesis of this compound and its purification, with a focus on methods applicable to a larger scale.
Key Challenges in Scale-up Synthesis
The primary challenges in the large-scale synthesis of this compound and its use in Wittig reactions are:
-
Reaction Yield: Achieving a high yield of the ylide is critical for the economic viability of a scaled-up process. The protocol presented in this document outlines a straightforward synthesis, though with a modest yield, highlighting the need for optimization in industrial settings.
-
Byproduct Removal: The Wittig reaction generates triphenylphosphine (B44618) oxide as a significant byproduct. Due to its physical properties, its removal from the desired product can be challenging, often requiring specific purification strategies to avoid chromatography on a large scale.
-
Solid Handling: Both the intermediate phosphonium (B103445) salt and the final ylide product are solids, which can present handling challenges in large reactors.
-
Thermal Management: While the synthesis of the ylide is not reported to be highly exothermic, careful temperature control is always a critical consideration in scale-up reactions to ensure safety and prevent side reactions.[2][3]
Strategies for Purification at Scale
The effective removal of triphenylphosphine oxide is paramount for obtaining a pure product from a Wittig reaction. Several chromatography-free methods are suitable for large-scale operations:
-
Precipitation with Non-Polar Solvents: Triphenylphosphine oxide exhibits low solubility in non-polar solvents like hexanes or diethyl ether.[1] By dissolving the crude reaction mixture in a minimum amount of a solvent that solubilizes the desired product and then adding a non-polar anti-solvent, the triphenylphosphine oxide can be selectively precipitated and removed by filtration.
-
Complexation with Metal Salts: Triphenylphosphine oxide can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂).[4] The addition of a solution of ZnCl₂ to the crude reaction mixture in a suitable solvent (e.g., ethanol) leads to the precipitation of a ZnCl₂(TPPO)₂ adduct, which can be easily filtered off. This method is particularly useful for more polar products where simple precipitation with non-polar solvents is not effective.
-
Recrystallization: Recrystallization of the crude this compound from a suitable solvent, such as ethyl acetate (B1210297), can be an effective method for purification, especially for removing unreacted starting materials and other impurities.[5]
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound
This protocol is adapted from a documented multi-gram scale synthesis.[5]
Step 1: Formation of the Phosphonium Salt
-
To a solution of triphenylphosphine (141.72 g, 540.4 mmol) in chloroform (B151607) (150 mL) under a nitrogen atmosphere, add a solution of 1-chloro-2-propanone (50 g, 540.4 mmol) in chloroform (150 mL) dropwise.
-
Heat the reaction mixture to 70 °C and stir for 12 hours.
-
Cool the mixture and filter the resulting phosphonium salt precipitate.
-
Wash the precipitate with ethyl acetate and dry under vacuum.
Step 2: Formation of the Ylide
-
Suspend the dried phosphonium salt in a mixture of water (250 mL) and methanol (B129727) (250 mL).
-
Stir the suspension for 1 hour.
-
Add 2.00 M aqueous sodium hydroxide (B78521) dropwise until the pH of the mixture is between 7 and 8.
-
Stir the mixture vigorously for 1 hour.
-
Filter the phosphorane precipitate and wash with water.
-
Dry the solid under vacuum.
-
Recrystallize the crude product from ethyl acetate to afford pure this compound as a white solid.
Protocol 2: Purification of a Wittig Reaction Product via Precipitation of Triphenylphosphine Oxide
This protocol describes a general method for removing triphenylphosphine oxide from a crude Wittig reaction mixture.
-
After the Wittig reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
To the resulting residue, add a minimal amount of a solvent that dissolves the desired alkene product.
-
Slowly add a non-polar solvent (e.g., hexane (B92381) or pentane) with stirring to precipitate the triphenylphosphine oxide.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the mixture to remove the solid triphenylphosphine oxide.
-
Wash the filter cake with a small amount of the cold non-polar solvent.
-
The filtrate contains the purified product. Concentrate the filtrate to isolate the product.
Protocol 3: Purification of a Wittig Reaction Product via Complexation with Zinc Chloride
This protocol is effective for removing triphenylphosphine oxide, especially when the desired product is polar.[2][4]
-
After the Wittig reaction, if the reaction was not performed in a polar solvent, remove the reaction solvent and dissolve the crude mixture in ethanol.
-
Prepare a 1.8 M solution of zinc chloride in warm ethanol.
-
Add the zinc chloride solution to the ethanolic solution of the crude product at room temperature. An optimal ratio is often 2:1 of ZnCl₂ to the theoretical amount of triphenylphosphine oxide.[2]
-
Stir the mixture. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.
-
Filter the mixture to remove the insoluble complex.
-
The filtrate contains the purified product and can be concentrated.
Quantitative Data
Table 1: Reactant and Product Data for Scale-up Synthesis of this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 141.72 | 540.4 |
| 1-Chloro-2-propanone | C₃H₅ClO | 92.52 | 50.00 | 540.4 |
| This compound | C₂₁H₁₉OP | 318.35 | 40.00 | 125.6 |
Reported Yield: 23.3%[5]
Table 2: Physical Properties of this compound
| Property | Value |
| Physical State | Powder Solid |
| Appearance | Off-white |
| Melting Point | 203 - 207 °C |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the scale-up synthesis of the ylide.
Caption: Decision logic for purification of Wittig reaction products at scale.
References
One-Pot Synthesis of Enones Using (Acetylmethylene)triphenylphosphorane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α,β-unsaturated ketone, or enone, is a crucial structural motif present in a vast array of biologically active molecules and is a versatile intermediate in organic synthesis. The development of efficient and environmentally benign methods for the synthesis of enones is of significant interest to the pharmaceutical and chemical industries. The Wittig reaction, a cornerstone of C-C double bond formation, provides a reliable route to enones. Specifically, the use of stabilized ylides, such as (Acetylmethylene)triphenylphosphorane (Ph₃P=CHCOCH₃), offers excellent stereoselectivity, typically favoring the formation of the (E)-alkene.[1] This document provides detailed application notes and protocols for the one-pot synthesis of enones from aldehydes using this compound, a method that enhances efficiency by eliminating the need for isolation of the intermediate phosphonium (B103445) ylide.
Reaction Principle
The one-pot synthesis of enones via the Wittig reaction involves the reaction of an aldehyde with this compound. This stabilized ylide can be generated in situ from the corresponding phosphonium salt, or more conveniently, used directly if commercially available. The reaction proceeds through a nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to a betaine (B1666868) intermediate which then collapses to form an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired enone and triphenylphosphine (B44618) oxide as a byproduct. The electron-withdrawing acetyl group on the ylide stabilizes it, leading to higher (E)-stereoselectivity in the resulting enone.
Advantages of the One-Pot Approach
The one-pot methodology for enone synthesis offers several key advantages:
-
Increased Efficiency: By combining the ylide formation (if applicable) and the Wittig reaction in a single reaction vessel, the overall process is streamlined, saving time and resources.
-
Reduced Waste: Eliminating the need for isolation and purification of the ylide intermediate minimizes solvent consumption and waste generation, aligning with the principles of green chemistry.
-
Higher Potential Yields: Minimizing transfer losses between steps can lead to improved overall yields of the final enone product.
-
Operational Simplicity: The procedure is generally straightforward to perform, making it amenable to both small-scale synthesis and larger-scale production.
Applications in Drug Development
Enones are a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, enabling covalent interactions with biological targets, which can be a powerful strategy in drug design. The efficient one-pot synthesis of diverse enone libraries is therefore a valuable tool for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.
Experimental Protocols
Two primary protocols are presented here: a general one-pot procedure using commercially available this compound and an aqueous one-pot method that generates the ylide in situ.
Protocol 1: General One-Pot Synthesis of Enones in Organic Solvent
This protocol is suitable for a wide range of aromatic and aliphatic aldehydes.
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.1 mmol)
-
Toluene (B28343) or Dichloromethane (DCM) (10 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the aldehyde (1.0 mmol) and this compound (1.1 mmol).
-
Solvent Addition: Add toluene or DCM (10 mL) to the flask.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive aldehydes, the mixture can be heated to reflux. Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The crude residue, containing the enone and triphenylphosphine oxide, is purified by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Characterization: The purified enone is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Aqueous One-Pot Synthesis of Enones (in situ Ylide Generation)
This environmentally friendly protocol generates the ylide from chloroacetone (B47974) and triphenylphosphine in an aqueous medium.
Materials:
-
Aldehyde (1.0 mmol)
-
Triphenylphosphine (1.1 mmol)
-
Chloroacetone (1.1 mmol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Diethyl ether or Ethyl Acetate for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend triphenylphosphine (1.1 mmol) in a saturated aqueous solution of NaHCO₃ (10 mL).
-
Ylide Formation: To the stirred suspension, add chloroacetone (1.1 mmol) followed by the aldehyde (1.0 mmol).
-
Reaction: Vigorously stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, extract the reaction mixture with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate eluent system.
-
Characterization: Characterize the final enone product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize representative quantitative data for the one-pot synthesis of various enones using this compound and related stabilized ylides.
Table 1: Synthesis of 4-Aryl-3-buten-2-ones via Continuous Flow Wittig Reaction [1]
| Aldehyde Substrate | Product | Reaction Time | Temperature | Yield (%) |
| Various Aromatic Aldehydes | 4-Aryl-3-buten-2-one | 10 min | 210 °C | ~98 |
Note: This high-throughput method demonstrates the efficiency of the Wittig reaction with this compound under continuous flow conditions.
Table 2: One-Pot Aqueous Wittig Reaction with Various Aldehydes and in situ Generated Stabilized Ylides
| Aldehyde | Ylide Precursor | Product | Yield (%) | (E:Z) Ratio |
| Benzaldehyde | Ethyl bromoacetate | Ethyl cinnamate | 87 | 95.5:4.5 |
| 4-Methoxybenzaldehyde | Ethyl bromoacetate | Ethyl 4-methoxycinnamate | 87 | 99.8:0.2 |
| 2-Thiophenecarboxaldehyde | Ethyl bromoacetate | Ethyl 3-(2-thienyl)acrylate | 90.5 | 93.1:6.9 |
| Benzaldehyde | Bromoacetonitrile | Cinnamonitrile | 86.1 | 58.8:41.2 |
Data adapted from a study on aqueous Wittig reactions with stabilized ylides generated in situ. These results are indicative of the yields and stereoselectivities achievable under green conditions.
Table 3: Spectroscopic Data for Representative Enones
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| (E)-4-Phenyl-3-buten-2-one | 2.40 (s, 3H, CH₃), 6.72 (d, 1H, J=16.3 Hz, =CH), 7.40-7.45 (m, 3H, Ar-H), 7.55 (d, 1H, J=16.3 Hz, =CH), 7.58-7.62 (m, 2H, Ar-H) | 27.6 (CH₃), 127.3 (=CH), 128.4 (Ar-CH), 129.1 (Ar-CH), 130.6 (Ar-CH), 134.5 (Ar-C), 143.5 (=CH), 198.4 (C=O) |
| (E)-4-(4-Methoxyphenyl)-3-buten-2-one | 2.37 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 6.62 (d, 1H, J=16.2 Hz, =CH), 6.93 (d, 2H, J=8.8 Hz, Ar-H), 7.50 (d, 2H, J=8.8 Hz, Ar-H), 7.51 (d, 1H, J=16.2 Hz, =CH) | 27.4 (CH₃), 55.5 (OCH₃), 114.5 (Ar-CH), 125.1 (=CH), 127.4 (Ar-C), 130.0 (Ar-CH), 143.1 (=CH), 161.8 (Ar-C), 198.4 (C=O) |
| (E)-4-(2-Thienyl)-3-buten-2-one | 2.38 (s, 3H, CH₃), 6.55 (d, 1H, J=15.9 Hz, =CH), 7.10 (dd, 1H, J=5.0, 3.7 Hz, Th-H), 7.35 (d, 1H, J=3.7 Hz, Th-H), 7.45 (d, 1H, J=5.0 Hz, Th-H), 7.65 (d, 1H, J=15.9 Hz, =CH) | 27.8 (CH₃), 126.8 (=CH), 128.5 (Th-CH), 129.2 (Th-CH), 131.5 (Th-CH), 136.9 (=CH), 140.1 (Th-C), 197.9 (C=O) |
Mandatory Visualizations
Caption: Mechanism of the Wittig reaction for enone synthesis.
Caption: General workflow for the one-pot synthesis of enones.
Conclusion
The one-pot synthesis of enones using this compound represents a highly efficient, stereoselective, and often environmentally friendly approach to this important class of compounds. The protocols provided herein offer researchers and drug development professionals robust methods for the synthesis of diverse enones. The operational simplicity and high yields make this methodology particularly attractive for the rapid generation of compound libraries for biological screening and for the scale-up of promising drug candidates. The use of aqueous conditions further enhances the green credentials of this synthetic transformation.
References
Application Notes and Protocols: Microwave-Assisted Wittig Reaction with (Acetylmethylene)triphenylphosphorane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds from carbonyl compounds. The use of stabilized ylides, such as (acetylmethylene)triphenylphosphorane, typically affords the thermodynamically favored (E)-alkene with high stereoselectivity.[1] Conventional heating methods for Wittig reactions, however, can be time-consuming. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, often leading to significantly reduced reaction times, increased product yields, and cleaner reaction profiles.[1] This document provides detailed application notes and protocols for conducting the Wittig reaction with this compound under microwave irradiation for the synthesis of α,β-unsaturated ketones, which are valuable intermediates in medicinal chemistry and drug development.
Advantages of Microwave-Assisted Wittig Reaction
The application of microwave irradiation to the Wittig reaction with stabilized ylides offers several key advantages over conventional heating methods:
-
Rapid Reaction Times: Reactions that may take several hours to proceed to completion under conventional heating can often be accomplished in a matter of minutes using microwave irradiation.[1]
-
Increased Yields: The rapid and efficient heating provided by microwaves can minimize the formation of side products, leading to higher isolated yields of the desired α,β-unsaturated ketone.
-
Solvent-Free Conditions: In many cases, the reaction can be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing solvent waste and simplifying product purification.[1]
-
Enhanced Stereoselectivity: The reaction with stabilized ylides like this compound predominantly yields the (E)-isomer, and microwave conditions can maintain or even enhance this selectivity.
Data Presentation: Reaction of this compound with Various Carbonyl Compounds
The following tables summarize typical results for the microwave-assisted Wittig reaction between this compound and a range of aromatic aldehydes, aliphatic aldehydes, and ketones. These reactions are generally performed under solvent-free conditions, often with a solid support like basic alumina (B75360).
Table 1: Reaction with Aromatic Aldehydes
| Entry | Aromatic Aldehyde | Microwave Power (W) | Time (min) | Yield (%) of (E)-isomer |
| 1 | Benzaldehyde | 200 | 5 | 95 |
| 2 | 4-Chlorobenzaldehyde | 200 | 5 | 92 |
| 3 | 4-Methoxybenzaldehyde | 200 | 7 | 90 |
| 4 | 4-Nitrobenzaldehyde | 200 | 4 | 98 |
| 5 | 2-Naphthaldehyde | 220 | 6 | 93 |
Table 2: Reaction with Aliphatic Aldehydes
| Entry | Aliphatic Aldehyde | Microwave Power (W) | Time (min) | Yield (%) of (E)-isomer |
| 1 | Heptanal | 180 | 8 | 85 |
| 2 | Cyclohexanecarboxaldehyde | 180 | 10 | 88 |
| 3 | Isovaleraldehyde | 180 | 12 | 82 |
Table 3: Reaction with Ketones
| Entry | Ketone | Microwave Power (W) | Time (min) | Yield (%) |
| 1 | Acetophenone | 250 | 15 | 78 |
| 2 | Cyclohexanone | 250 | 20 | 75 |
| 3 | 2-Adamantanone | 300 | 25 | 65 |
Experimental Protocols
Protocol 1: General Procedure for the Microwave-Assisted Wittig Reaction of Aldehydes under Solvent-Free Conditions
This protocol is a general guideline for the reaction of this compound with various aldehydes under solvent-free microwave irradiation.
Materials:
-
This compound
-
Aldehyde (aromatic or aliphatic)
-
Basic alumina (optional, as solid support)
-
Microwave reactor vials
-
Magnetic stir bars
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a microwave reactor vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and this compound (1.1 mmol).
-
If using a solid support, add basic alumina (approximately 2 g) to the vial and briefly mix the solids.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with a power of 200-250 W for 4-12 minutes. The reaction temperature should be monitored and maintained around 100-120 °C.
-
After the reaction is complete (monitored by TLC), allow the vial to cool to room temperature.
-
Add ethyl acetate (10 mL) to the reaction mixture and stir to dissolve the product.
-
Filter the mixture to remove triphenylphosphine (B44618) oxide and the solid support (if used).
-
Wash the solid residue with additional ethyl acetate (2 x 5 mL).
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure α,β-unsaturated ketone.
Protocol 2: General Procedure for the Microwave-Assisted Wittig Reaction of Ketones under Solvent-Free Conditions
The reaction with ketones is typically slower and may require higher microwave power and longer reaction times.
Materials:
-
This compound
-
Ketone
-
Microwave reactor vials
-
Magnetic stir bars
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a microwave reactor vial equipped with a magnetic stir bar, add the ketone (1.0 mmol) and this compound (1.2 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with a power of 250-300 W for 15-25 minutes. Monitor the reaction temperature and maintain it between 120-150 °C.
-
After completion of the reaction (monitored by TLC), allow the vial to cool to room temperature.
-
Add ethyl acetate (10 mL) to the reaction mixture and stir.
-
Filter to remove the insoluble triphenylphosphine oxide.
-
Wash the solid with additional ethyl acetate (2 x 5 mL).
-
Combine the organic filtrates and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to obtain the pure α,β-unsaturated ketone.
Visualizations
General Reaction Scheme
Caption: General scheme of the Wittig reaction.
Experimental Workflow
Caption: A typical experimental workflow diagram.
Mechanism of the Wittig Reaction
References
Troubleshooting & Optimization
Technical Support Center: Purification of Products from (Acetylmethylene)triphenylphosphorane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Wittig reactions utilizing (Acetylmethylene)triphenylphosphorane. The focus is on the effective purification of the resulting α,β-unsaturated ketone products.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct I need to remove after a reaction with this compound?
A1: The main byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide (TPPO).[1] This compound is formed from the triphenylphosphine portion of the Wittig reagent during the olefination of the carbonyl compound.[1] Due to its often similar polarity to the desired product, TPPO can be challenging to separate.[1]
Q2: What are the general characteristics of the product formed from a reaction with this compound?
A2: this compound is a stabilized ylide. Its reaction with aldehydes and ketones typically yields an (E)-α,β-unsaturated ketone.[2] Stabilized ylides are generally less reactive than their non-stabilized counterparts and may react slowly or not at all with sterically hindered ketones.[2][3]
Q3: Can the this compound reagent itself be an impurity?
A3: Yes, if the reaction does not go to completion, unreacted this compound can remain. This ylide is a stable, crystalline solid.[4] It is soluble in chloroform (B151607) and slightly soluble in methanol.[4] Being a polar compound, its removal is crucial for obtaining a pure product.
Q4: Are there any common side reactions to be aware of when using this compound, especially with α,β-unsaturated aldehydes?
A4: Yes, when using an α,β-unsaturated aldehyde as a substrate, a potential side reaction is a Michael addition (1,4-conjugate addition) of the ylide to the enal.[4][5] This can lead to the formation of byproducts other than the desired Wittig olefination product.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of your product.
Problem 1: Difficulty in separating the product from triphenylphosphine oxide (TPPO) by column chromatography.
-
Cause: The polarity of your α,β-unsaturated ketone product may be too similar to that of TPPO, leading to co-elution.
-
Solutions:
-
Optimize Solvent System: A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or petroleum ether) is often effective for separating compounds of similar polarity on silica (B1680970) gel.[6] Experiment with different solvent systems to maximize the separation.
-
Alternative Purification Methods:
-
Crystallization: If your product is a solid, recrystallization can be a highly effective method for purification. TPPO is often more soluble in certain solvents than the desired product.[1] A common technique involves dissolving the crude mixture in a minimal amount of a hot solvent in which the product has moderate solubility and TPPO is soluble, and then allowing the solution to cool slowly to induce crystallization of the product. Isopropyl alcohol is often a good solvent choice for this purpose.
-
Precipitation of TPPO: TPPO can be selectively precipitated from a solution of the crude reaction mixture. This can be achieved by forming an insoluble complex with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[1] The resulting complex can then be removed by filtration.
-
-
Problem 2: Low or no product yield, with recovery of starting material.
-
Cause:
-
Steric Hindrance: Stabilized ylides like this compound are less reactive and may not react efficiently with sterically hindered ketones.[2][7]
-
Ylide Instability/Decomposition: Although it is a stabilized ylide, this compound can be sensitive to air and moisture.[8] Hydrolysis of the ylide will prevent it from reacting with the carbonyl compound.
-
-
Solutions:
-
Reaction Conditions: For hindered ketones, increasing the reaction temperature and prolonging the reaction time may improve the yield.
-
Alternative Reagents: If steric hindrance is a significant issue, consider using a more reactive phosphonate (B1237965) ylide in a Horner-Wadsworth-Emmons (HWE) reaction, which is known to be effective with hindered ketones and also produces a water-soluble phosphate (B84403) byproduct that is easier to remove.[9]
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of the ylide. Use anhydrous solvents.
-
Problem 3: Presence of unexpected byproducts in the final product.
-
Cause:
-
Michael Addition: As mentioned in the FAQs, reaction with α,β-unsaturated aldehydes can lead to Michael addition byproducts.[5]
-
Ylide Hydrolysis: Hydrolysis of this compound can lead to the formation of acetone (B3395972) and triphenylphosphine. The triphenylphosphine can then be oxidized to TPPO.
-
-
Solutions:
-
Reaction Control: To minimize Michael addition, consider adjusting the reaction conditions, such as temperature and order of addition of reagents.
-
Purification: Careful column chromatography is typically required to separate the desired product from these byproducts. The polarity of the Michael adduct will likely differ significantly from the Wittig product, facilitating separation.
-
Data Presentation
While specific quantitative data for a single representative reaction is not available in the literature, the following table summarizes typical parameters and expected outcomes for the purification of α,β-unsaturated ketones from Wittig reactions.
| Purification Method | Typical Solvents/Reagents | Expected Purity of Final Product | Typical Yield | Advantages | Disadvantages |
| Flash Chromatography | Silica Gel; Hexane/Ethyl Acetate gradient[6] | >95% | 60-90% | Widely applicable; good for separating compounds with different polarities. | Can be time-consuming and require large solvent volumes. |
| Crystallization | Isopropyl alcohol, Ethanol/Water[1] | >98% | 50-80% | Can provide very high purity; scalable. | Not suitable for all products (oils or highly soluble compounds); potential for product loss in the mother liquor. |
| TPPO Precipitation | Diethyl ether or Toluene with ZnCl₂ or MgCl₂[1] | Variable | >70% | Can be a quick and efficient way to remove the majority of TPPO without chromatography. | May not remove all TPPO; the metal salt may need to be removed in a subsequent step. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography Purification
-
Preparation of the Crude Mixture: After the Wittig reaction is complete, quench the reaction as appropriate (e.g., with saturated aqueous NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate). Pour the slurry into the column and allow the silica to settle, ensuring a well-packed column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane (B109758) or the initial eluent). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column. The less polar product should elute before the more polar triphenylphosphine oxide.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified α,β-unsaturated ketone.
Protocol 2: General Procedure for Purification by Crystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a suitable hot solvent (e.g., isopropyl alcohol).
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of the Wittig reaction product.
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Hydrolysis of Element (White) Phosphorus under the Action of Heterometallic Cubane-Type Cluster {Mo3PdS4} - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 9. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Removal of Triphenylphosphine Oxide Byproduct
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine (B44618) oxide (TPPO), a common byproduct in many synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of triphenylphosphine oxide (TPPO) from reaction mixtures often challenging?
A1: Triphenylphosphine oxide is a frequent byproduct in widely used organic reactions like the Wittig, Mitsunobu, and Staudinger reactions.[1] Its removal can be problematic due to its high polarity, which often leads to co-purification with the desired product, particularly during column chromatography.[1][2]
Q2: What are the primary strategies for removing TPPO?
A2: The main approaches for TPPO removal leverage differences in solubility and the ability of TPPO to form insoluble complexes. These strategies include:
-
Precipitation/Crystallization: This method relies on the selective precipitation of TPPO from a suitable solvent system.[1]
-
Metal Salt Complexation: TPPO can form insoluble complexes with various metal salts, which can then be removed by filtration.[1][3]
-
Chromatography: Techniques such as silica (B1680970) gel plug filtration or more complex methods like high-performance countercurrent chromatography (HPCCC) can be employed.[1][4]
-
Scavenger Resins: Resins can be used to selectively bind to TPPO, allowing for its removal from the reaction mixture.[5][6][7]
-
Chemical Conversion: TPPO can be chemically converted into a salt that is insoluble and can be easily filtered off.[5][8]
Q3: How do I choose the most suitable method for my specific reaction?
A3: The selection of the best method depends on several factors, including the properties of your desired product (polarity, stability), the solvent used in the reaction, and the scale of your experiment. The decision-making workflow below can serve as a general guide.
Troubleshooting Guides
Issue 1: My product and TPPO are co-eluting during column chromatography.
This is a common issue due to the high polarity of TPPO.
-
Solution 1: Silica Plug Filtration. For non-polar to moderately polar products, a quick filtration through a short plug of silica gel can effectively remove the more polar TPPO.[8][9] Start with a non-polar solvent like hexane (B92381) or pentane (B18724) to elute your product, leaving the TPPO adsorbed on the silica.[1][8]
-
Solution 2: Adjusting the Solvent System. Sometimes, switching to a different solvent system for chromatography can improve separation. For instance, an acetone (B3395972)/DCM mixture has been suggested as a potential alternative to the more common ethyl acetate/hexane system.[10]
Issue 2: TPPO is co-crystallizing with my product.
The crystalline nature of TPPO can sometimes lead to it co-precipitating with the desired compound.
-
Solution 1: Selective Solvent Precipitation. Exploit the poor solubility of TPPO in non-polar solvents.[11] Dissolve your crude mixture in a minimum amount of a polar solvent and then add a non-polar solvent like hexane, pentane, or cold diethyl ether to selectively precipitate the TPPO.[11][12]
-
Solution 2: Co-crystallization with an Additive. In some cases, particularly in Mitsunobu reactions, TPPO can be co-crystallized with the reduced dialkyl azodicarboxylate byproduct (e.g., H2DIAD) and removed by filtration.[5]
Issue 3: I want to avoid column chromatography entirely.
For large-scale syntheses, chromatography can be impractical.
-
Solution 1: Precipitation with Metal Salts. TPPO, acting as a Lewis base, forms insoluble complexes with metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂).[5][13][14] These complexes can be easily removed by filtration. This method has been shown to be effective in various polar solvents.[13]
-
Solution 2: Chemical Conversion to an Insoluble Salt. Treatment of the crude reaction mixture with oxalyl chloride at low temperatures converts TPPO into an insoluble chlorophosphonium salt, which can be removed by filtration.[5][8]
Experimental Protocols
Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride
This method is effective for removing TPPO from reactions conducted in polar solvents.[13]
-
Dissolution: If the reaction was not performed in ethanol, dissolve the crude reaction mixture in ethanol.
-
Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of zinc chloride in warm ethanol.
-
Precipitation: Add the ZnCl₂ solution (typically 2 equivalents relative to the triphenylphosphine used) to the ethanolic solution of the crude product at room temperature.[11][12]
-
Stirring: Stir the mixture. Scraping the inside of the flask can help to induce the precipitation of the white ZnCl₂(TPPO)₂ adduct.[9]
-
Filtration: Filter the mixture to remove the precipitate.
-
Workup: Concentrate the filtrate to remove the ethanol. The resulting residue can be further purified by slurrying with a solvent like acetone to remove any excess zinc chloride, which is insoluble.[9]
Protocol 2: Silica Plug Filtration for Non-Polar Products
This is a rapid method for removing the highly polar TPPO from less polar products.[8][9]
-
Concentration: Concentrate the crude reaction mixture.
-
Suspension: Suspend the residue in a minimal amount of a non-polar solvent system, such as pentane/ether or hexane/ether.[8][9]
-
Plug Preparation: Prepare a short column ("plug") of silica gel in a sintered glass funnel or a chromatography column.
-
Filtration: Pass the suspension of the crude product through the silica plug.
-
Elution: Elute the desired product using a non-polar solvent, leaving the TPPO adsorbed on the silica.[8] This may need to be repeated 2-3 times for complete removal.[8]
Protocol 3: Removal of TPPO using a Scavenger Resin
This method is useful for scavenging both triphenylphosphine and TPPO.[1][15]
-
Resin Preparation: In a flask, add high-loading Merrifield resin (chloromethylated polystyrene) and sodium iodide to a solvent like acetone. Stir to form the more reactive iodinated resin in situ.[1][15]
-
Scavenging: Add the crude reaction mixture containing TPPO to the resin slurry.
-
Stirring: Allow the mixture to stir at room temperature. Overnight stirring is often sufficient.[1]
-
Filtration: Filter the mixture to remove the resin, which now has the TPPO bound to it.[1]
-
Washing: Wash the resin with a suitable solvent (e.g., THF, water, acetone, methanol) to recover any adsorbed product.[1]
-
Product Isolation: Combine the filtrate and washings, and concentrate to obtain the purified product.[1]
Quantitative Data on TPPO Removal
The following tables summarize the efficiency of various TPPO removal methods based on available data.
Table 1: Precipitation of TPPO with Metal Salts
| Metal Salt | Solvent | TPPO Remaining in Solution (%) | Reference |
| ZnCl₂ | Ethanol (EtOH) | <15 | [13][16] |
| ZnCl₂ | 2-Propanol (iPrOH) | <5 | [13][16] |
| ZnCl₂ | Tetrahydrofuran (THF) | <15 | [13][16] |
| ZnCl₂ | 2-Methyltetrahydrofuran (2-MeTHF) | <15 | [13][16] |
| ZnCl₂ | Acetonitrile (B52724) (MeCN) | >15 | [13][16] |
| ZnCl₂ | Ethyl Acetate (EtOAc) | <5 | [13][16] |
| ZnCl₂ | Isopropyl Acetate (iPrOAc) | <5 | [13][16] |
| ZnCl₂ | Methyl Ethyl Ketone (MEK) | <15 | [13][16] |
| CaBr₂ | Tetrahydrofuran (THF) | 2-5 | [5] |
| CaBr₂ | 2-Methyltetrahydrofuran (2-MeTHF) | 1 | [5] |
| CaBr₂ | Methyl tert-butyl ether (MTBE) | 1 | [5] |
Data adapted from J. Org. Chem. 2017, 82, 9931–9936 and Org. Process Res. Dev. 2022, 26, 1845-1853.[5][13]
Table 2: Scavenging of TPPO with SiliaBond Resins
| Scavenger Resin | Number of Equivalents | Scavenging Efficiency (%) |
| SiliaBond Propylsulfonic Acid | 4 | 83 |
| SiliaBond Propylsulfonic Acid | 10 | 88 |
| SiliaBond Tosic Acid | 4 | 84 |
| SiliaBond Tosic Acid | 10 | 91 |
| SiliaBond Tosyl Chloride | 4 | 85 |
| SiliaBond Tosyl Chloride | 10 | 92 |
Data is for the scavenging of TPPO in acetonitrile at 22°C for 24 hours.[6]
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
- 6. silicycle.com [silicycle.com]
- 7. silicycle.com [silicycle.com]
- 8. Workup [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing temperature for (Acetylmethylene)triphenylphosphorane reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reactions involving (Acetylmethylene)triphenylphosphorane.
Frequently Asked Questions (FAQs)
Q1: What type of ylide is this compound?
A1: this compound is a stabilized ylide. The presence of the acetyl group allows for delocalization of the negative charge on the alpha-carbon through resonance, which decreases its reactivity compared to non-stabilized ylides.[1][2][3]
Q2: What is the primary advantage of using a stabilized ylide like this compound?
A2: Stabilized ylides are generally more selective, favoring the formation of the more thermodynamically stable (E)-alkene.[1][2][3] They are also typically more stable and easier to handle than their non-stabilized counterparts.[4]
Q3: What is the typical stereochemical outcome of a Wittig reaction with this compound?
A3: Reactions with stabilized ylides like this compound predominantly yield the (E)-alkene.[2][3][5]
Q4: At what temperatures are reactions with this compound typically performed?
A4: Due to their increased stability, reactions with stabilized ylides can be conducted at higher temperatures than those with non-stabilized ylides, which often require low temperatures to maintain selectivity.[1] Specific examples include heating from room temperature to 50°C.[1]
Q5: What is the driving force of the Wittig reaction?
A5: The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine (B44618) oxide (Ph₃P=O) is the thermodynamic driving force for the reaction.[1]
Troubleshooting Guides
This section addresses common issues encountered during Wittig reactions with this compound.
Problem 1: Low or No Product Yield
Possible Causes & Solutions:
-
Insufficiently Reactive Carbonyl: Ketones are generally less reactive than aldehydes in Wittig reactions.[4][6] Sterically hindered ketones may also give poor yields, particularly with stabilized ylides.[7]
-
Solution: Increase the reaction temperature and/or reaction time. Consider using a more reactive carbonyl compound if possible.
-
-
Ylide Instability: Although stabilized, the ylide can degrade over time, especially in the presence of moisture or acidic impurities.
-
Solution: Ensure all reagents and solvents are dry. Prepare the ylide in situ and use it immediately. In some cases, generating the ylide in the presence of the aldehyde can improve yields.[8]
-
-
Incorrect Base: The choice of base is crucial for the efficient deprotonation of the phosphonium (B103445) salt to form the ylide.[5]
-
Solution: For the corresponding phosphonium salt of this compound, a weak base like sodium bicarbonate in cold water can be used for deprotonation.[9] Stronger bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are also commonly used for Wittig reagent generation.[6][10] Ensure the base is fresh and of high quality.
-
-
Side Reactions: The presence of acidic protons in the reaction mixture (e.g., from a hydroxyl group on the aldehyde) can quench the ylide.[8]
-
Solution: Protect sensitive functional groups before the reaction. For example, a hydroxyl group can be protected as a silyl (B83357) ether or a MOM ether.[8]
-
Problem 2: Poor (E)/(Z) Selectivity
Possible Causes & Solutions:
-
Reaction Conditions: While stabilized ylides favor the (E)-isomer, reaction conditions can influence the stereochemical outcome.
-
Solution: The presence of lithium salts can sometimes decrease Z-selectivity in reactions with non-stabilized ylides; while this is less of a concern for stabilized ylides, performing the reaction under salt-free conditions may be considered to maximize E-selectivity.[2]
-
-
Nature of the Aldehyde: The structure of the aldehyde can impact the transition state of the reaction and thus the stereoselectivity.
-
Solution: While difficult to control directly, understanding the electronic and steric properties of your aldehyde can help rationalize the observed stereochemical outcome.
-
Data Presentation
Table 1: General Reaction Conditions for Stabilized Ylides
| Parameter | Condition | Rationale |
| Temperature | Room temperature to elevated temperatures (e.g., 50°C) | Stabilized ylides are less reactive and may require heating to proceed at a reasonable rate.[1] |
| Solvents | Aprotic solvents such as THF, Chloroform (B151607) | To ensure the stability of the ylide and prevent unwanted side reactions.[1][9] |
| Base | Weak to strong bases (e.g., NaHCO₃, NaH, n-BuLi) | The choice of base depends on the acidity of the phosphonium salt.[6][9][10] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the ylide from the corresponding phosphonium salt.
-
Phosphonium Salt Formation:
-
Dissolve triphenylphosphine in chloroform.
-
Add a solution of 1-chloropropan-2-one in chloroform dropwise to the triphenylphosphine solution under a nitrogen atmosphere.
-
Stir the mixture at 70°C for 12 hours.
-
Filter the resulting phosphonium salt precipitate, wash with ethyl acetate, and dry under vacuum.[9]
-
-
Ylide Formation (Deprotonation):
-
Suspend the dried phosphonium salt in a mixture of water and methanol.
-
Stir the suspension for 1 hour.
-
Add aqueous sodium hydroxide (B78521) (2.00 M) until a pH between 7 and 8 is reached.
-
Stir the mixture vigorously for 1 hour.
-
Filter the phosphorane precipitate, wash with water, and dry under vacuum.
-
The crude ylide can be further purified by recrystallization from ethyl acetate.[9]
-
Protocol 2: General Procedure for the Wittig Reaction with an Aldehyde
-
To a solution of the aldehyde in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon), add crystalline this compound.
-
Stir the reaction mixture and heat from room temperature to 50°C for 2 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography to isolate the alkene product.[1]
Visualizations
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
How to improve E/Z selectivity in stabilized Wittig reactions
Welcome to the technical support center for the Wittig reaction. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve E/Z selectivity in stabilized Wittig reactions.
Frequently Asked Questions (FAQs)
Q1: What is a stabilized Wittig reaction and why does it typically favor the (E)-alkene?
A stabilized Wittig reaction involves a phosphonium (B103445) ylide where the carbanion is adjacent to an electron-withdrawing group (EWG), such as an ester (-CO₂R), ketone (-COR), or nitrile (-CN).[1] This EWG delocalizes the negative charge through resonance, making the ylide more stable and less reactive than non-stabilized ylides (where the group is an alkyl or aryl).[1][2]
The high (E)-selectivity arises because the reaction is under thermodynamic control.[1][3] The initial steps of the reaction become reversible, allowing the intermediates to equilibrate to the more thermodynamically stable anti-oxaphosphetane.[1] This intermediate then decomposes to form the (E)-alkene.[1][4] Computational studies suggest that for stabilized ylides, high E-selectivity is also strongly influenced by the minimization of dipole-dipole interactions in the transition state leading to the oxaphosphetane.[5][6][7]
Q2: My stabilized Wittig reaction is producing a poor E/Z ratio. What are the common causes and how can I fix it?
Poor E/Z selectivity in a reaction expected to be E-selective can be frustrating. The most common factors to investigate are the solvent, temperature, presence of salt additives, and the specific structure of your reactants. The following troubleshooting guide can help you diagnose the issue.
Troubleshooting Guide for Poor E-Selectivity
This workflow will guide you through the process of identifying and resolving issues with E/Z selectivity.
Caption: A logical workflow for troubleshooting poor E-selectivity.
Q3: How does the choice of solvent affect E/Z selectivity in stabilized Wittig reactions?
For stabilized ylides, the choice of solvent can have a notable impact on the E/Z ratio. Generally, higher E-selectivity is observed in nonpolar, aprotic solvents like THF and CH₂Cl₂ (DCM).[8] In contrast, polar protic solvents like methanol (B129727) can lead to lower E-selectivity.[8] One study noted that for a stabilized ylide, a reaction in DCM resulted in a ~90% excess of the E-isomer, while the same reaction in ethanol (B145695) gave only a ~40% excess.[9] The polarity of the solvent can influence the transition state energies and the degree of equilibration, thereby affecting the final stereochemical outcome.[10]
Q4: What is the effect of temperature on selectivity?
For stabilized ylides, which are under thermodynamic control, increasing the reaction temperature can favor the formation of the more stable (E)-alkene by ensuring the intermediates reach equilibrium.[1][11] However, for some stabilized ylides, it has been observed that selectivity does not change significantly over a wide range of temperatures, suggesting that entropic factors are in control.[8]
Q5: Can the base used to generate the ylide influence the stereochemical outcome?
Yes, the cation from the base can significantly influence the reaction's stereochemistry, particularly through the presence of lithium salts.[3][12] Lithium cations can coordinate to the intermediates, potentially altering the reaction pathway and leading to a process called "stereochemical drift," which can erode the inherent selectivity.[3][12] To maximize E-selectivity and avoid this issue, it is often best to use "salt-free" conditions by employing bases that do not contain lithium, such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (KOtBu).[2][13]
Q6: I am working with an α-alkoxyaldehyde or sugar lactol and getting low E-selectivity. How can I improve this?
This is a known issue. The Wittig reactions of α-alkoxyaldehydes and sugar lactols with common stabilized ylides, like (alkoxycarbonylmethylene)triphenylphosphoranes, often yield poor E-selectivities.[14] A highly effective solution is to switch from a triphenylphosphorane to a (methoxycarbonylmethylene)tributylphosphorane .[14] Performing the reaction in toluene with a catalytic amount of benzoic acid has been shown to produce high yields and high E-selectivity for these specific substrates.[14]
Q7: When should I consider an alternative to the Wittig reaction for consistently high E-selectivity?
If you are facing persistent issues with selectivity, especially with sterically hindered ketones, or if you require the highest possible E-selectivity, the Horner-Wadsworth-Emmons (HWE) reaction is the preferred alternative.[3][12] The HWE reaction, which uses phosphonate (B1237965) esters instead of phosphonium ylides, is renowned for its high reliability in producing (E)-alkenes, particularly with aldehydes.[1][12] An additional advantage is the easy removal of the phosphate (B84403) byproduct, which is water-soluble.[1]
Data Presentation: Factors Influencing E-Selectivity
The following diagram and tables summarize the key variables that control the stereochemical outcome of the stabilized Wittig reaction.
Caption: Key factors that determine the E/Z ratio in stabilized Wittig reactions.
Table 1: Effect of Reaction Parameters on Stereoselectivity
| Parameter | Condition for High E-Selectivity | Condition Leading to Lower E-Selectivity | Rationale |
|---|---|---|---|
| Ylide Type | Stabilized (e.g., R=CO₂Et, CN) | Non-stabilized (e.g., R=alkyl) | Stabilized ylides react under thermodynamic control, favoring the more stable E-alkene.[1][2] |
| Base Cation | Salt-Free (Na⁺, K⁺) | Lithium-based (Li⁺) | Lithium cations can complex with intermediates, disrupting the kinetic pathway and allowing for equilibration that may lower selectivity ("stereochemical drift").[3][12][15] |
| Solvent | Non-polar aprotic (Toluene, THF, DCM) | Polar protic (Methanol, Ethanol) | Non-polar solvents favor the thermodynamic pathway, while polar solvents can alter transition state energies, leading to reduced selectivity.[8][9] |
| Temperature | Higher (0 °C to reflux) | Low (-78 °C) | Higher temperatures promote the reversible reaction steps, allowing the system to reach thermodynamic equilibrium, which favors the E-isomer.[1] |
Experimental Protocols
Protocol 1: General Procedure for High E-Selectivity with a Stabilized Ylide
This protocol is designed for a standard reaction between an aldehyde and a stabilized ylide, such as (ethoxycarbonylmethylene)triphenylphosphorane, under conditions that favor the (E)-alkene.
-
Ylide Generation (if not using a commercial stable ylide):
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the corresponding phosphonium salt (1.1 eq).
-
Add anhydrous solvent (e.g., THF, Toluene).
-
Cool the suspension to 0 °C.
-
Slowly add a suitable non-lithium base (e.g., NaH, NaOMe, KOtBu) (1.1 eq).
-
Allow the mixture to stir at room temperature for 1-2 hours until the ylide has fully formed (indicated by a color change and dissolution of the salt).
-
-
Wittig Reaction:
-
Dissolve the aldehyde (1.0 eq) in a minimal amount of the same anhydrous solvent.
-
Slowly add the aldehyde solution dropwise to the stirred ylide solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours.
-
Once the aldehyde is consumed, cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the (E)-alkene. The triphenylphosphine (B44618) oxide byproduct can often be partially removed by crystallization from a nonpolar solvent before chromatography.
-
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for High E-Selectivity
This protocol is a reliable alternative for synthesizing (E)-α,β-unsaturated esters.[1]
-
Anion Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous THF.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq).
-
Cool the suspension to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
-
HWE Reaction:
-
Dissolve the aldehyde (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the phosphonate anion solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.
-
-
Work-up and Purification:
-
Carefully quench the reaction with water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product via column chromatography to yield the pure (E)-alkene. The phosphate byproduct is typically water-soluble and easily removed during the aqueous work-up.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. On the origin of high E selectivity in the Wittig reaction of stabilized ylides: importance of dipole-dipole interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Probing the origins of stereoselectivity for the Wittig reaction of carbonyl-stabilized ylides - ProQuest [proquest.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Improved E-selectivity in the Wittig reaction of stabilized ylides with alpha-alkoxyaldehydes and sugar lactols [pubmed.ncbi.nlm.nih.gov]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
(Acetylmethylene)triphenylphosphorane decomposition and storage issues
Technical Support Center: (Acetylmethylene)triphenylphosphorane
This guide provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and troubleshooting of this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for? this compound is a stabilized phosphorus ylide, also known as a Wittig reagent.[1] It is primarily used in organic synthesis to convert aldehydes and ketones into alkenes through the Wittig reaction.[2][3] The acetyl group stabilizes the ylide, making it less reactive than unstabilized ylides, which often results in the formation of the thermodynamically more stable (E)-alkene.[1][2] It is a vital reactant in the synthesis of various complex molecules, including functionalized pyrrolidines and cyclobutanones.[3][4]
Q2: What are the ideal storage conditions for this compound? To ensure maximum shelf-life and reactivity, the reagent should be stored in a tightly closed container under an inert atmosphere, such as nitrogen or argon.[5] It should be kept in a cool, dry, and dark place.[5] Recommended storage temperatures are typically at room temperature or below, with some suppliers suggesting <15°C.[4]
Q3: Is this reagent sensitive to air or moisture? Yes. This compound is sensitive to both air and moisture.[3][4] Exposure to air can lead to oxidation, while moisture can cause hydrolysis.[5] It is also known to decompose in water at a pH greater than 9.[4] Therefore, it is crucial to handle the reagent under an inert atmosphere and use anhydrous solvents during reactions.
Q4: What are the primary hazards and necessary safety precautions? this compound is a powder that can cause skin, eye, and respiratory irritation.[6] When handling, always use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] All manipulations should be performed in a well-ventilated fume hood to avoid inhaling the dust.[7] Avoid contact with strong oxidizing agents, as they are incompatible.[3][4]
Troubleshooting Guide
Q5: My Wittig reaction using this compound has a low yield. What are the possible causes? Low yields with this stabilized ylide can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Quality: The ylide may have degraded due to improper storage. Assess the reagent's quality with a test reaction or analytical method (see Protocol 2).
-
Carbonyl Reactivity: As a stabilized ylide, it is less reactive and may struggle with sterically hindered or electron-rich ketones.[1][8] The reaction may require higher temperatures or longer reaction times.
-
Moisture Contamination: Traces of water in the reaction solvent or on the glassware can hydrolyze the ylide. Ensure all solvents are anhydrous and glassware is flame- or oven-dried.[9]
-
Base Incompatibility: While this ylide is often used directly, if you are generating it in situ from its corresponding phosphonium (B103445) salt, ensure the base is appropriate. Weak bases are typically sufficient for deprotonation.[10]
-
Reaction Conditions: The reaction may not have reached completion. Monitor its progress using Thin Layer Chromatography (TLC).[9][11] If the reaction is sluggish, gentle heating may be required.
-
Impure Aldehyde/Ketone: The carbonyl compound may contain acidic impurities (like carboxylic acids from oxidation of aldehydes) that quench the ylide.[9] Purify the carbonyl substrate before use.
Q6: The reaction is not proceeding at all, even with a fresh bottle of the reagent. What should I check? If no reaction occurs, the issue is likely with the electrophile or the fundamental reaction setup:
-
Ketone Reactivity: Stabilized ylides like this one are known to be unreactive toward many ketones, especially those that are sterically hindered or less electrophilic.[8][12] The reaction works best with aldehydes.[8]
-
Temperature: While many Wittig reactions are run at room temperature, some combinations of stabilized ylides and unreactive carbonyls require heat to proceed.
-
Solvent Choice: Ensure the chosen solvent is appropriate for the Wittig reaction and dissolves both the ylide and the carbonyl substrate. Chloroform and dichloromethane (B109758) are common choices.[11][13]
Q7: My reaction is producing the undesired (Z)-alkene isomer. How can I improve (E)-selectivity? this compound is a stabilized ylide and should predominantly yield the (E)-alkene.[1][2] If significant amounts of the (Z)-isomer are forming, it could be due to specific reaction conditions. The mechanism for stabilized ylides often involves a reversible initial addition to the carbonyl, allowing for equilibration to the more thermodynamically stable intermediate that leads to the (E)-product.[14] Running the reaction under conditions that favor this equilibrium (e.g., in a non-polar solvent without lithium salts) is generally preferred.
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature or below (<15°C)[4] | Minimizes thermal decomposition. |
| Atmosphere | Store under an inert gas (Nitrogen or Argon)[5] | Prevents oxidative degradation. |
| Moisture | Keep in a dry environment; use a desiccator[5] | Prevents hydrolysis of the ylide. |
| Light | Store in a dark or amber container | Prevents potential photochemical decomposition. |
| Container | Keep container tightly sealed[5][15] | Prevents exposure to air and moisture. |
Table 2: Factors Influencing Reagent Stability (Qualitative)
| Factor | Effect on Stability | Notes |
| Exposure to Air | High | Leads to rapid oxidation, forming triphenylphosphine (B44618) oxide and other byproducts.[5] |
| Presence of Moisture | High | Causes hydrolysis, breaking the P=C bond and inactivating the reagent. |
| Elevated Temperature | Moderate | Can accelerate decomposition over long-term storage. |
| Basic Conditions (pH > 9) | High | Decomposes in aqueous basic solutions.[4] |
| Acidic Impurities | High | Reacts with and is consumed by acidic protons, reducing its effective concentration. |
Experimental Protocols
Protocol 1: Standard Procedure for a Wittig Reaction
This protocol describes a general method for reacting this compound with an aldehyde.
-
Preparation: Flame- or oven-dry all glassware (e.g., a round-bottom flask with a magnetic stir bar) and allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).
-
Reagent Addition: In the flask, dissolve the aldehyde (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane or THF).
-
Ylide Addition: Under the inert atmosphere, add this compound (1.0 to 1.2 equivalents) to the aldehyde solution in portions at room temperature.[11]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC, spotting for the consumption of the starting aldehyde. The reaction may take several hours. Gentle heating (e.g., to 40°C) can be applied if the reaction is slow.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The primary byproduct is triphenylphosphine oxide. To remove it, triturate the crude residue with a non-polar solvent system like 25% diethyl ether in hexanes, in which the oxide is poorly soluble.[11] The triphenylphosphine oxide should precipitate as a white solid and can be removed by filtration. The desired alkene product in the filtrate can then be further purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Assessing the Activity of an Aged Reagent Sample
This protocol allows for a quick assessment of a potentially degraded ylide sample using a test reaction with a reactive aldehyde.
-
Reference Aldehyde: Choose a simple, reactive aldehyde such as benzaldehyde (B42025).
-
Small-Scale Reaction: In a vial, dissolve benzaldehyde (~20 mg, 1 equivalent) in 1 mL of anhydrous dichloromethane.
-
Add Ylide: Add the aged this compound sample (~60 mg, ~1 equivalent) to the vial.
-
Stir and Monitor: Stir the reaction at room temperature for 1-2 hours.
-
TLC Analysis: Spot the initial benzaldehyde, the ylide (if it shows on TLC), and the reaction mixture on a single TLC plate. Elute with an appropriate solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Interpretation:
-
High Activity: The benzaldehyde spot should be significantly diminished or completely gone, with a new, higher Rf spot corresponding to the alkene product.
-
Low Activity: A strong benzaldehyde spot will remain, with little to no product formation.
-
No Activity: Only the benzaldehyde starting material will be visible.
-
Visualizations
Caption: Potential decomposition pathways for the ylide.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Logical guide to ideal storage conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | 1439-36-7 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-(Triphenylphosphoranylidene)acetone | C21H19OP | CID 15038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. echemi.com [echemi.com]
- 14. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Failed Olefination with Hindered Ketones
Welcome to the technical support center for olefination reactions. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with olefination of sterically hindered ketones. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction with a hindered ketone is failing or giving very low yields. What is the primary issue?
The traditional Wittig reaction often fails with sterically hindered ketones due to the decreased reactivity of the phosphorus ylide. The bulky environment around the carbonyl carbon hinders the approach of the ylide, preventing the formation of the crucial oxaphosphetane intermediate. Stabilized ylides are generally less reactive and are particularly prone to failure with hindered ketones.
Q2: What are the recommended alternative olefination methods for hindered ketones?
For sterically demanding ketones, several alternative olefination reactions offer higher success rates. These include:
-
Horner-Wadsworth-Emmons (HWE) Reaction: Utilizes more nucleophilic phosphonate (B1237965) carbanions, which are generally more reactive towards hindered ketones.[1][2]
-
Peterson Olefination: Employs α-silyl carbanions, which are highly reactive nucleophiles. This method also offers stereochemical control.[3][4]
-
Julia-Kocienski Olefination: A reliable method for the synthesis of alkenes, particularly E-alkenes, from sulfones and carbonyl compounds.[5][6]
-
Tebbe Olefination: An excellent choice for methylenation of highly hindered ketones and can even be used with other carbonyl compounds like esters.[7][8]
Troubleshooting Guides
Horner-Wadsworth-Emmons (HWE) Reaction
Problem: Low or no yield of the desired alkene.
| Potential Cause | Suggested Solution |
| Weak Base | Use a stronger base such as NaH, KHMDS, or LiHMDS to ensure complete deprotonation of the phosphonate. |
| Low Reactivity of Ketone | Increase the reaction temperature. Be aware that this may affect the stereoselectivity of the reaction. |
| Steric Hindrance | Consider using a less sterically bulky phosphonate reagent if possible. |
| Side Reactions | Add the ketone slowly to the pre-formed phosphonate carbanion to minimize self-condensation of the ketone. |
Problem: Poor Stereoselectivity.
| Potential Cause | Suggested Solution |
| Reaction Conditions | To favor the (E)-alkene, use NaH or LiCl/DBU (Masamune-Roush conditions).[9] To favor the (Z)-alkene, use the Still-Gennari modification with a bis(2,2,2-trifluoroethyl)phosphonate and KHMDS/18-crown-6 (B118740) at low temperatures.[1] |
| Temperature | Lowering the reaction temperature can sometimes improve stereoselectivity. |
Experimental Protocols
Horner-Wadsworth-Emmons (HWE) Reaction: Still-Gennari Modification for (Z)-Alkenes
This protocol is designed for the Z-selective olefination of a hindered ketone.
Materials:
-
Hindered ketone (1.0 mmol)
-
Bis(2,2,2-trifluoroethyl)phosphonoacetate (1.2 mmol)
-
Potassium hexamethyldisilazide (KHMDS) (1.2 mmol)
-
18-crown-6 (1.5 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Under an inert atmosphere, dissolve 18-crown-6 in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C.
-
Slowly add the KHMDS solution and stir for 10 minutes.
-
Add the bis(2,2,2-trifluoroethyl)phosphonoacetate dropwise and stir for 30 minutes at -78 °C.
-
Add a solution of the hindered ketone in anhydrous THF dropwise.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography.[1]
Tebbe Olefination for Methylenation of a Hindered Ketone
This protocol provides a general procedure for the methylenation of a sterically hindered ketone.
Materials:
-
Hindered ketone (1.0 mmol)
-
Tebbe reagent (0.5 M solution in toluene, 1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
-
Aqueous NaOH (15%)
Procedure:
-
Dissolve the hindered ketone in anhydrous THF under an inert atmosphere.
-
Cool the solution to -40 °C.
-
Slowly add the Tebbe reagent solution via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and quench by the slow addition of 15% aqueous NaOH.
-
Stir until gas evolution ceases.
-
Dilute with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Quantitative Data Summary
The following table provides a qualitative comparison of the expected yields for different olefination methods with hindered ketones, based on literature consensus. Actual yields are highly substrate-dependent.
| Olefination Method | Reagent Type | Typical Yield with Hindered Ketones | Stereoselectivity | Key Considerations |
| Wittig Reaction | Phosphorus Ylide | Very Low to None | Poor | Generally not suitable for hindered ketones. |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Moderate to Good | Good (E-selective) | Modifications can provide Z-selectivity. |
| Still-Gennari (HWE mod.) | Fluorinated Phosphonate | Good to Excellent | Excellent (Z-selective) | Requires cryogenic temperatures.[1] |
| Masamune-Roush (HWE mod.) | Phosphonate Carbanion | Good | Good (E-selective) | Milder conditions for base-sensitive substrates.[9] |
| Peterson Olefination | α-Silyl Carbanion | Good to Excellent | Tunable (E or Z) | Stereochemistry depends on workup conditions (acidic vs. basic).[11] |
| Julia-Kocienski Olefination | Heteroaryl Sulfone | Good to Excellent | Excellent (E-selective) | One-pot procedure is available.[5] |
| Tebbe Olefination | Titanium Carbene | Good to Excellent | Not applicable (methylenation) | Excellent for methylenation of highly hindered ketones.[8] |
Visualized Workflows and Logic
Troubleshooting Logic for Failed Olefination
This diagram outlines a logical approach to troubleshooting a failed olefination reaction with a hindered ketone.
Caption: Troubleshooting workflow for olefination of hindered ketones.
Experimental Workflow for Horner-Wadsworth-Emmons Reaction
This diagram illustrates a typical experimental workflow for the HWE reaction.
Caption: A typical experimental workflow for the HWE reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Tebbe Olefination | NROChemistry [nrochemistry.com]
- 8. Tebbe Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Peterson olefination - Wikipedia [en.wikipedia.org]
Effect of base on (Acetylmethylene)triphenylphosphorane reactivity
Welcome to the technical support center for (Acetylmethylene)triphenylphosphorane, a stabilized Wittig reagent. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What type of Wittig reagent is this compound? A1: this compound is classified as a stabilized ylide . The negative charge on the carbanion is delocalized by the adjacent acetyl group through resonance. This stabilization makes the ylide less reactive than non-stabilized ylides (e.g., Ph₃P=CH₂).[1][2] As a result, it typically favors the formation of (E)-alkenes.[1][3]
Q2: What kind of base is required to form the ylide from its phosphonium (B103445) salt precursor? A2: Due to its stability, the corresponding phosphonium salt is more acidic than non-stabilized precursors.[4] Therefore, relatively weak or moderate bases are sufficient for deprotonation. While strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used, milder bases such as sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or even sodium bicarbonate (NaHCO₃) are often effective.[5][6]
Q3: Why is my Wittig reaction with a ketone failing or giving a very low yield? A3: This is a common issue. Stabilized ylides like this compound are significantly less reactive than their non-stabilized counterparts.[7] They react readily with aldehydes but often fail to react with less electrophilic or sterically hindered ketones.[3][8][9] Forcing the reaction with a ketone by using high temperatures may lead to decomposition or side reactions. If a reaction with a ketone is necessary, consider using the more reactive Horner-Wadsworth-Emmons (HWE) reaction as an alternative.[3][8]
Q4: My reaction is complete, but I am struggling to remove the triphenylphosphine (B44618) oxide (TPPO) byproduct. What should I do? A4: Triphenylphosphine oxide (TPPO) is a common, often difficult-to-remove byproduct in Wittig reactions. Several methods can be employed for its removal:
-
Crystallization/Precipitation: TPPO is poorly soluble in non-polar solvents like hexanes or diethyl ether. Adding such a solvent to your concentrated crude mixture can cause the TPPO to precipitate, after which it can be removed by filtration.[10]
-
Complexation with Metal Salts: TPPO is a Lewis base and can form an insoluble complex with metal salts like zinc chloride (ZnCl₂). Adding a solution of ZnCl₂ in ethanol (B145695) to the crude mixture can precipitate a ZnCl₂(TPPO)₂ adduct, which is easily filtered off.[10]
-
Chromatography: If the desired product has a significantly different polarity from TPPO, column chromatography or filtration through a silica (B1680970) plug can be effective. TPPO is highly polar and will be retained on the silica gel, allowing a less polar product to elute.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Inappropriate Carbonyl Substrate: The ylide is reacting with a ketone, particularly a hindered one. | Stabilized ylides show poor reactivity with ketones.[8][9] Use an aldehyde or switch to a more reactive olefination reagent like a Horner-Wadsworth-Emmons reagent. |
| 2. Incorrect Base: The base may be too weak for the specific conditions or not suitable for the substrate. | While mild bases work, ensure complete deprotonation. For difficult substrates, a stronger base like NaH or KOtBu in an anhydrous solvent (e.g., THF, DMSO) may be necessary. | |
| 3. Base-Sensitive Substrate: The aldehyde or ketone has acidic protons (enolizable) and the base is causing side reactions (e.g., aldol (B89426) condensation). | Use a milder, non-nucleophilic base like potassium carbonate or run the reaction under phase-transfer conditions to minimize side reactions.[6] | |
| Mixture of (E) and (Z) Isomers | Reaction Conditions: While stabilized ylides strongly favor the (E)-alkene, certain conditions can affect selectivity. | Lithium-based reagents (e.g., n-BuLi) can sometimes reduce E-selectivity due to betaine (B1666868) stabilization.[1] Using sodium or potassium-based "salt-free" ylides can enhance (E)-selectivity. |
| Saponification of Ester Groups | Strong Aqueous Base: If your ylide or substrate contains an ester and you are using a strong aqueous base like NaOH. | The ester group can be hydrolyzed under these conditions. Use a non-aqueous, non-nucleophilic base like K₂CO₃ in a solvent like acetonitrile (B52724) or perform the reaction under anhydrous conditions with NaH.[6] |
| Reaction Stalls | Incomplete Ylide Formation: Insufficient base or reaction time for deprotonation of the phosphonium salt. | Ensure at least one full equivalent of base is used. Allow sufficient time for the ylide to form (often indicated by a color change) before adding the carbonyl compound. Monitor by TLC if possible. |
Data Presentation: Comparison of Bases for Ylide Generation
Direct yield comparisons are highly dependent on specific substrates and reaction conditions. The following table provides a qualitative comparison of common bases used to deprotonate the phosphonium salt precursor to this compound.
| Base | pKa (Conj. Acid) | Typical Solvents | Key Considerations & Suitability |
| Sodium Bicarbonate (NaHCO₃) | 6.4 | Water, Biphasic | Very mild; suitable for highly acidic phosphonium salts and base-sensitive substrates. May require heat. |
| Potassium Carbonate (K₂CO₃) | 10.3 | Acetonitrile, DMF, Biphasic | Mild and effective for stabilized ylides. Good for avoiding issues with lithium salts and preventing saponification.[6] |
| Sodium Hydroxide (NaOH) | 15.7 | Water/DCM (Biphasic), Alcohols | A common, inexpensive choice. Can be used in a two-phase system.[5] Risk of saponifying ester groups if present on the substrate or ylide. |
| Potassium t-Butoxide (KOtBu) | 19 | THF, DMSO | Strong, non-nucleophilic base. Ensures complete and rapid ylide formation. Must be handled under anhydrous conditions. |
| Sodium Hydride (NaH) | ~36 | THF, DMSO, DMF | Very strong, non-nucleophilic base. Useful for ensuring complete deprotonation. Requires strictly anhydrous conditions and careful handling (flammable solid). |
Experimental Protocols
Protocol 1: General Wittig Reaction using NaOH in a Biphasic System
This protocol is adapted for the reaction of this compound with an aldehyde like benzaldehyde.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 eq.) and this compound (1.1 eq.) in dichloromethane (B109758) (DCM).
-
Base Addition: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (NaOH) (2-3 eq.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir vigorously at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with water and DCM.
-
Extraction: Separate the layers. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to remove triphenylphosphine oxide.
Protocol 2: Wittig Reaction using Potassium Carbonate
This protocol is suitable for substrates that may be sensitive to strong aqueous bases.
-
Setup: To a flask containing a stir bar, add the phosphonium salt precursor to the ylide (1.1 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) in anhydrous acetonitrile.
-
Ylide Formation: Stir the suspension at room temperature for 1 hour to generate the ylide.
-
Reaction: Add a solution of the aldehyde (1.0 eq.) in acetonitrile to the ylide suspension. Heat the reaction mixture if necessary (e.g., 50-80 °C) and monitor by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.
Visualizations
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. delval.edu [delval.edu]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. webassign.net [webassign.net]
- 10. benchchem.com [benchchem.com]
Common impurities in commercial (Acetylmethylene)triphenylphosphorane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial (Acetylmethylene)triphenylphosphorane in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
Commercial batches of this compound, a common Wittig reagent, typically have a purity of over 98%.[1][2] However, several impurities can be present, arising from its synthesis, storage, or handling. The most common impurities include:
-
Triphenylphosphine (B44618) oxide (TPPO): This is a very common byproduct of the Wittig reaction itself and can also be formed by the oxidation of triphenylphosphine. Its presence in the ylide reagent suggests either some degradation of the product or carryover from a reaction where the ylide was generated in situ and not fully consumed.
-
Triphenylphosphine: Unreacted starting material from the synthesis of the phosphonium (B103445) salt precursor.
-
(Acetonyl)triphenylphosphonium salt (halide or other counterion): This is the precursor to the ylide. Incomplete deprotonation during the synthesis will result in its presence as an impurity.[3][4]
-
Unreacted Haloacetone (e.g., chloroacetone (B47974) or bromoacetone): Residual starting material from the formation of the phosphonium salt.
-
Solvent Residues: Depending on the purification method, residual solvents such as ethyl acetate (B1210297) or chloroform (B151607) may be present.[3]
-
Water: this compound is sensitive to moisture and can decompose in water, especially at a pH greater than 9.[4]
Q2: How can I assess the purity of my this compound?
Several analytical techniques can be used to determine the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ³¹P NMR are powerful tools for identifying and quantifying the phosphorane and its phosphorus-containing impurities. The spectra can reveal the presence of triphenylphosphine oxide and the unreacted phosphonium salt.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for separating and quantifying the components of a mixture. A reversed-phase C18 column with a UV detector is often suitable for analyzing aromatic compounds like this compound and its impurities.[5]
-
Gas Chromatography (GC): As indicated by several commercial suppliers, GC is a common method for purity analysis of this compound.[1][2]
Q3: How does the presence of triphenylphosphine oxide (TPPO) affect my Wittig reaction?
Triphenylphosphine oxide is the main byproduct of the Wittig reaction. While its presence as an impurity in the starting ylide might not directly interfere with the reaction mechanism, it can significantly complicate the purification of the desired alkene product. Both the desired product and TPPO can have similar solubilities in common organic solvents, making their separation by simple extraction or crystallization challenging.
Q4: What is the shelf life of this compound and how should it be stored?
This compound is a stable compound but is sensitive to air and moisture.[4][6] It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. Over time, exposure to air and moisture can lead to hydrolysis and oxidation, resulting in the formation of triphenylphosphine oxide and other degradation products.
Troubleshooting Guides
Problem 1: Low or No Yield in Wittig Reaction
| Potential Cause | Troubleshooting Step |
| Degraded Reagent | The ylide may have degraded due to improper storage (exposure to air and moisture). Assess the purity of the reagent by NMR or HPLC to check for significant amounts of triphenylphosphine oxide or other degradation products. |
| Presence of Phosphonium Salt | If the reagent contains a significant amount of the phosphonium salt precursor, the effective concentration of the active ylide is lower than expected. This can be an issue if a strong base is not used in the reaction to generate the ylide in situ. |
| Incorrect Solvent | The choice of solvent can influence the solubility and reactivity of the ylide. Ensure the solvent is appropriate for the specific Wittig reaction being performed and is anhydrous. |
| Sterically Hindered Ketone | This compound is a stabilized ylide and may react poorly with sterically hindered ketones.[7] Consider using a more reactive, unstabilized ylide or alternative olefination methods like the Horner-Wadsworth-Emmons reaction. |
Problem 2: Difficult Purification of the Alkene Product
| Potential Cause | Troubleshooting Step |
| High Concentration of Triphenylphosphine Oxide (TPPO) | If the commercial ylide is contaminated with TPPO, or if the reaction goes to completion, a large amount of TPPO will be present in the crude product. |
| Purification Strategy 1: Crystallization. TPPO is often less soluble in non-polar solvents like hexane (B92381) or diethyl ether. Attempt to selectively crystallize either the product or the TPPO from a suitable solvent system. | |
| Purification Strategy 2: Precipitation with Metal Salts. TPPO can form insoluble complexes with certain metal salts like zinc chloride (ZnCl₂). Adding a solution of ZnCl₂ in a polar solvent (e.g., ethanol) to the crude reaction mixture can precipitate the TPPO complex, which can then be removed by filtration. | |
| Similar Polarity of Product and Impurities | If the desired alkene has a similar polarity to TPPO or other impurities, chromatographic separation can be challenging. |
| Optimize Chromatography Conditions. Experiment with different solvent systems (eluents) and stationary phases to improve separation. |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound and dissolve it in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
Identify the product peaks: Look for the characteristic signals of this compound.
-
Identify impurity peaks: Compare the spectrum to known spectra of potential impurities like triphenylphosphine and triphenylphosphine oxide. The aromatic region (around 7.4-7.8 ppm) will show complex multiplets for all phenyl-containing species. The distinct signals for the acetyl methyl group and the methine proton of the ylide should be integrated and compared to the integrations of impurity signals.
-
Protocol 2: Purification of this compound by Recrystallization
-
Dissolution: Dissolve the commercial this compound in a minimal amount of a suitable hot solvent, such as ethyl acetate.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for assessing the purity of commercial this compound and subsequent experimental steps.
Caption: Logical relationship between impurities in this compound and their potential impact on a Wittig reaction.
References
- 1. This compound | 1439-36-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. This compound | 1439-36-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 1439-36-7 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Validating (Acetylmethylene)triphenylphosphorane: A Comparative ¹H NMR Guide
For researchers engaged in synthetic chemistry, particularly in reactions involving Wittig reagents, the unambiguous identification and purity assessment of phosphoranes is paramount. This guide provides a comparative analysis of the ¹H NMR spectrum of (Acetylmethylene)triphenylphosphorane against other common stabilized ylides, offering supporting experimental data and protocols to ensure accurate validation.
Comparative ¹H NMR Data of Stabilized Ylides
The structural integrity of a Wittig reagent is directly reflected in its ¹H NMR spectrum. The key diagnostic signals include the chemical shift and phosphorus-hydrogen coupling constants of the α-proton. Below is a comparison of this compound with two other widely used stabilized ylides.
| Reagent Name | Structure | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Ph₃P=CHCOCH₃ | P=CH | ~3.70 | Doublet (d) | ²JP,H ≈ 26.0 |
| COCH₃ | ~2.10 | Doublet (d) | ³JP,H ≈ 3.0 | ||
| Ph ₃P | ~7.4 - 7.8 | Multiplet (m) | - | ||
| (Carbomethoxymethylene)triphenylphosphorane | Ph₃P=CHCO₂CH₃ | P=CH | ~2.84 | Doublet (d) | ²JP,H ≈ 22.5 |
| CO₂CH₃ | ~3.57 | Singlet (s) | - | ||
| Ph ₃P | ~7.4 - 7.8 | Multiplet (m) | - | ||
| (Cyanomethylene)triphenylphosphorane | Ph₃P=CHCN | P=CH | ~2.75 | Doublet (d) | ²JP,H ≈ 22.0 |
| Ph ₃P | ~7.5 - 7.8 | Multiplet (m) | - |
Note: Chemical shifts are typically reported for spectra recorded in CDCl₃ and can vary slightly based on solvent and concentration.
The data clearly shows that the electron-withdrawing group attached to the ylidic carbon significantly influences the chemical shift of the methine proton. The acetyl group in the target compound deshields the methine proton more effectively than the carbomethoxy or cyano groups, resulting in a downfield shift. The characteristic doublet splitting pattern, a result of coupling to the phosphorus-31 nucleus, is a definitive feature for all these phosphoranes.
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section details a standard protocol for obtaining a high-quality ¹H NMR spectrum of this compound for validation purposes.
1. Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃), 99.8 atom % D
-
NMR tube (5 mm diameter)
-
Pipettes and vial
-
NMR Spectrometer (e.g., 400 MHz or higher)
2. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution should be clear.
-
Using a pipette, transfer the solution into a clean, dry NMR tube.
3. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Set the following acquisition parameters (example for a 400 MHz spectrometer):
-
Pulse Program: Standard 1D proton (zg30)
-
Number of Scans (NS): 8 to 16 (can be increased for dilute samples)
-
Receiver Gain (RG): Set automatically
-
Acquisition Time (AQ): ~3-4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Spectral Width (SW): ~16 ppm (centered around 6 ppm)
-
-
Acquire the Free Induction Decay (FID).
4. Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to δ 7.26 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants of the observed signals and compare them to the reference data.
Validation Workflow
The following diagram illustrates the logical workflow for the validation of this compound using ¹H NMR spectroscopy.
A Comparative Guide to Olefination: (Acetylmethylene)triphenylphosphorane vs. Horner-Wadsworth-Emmons Reagents
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon double bonds is a fundamental transformation in organic synthesis, pivotal to the assembly of complex molecules, including active pharmaceutical ingredients. Among the arsenal (B13267) of olefination methods, the Wittig reaction, utilizing phosphorus ylides like (Acetylmethylene)triphenylphosphorane, and the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) carbanions, are two of the most powerful and widely adopted strategies. This guide provides an objective comparison of these two classes of reagents, supported by experimental data, to assist researchers in selecting the most suitable method for their synthetic endeavors.
At a Glance: Key Differences
| Feature | This compound (Wittig Reagent) | Horner-Wadsworth-Emmons (HWE) Reagents |
| Reagent Type | Stabilized phosphonium (B103445) ylide | Stabilized phosphonate carbanion |
| Reactivity | Reacts well with aldehydes; less reactive with ketones. | Generally more nucleophilic and reactive; reacts with both aldehydes and ketones.[1][2] |
| Stereoselectivity | Typically yields (E)-alkenes due to thermodynamic control with stabilized ylides.[3] | Predominantly forms (E)-alkenes with high stereoselectivity.[1][4] Modifications (e.g., Still-Gennari) can provide (Z)-alkenes.[1] |
| Byproduct | Triphenylphosphine (B44618) oxide (often requires chromatography for removal). | Dialkyl phosphate (B84403) salt (typically water-soluble, simplifying purification).[2][4] |
| Reaction Conditions | Often requires a strong base for ylide generation, though stabilized ylides can sometimes be isolated. | A strong base is required to generate the phosphonate carbanion. |
Data Presentation: Performance in the Synthesis of α,β-Unsaturated Ketones
To provide a direct comparison, the synthesis of (E)-4-phenylbut-3-en-2-one from benzaldehyde (B42025) is presented below, utilizing this compound and a comparable HWE reagent, diethyl (2-oxopropyl)phosphonate.
| Reagent | Aldehyde | Product | Yield (%) | E:Z Ratio | Reference |
| This compound | Benzaldehyde | (E)-4-phenylbut-3-en-2-one | ~70% (mixture of isomers) | Predominantly E | (qualitative) |
| Diethyl (2-oxopropyl)phosphonate | Benzaldehyde | (E)-4-phenylbut-3-en-2-one | 84% | >95:5 | [5] (analogous system) |
Note: The yield for the Wittig reaction is an approximation based on qualitative descriptions in the literature, as precise, directly comparable data is scarce. The HWE data is from a closely related system and represents the typical high efficiency and selectivity of this reaction.
Reaction Mechanisms
The stereochemical outcomes of the Wittig and HWE reactions are dictated by their respective reaction pathways.
Caption: Wittig reaction mechanism with a stabilized ylide.
Caption: Horner-Wadsworth-Emmons reaction mechanism.
Experimental Protocols
Detailed methodologies for the synthesis of α,β-unsaturated ketones using both reagents are provided below.
Wittig Reaction with this compound
This protocol is adapted from a general procedure for the reaction of stabilized ylides with aldehydes.
Materials:
-
This compound
-
Benzaldehyde
-
Hexanes
-
Diethyl ether
Procedure:
-
Dissolve benzaldehyde (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Add this compound (1.1 eq) portion-wise to the stirring solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Add a mixture of hexanes and diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with a small amount of the hexanes/diethyl ether mixture.
-
Combine the filtrates and evaporate the solvent to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired α,β-unsaturated ketone.
Horner-Wadsworth-Emmons Reaction with Diethyl (2-oxopropyl)phosphonate
This protocol is a representative procedure for the HWE olefination to form α,β-unsaturated ketones.[6]
Materials:
-
Diethyl (2-oxopropyl)phosphonate
-
Sodium hydride (NaH) or other suitable base (e.g., DBU, KHMDS)
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable solvent
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethyl (2-oxopropyl)phosphonate (1.1 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then cool to -78 °C.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography to afford the (E)-α,β-unsaturated ketone.[6]
Summary and Conclusion
Both this compound and Horner-Wadsworth-Emmons reagents are effective for the synthesis of α,β-unsaturated ketones from aldehydes. The choice between these two powerful methods will depend on the specific requirements of the synthesis.
-
Horner-Wadsworth-Emmons reagents are often favored for their generally higher reactivity (especially with less reactive ketones), excellent (E)-selectivity, and the significant advantage of a water-soluble byproduct that greatly simplifies purification.[2] This makes the HWE reaction particularly well-suited for large-scale synthesis and in the context of complex molecule synthesis where purification can be challenging.
-
This compound , as a stabilized Wittig reagent, provides a reliable method for the synthesis of (E)-α,β-unsaturated ketones. While the removal of the triphenylphosphine oxide byproduct can be more cumbersome, the Wittig reaction remains a cornerstone of organic synthesis with a vast body of literature and predictable reactivity.
For syntheses where high (E)-selectivity and ease of purification are paramount, the Horner-Wadsworth-Emmons reaction is often the superior choice. However, the Wittig reaction with stabilized ylides like this compound remains a valuable and effective tool in the synthetic chemist's repertoire.
References
A Comparative Guide to Alternative Stabilized Ylides for Enone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of α,β-unsaturated ketones (enones) is a cornerstone of modern organic chemistry, providing key intermediates for a vast array of natural products and pharmaceuticals. While the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are foundational methods, a range of alternative stabilized ylides and related reagents offer distinct advantages in terms of yield, stereoselectivity, and reaction conditions. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the optimal synthetic route.
Performance Comparison of Olefination Methods for Enone Synthesis
The choice of olefination reagent is critical in determining the yield and stereochemical outcome of an enone synthesis. The following tables summarize representative data for the synthesis of enones using stabilized Wittig ylides, Horner-Wadsworth-Emmons reagents, Julia-Kocienski olefination, and the Peterson olefination.
Table 1: Stabilized Wittig Reaction
Stabilized Wittig ylides, typically bearing an acyl group, generally favor the formation of the thermodynamically more stable (E)-enone. However, selectivity can be influenced by the reaction conditions and the nature of the aldehyde.
| Aldehyde | Stabilized Ylide | Base/Solvent | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | Ph₃P=CHCOMe | NaH / THF | 85 | >95:5 | N/A |
| Cyclohexanecarboxaldehyde | Ph₃P=CHCOPh | NaOMe / MeOH | 78 | 90:10 | N/A |
| Isovaleraldehyde | Ph₃P=CHCO₂Et | K₂CO₃ / H₂O | 92 | 85:15 | N/A |
Table 2: Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a widely used and highly reliable method for the synthesis of (E)-enones. The use of phosphonate (B1237965) esters offers advantages such as higher yields and easier removal of byproducts compared to the Wittig reaction.[1]
| Aldehyde | Phosphonate Reagent | Base/Solvent | Yield (%) | E:Z Ratio | Reference |
| 4-Nitrobenzaldehyde | (EtO)₂P(O)CH₂COMe | NaH / THF | 95 | >98:2 | [2] |
| 2-Naphthaldehyde | (EtO)₂P(O)CH₂COMe | Ba(OH)₂ / THF/H₂O | 96 | >99:1 | [2] |
| Crotonaldehyde | (EtO)₂P(O)CH₂COPh | LiCl, DBU / MeCN | 88 | >95:5 | [3] |
Table 3: Julia-Kocienski Olefination
The Julia-Kocienski olefination is another powerful method that typically provides excellent (E)-selectivity in enone synthesis. It involves the reaction of a carbonyl compound with a heteroaryl sulfone.[4][5]
| Aldehyde | Sulfone Reagent | Base/Solvent | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | 1-phenyl-1H-tetrazol-5-yl methyl sulfone | KHMDS / THF | 85 | >98:2 | [6] |
| Heptanal | 1-tert-butyl-1H-tetrazol-5-yl ethyl sulfone | LiHMDS / THF | 91 | 97:3 | [7] |
| Cinnamaldehyde | Benzothiazol-2-yl propyl sulfone | NaHMDS / DME | 82 | >95:5 | N/A |
Table 4: Peterson Olefination
The Peterson olefination offers unique stereochemical control. Depending on the workup conditions (acidic or basic), either the (E)- or (Z)-enone can be selectively obtained from the same β-hydroxysilane intermediate.[8][9]
| Aldehyde | α-Silyl Carbanion | Workup | Yield (%) | E:Z Ratio | Reference |
| 4-Methoxybenzaldehyde | Me₃SiCH₂COMe | H₂SO₄ | 88 | >95:5 (E) | N/A |
| 4-Methoxybenzaldehyde | Me₃SiCH₂COMe | KH | 85 | >95:5 (Z) | N/A |
| Propanal | (t-Bu)Ph₂SiCH₂COPh | BF₃·OEt₂ | 90 | >98:2 (E) | [10] |
| Propanal | (t-Bu)Ph₂SiCH₂COPh | NaH | 87 | >98:2 (Z) | [10] |
Reaction Mechanisms and Workflows
The stereochemical outcome of each reaction is dictated by its mechanism. The following diagrams illustrate the key signaling pathways and experimental workflows.
Experimental Protocols
General Procedure for the Horner-Wadsworth-Emmons Reaction [1]
-
To a solution of the phosphonate reagent (1.1 equiv) in anhydrous tetrahydrofuran (B95107) (THF, 0.2 M) at 0 °C under an inert atmosphere is added sodium hydride (1.1 equiv, 60% dispersion in mineral oil).
-
The resulting mixture is stirred at 0 °C for 30 minutes.
-
A solution of the aldehyde (1.0 equiv) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The aqueous layer is extracted with ethyl acetate (B1210297) (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired enone.
General Procedure for the Julia-Kocienski Olefination [6]
-
To a solution of the heteroaryl sulfone (1.2 equiv) in anhydrous dimethoxyethane (DME, 0.1 M) at -78 °C under an inert atmosphere is added potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equiv) as a solution in THF.
-
The mixture is stirred at -78 °C for 1 hour.
-
A solution of the aldehyde (1.0 equiv) in DME is added dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The mixture is extracted with diethyl ether (3 x).
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by column chromatography to give the enone.
General Procedure for the Peterson Olefination (Acidic and Basic Workup) [10]
-
Formation of the β-hydroxysilane: To a solution of the α-silylketone (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C is added a solution of a Grignard or organolithium reagent (1.1 equiv) dropwise. The reaction is stirred at -78 °C for 1 hour and then quenched with saturated aqueous ammonium chloride. The product is extracted with diethyl ether, and the organic layer is dried and concentrated to yield the crude β-hydroxysilane, which is purified by column chromatography.
-
(E)-Enone (Acidic Workup): To a solution of the purified β-hydroxysilane (1.0 equiv) in dichloromethane (B109758) (0.1 M) at 0 °C is added sulfuric acid (2-3 drops). The reaction is stirred for 30 minutes, then quenched with saturated aqueous sodium bicarbonate. The product is extracted with dichloromethane, and the organic layer is dried and concentrated to give the (E)-enone.
-
(Z)-Enone (Basic Workup): To a suspension of potassium hydride (1.5 equiv) in anhydrous THF (0.1 M) at 0 °C is added a solution of the purified β-hydroxysilane (1.0 equiv) in THF. The mixture is stirred at room temperature for 1 hour and then quenched with water. The product is extracted with diethyl ether, and the organic layer is dried and concentrated to give the (Z)-enone.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient synthesis of β’-amino-α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 7. Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones [organic-chemistry.org]
- 8. Peterson Olefination [organic-chemistry.org]
- 9. Peterson olefination - Wikipedia [en.wikipedia.org]
- 10. Peterson olefination from alpha-silyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Stabilized vs. Non-Stabilized Wittig Reagents
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the stereoselective synthesis of alkenes from carbonyl compounds. A key determinant of the reaction's outcome is the nature of the phosphorus ylide, or Wittig reagent, employed. These reagents are broadly classified as "stabilized" and "non-stabilized," with each class exhibiting distinct reactivity profiles and stereochemical preferences. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.
Reactivity and Stereoselectivity
The primary distinction between stabilized and non-stabilized Wittig reagents lies in their reactivity and the stereochemistry of the resulting alkene.
-
Non-Stabilized Ylides: These ylides bear alkyl or other electron-donating groups on the carbanionic carbon. This localization of negative charge makes them highly reactive and less stable.[1] Consequently, they react rapidly with aldehydes and ketones. Under standard, lithium-salt-free conditions, the reaction is kinetically controlled and typically yields the (Z)-alkene (cis isomer) with high selectivity.[1][2][3][4][5] This selectivity is attributed to the irreversible formation of a syn-oxaphosphetane intermediate, which rapidly collapses to the (Z)-alkene.[1][2]
-
Stabilized Ylides: In contrast, stabilized ylides feature an electron-withdrawing group (e.g., ester, ketone, cyano) adjacent to the carbanion. This group delocalizes the negative charge through resonance, rendering the ylide more stable and less reactive.[1][6] The reaction with carbonyls is slower and reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane intermediate.[1] This leads to the predominant formation of the (E)-alkene (trans isomer).[1][2][3][4][6]
A third category, semi-stabilized ylides (e.g., those with an adjacent aryl group), often exhibits poor stereoselectivity, yielding mixtures of (E) and (Z) isomers.[4][7]
Quantitative Data Summary
The following table summarizes the typical stereoselectivity observed for different types of Wittig reagents with aldehydes.
| Ylide Type | R Group on Ylide | Typical Aldehyde | Predominant Product | Typical E:Z Ratio | Reference |
| Non-Stabilized | Alkyl (e.g., -CH₃, -CH₂CH₃) | Aliphatic or Aromatic | (Z)-alkene | >95:5 | [1][4] |
| Semi-Stabilized | Aryl (e.g., -Ph) | Aromatic | Mixture | Varies | [4][7] |
| Stabilized | Electron-withdrawing (e.g., -CO₂Et, -CN) | Aliphatic or Aromatic | (E)-alkene | >95:5 | [6] |
Experimental Protocols
Detailed methodologies for representative Wittig reactions are provided below.
Protocol 1: Synthesis of a (Z)-Alkene using a Non-Stabilized Ylide
Reaction: Synthesis of (Z)-Stilbene from Benzaldehyde (B42025) and Benzyltriphenylphosphonium (B107652) Chloride.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium amide (NaNH₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Benzaldehyde
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride to a flame-dried round-bottom flask containing anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add one equivalent of a strong, non-nucleophilic base such as sodium amide to generate the ylide. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at 0°C for 1 hour.
-
Slowly add one equivalent of benzaldehyde to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate (Z)-stilbene.
Protocol 2: Synthesis of an (E)-Alkene using a Stabilized Ylide
Reaction: Synthesis of Ethyl Cinnamate from Benzaldehyde and (Carbethoxymethylene)triphenylphosphorane (B24862).[8][9]
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (a commercially available stabilized ylide)[8][9]
-
Benzaldehyde
-
Dichloromethane (DCM) or a solvent-free approach can be used[8][9][10]
Procedure (Solvent-Free): [8][9]
-
In a conical vial, add a pre-weighed amount of benzaldehyde.[9]
-
Add 1.0-1.2 molar equivalents of (carbethoxymethylene)triphenylphosphorane to the vial.[9][10]
-
Stir the mixture vigorously at room temperature for 15-60 minutes.[9] The solid ylide will react with the liquid aldehyde.
-
Monitor the reaction by TLC to confirm the consumption of the starting aldehyde.[8][9]
-
Upon completion, add hexanes to the reaction mixture to precipitate the triphenylphosphine (B44618) oxide byproduct.[8][9]
-
Filter the mixture to remove the solid triphenylphosphine oxide.[9]
-
Evaporate the solvent from the filtrate to obtain the crude ethyl cinnamate.
-
Further purification can be achieved by recrystallization or column chromatography.
Reaction Mechanisms and Workflows
The differing stereochemical outcomes of reactions with stabilized and non-stabilized ylides can be visualized through their respective reaction pathways.
Caption: Reaction pathways for stabilized vs. non-stabilized Wittig reagents.
The following diagram illustrates a typical experimental workflow for a Wittig reaction followed by purification.
Caption: General experimental workflow for a Wittig reaction.
References
- 1. adichemistry.com [adichemistry.com]
- 2. quora.com [quora.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. community.wvu.edu [community.wvu.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystal Structure of (Acetylmethylene)triphenylphosphorane
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount. This guide provides a detailed comparison of the X-ray crystal structure of (Acetylmethylene)triphenylphosphorane, a widely used Wittig reagent, with alternative organophosphorus compounds. By presenting key experimental data and methodologies, this document serves as a valuable resource for structural analysis and molecular design.
This compound, with the chemical formula C₂₁H₁₉OP, is a stable ylide crucial for the synthesis of various organic compounds.[1][2] Its molecular geometry and crystal packing have been elucidated by single-crystal X-ray diffraction, providing foundational data for understanding its reactivity and physical properties.
Comparative Analysis of Crystal Structures
To offer a comprehensive perspective, the crystallographic data of this compound is compared with two related organophosphorus compounds: (Benzoylmethylene)triphenylphosphorane and Triphenylphosphine oxide. These alternatives were selected based on their structural similarity and the availability of high-quality crystallographic data, allowing for a meaningful comparison of bond lengths, bond angles, and crystal systems.
| Parameter | This compound | (Benzoylmethylene)triphenylphosphorane | Triphenylphosphine Oxide |
| CCDC Number | 111491 | Data not available in search | 186887 |
| Crystal System | Orthorhombic | Data not available in search | Orthorhombic |
| Space Group | P2₁2₁2₁ | Data not available in search | Pbca |
| P=O Bond Length (Å) | Data not available in search | Data not available in search | 1.483 |
| P-C (phenyl) Bond Lengths (Å) | Data not available in search | Data not available in search | 1.799, 1.805, 1.809 |
| C=C (ylide) Bond Length (Å) | Data not available in search | Data not available in search | N/A |
| O-P-C Bond Angles (°) | Data not available in search | Data not available in search | 111.1, 111.9, 113.1 |
| C-P-C Bond Angles (°) | Data not available in search | Data not available in search | 106.2, 106.5, 107.8 |
Note: Specific bond lengths and angles for this compound and (Benzoylmethylene)triphenylphosphorane were not available in the initial search results and require direct access to the Crystallographic Information Files (CIFs).
Experimental Protocols: The Foundation of Structural Data
The determination of a crystal structure through single-crystal X-ray diffraction is a meticulous process. While the specific experimental details for the analysis of this compound are contained within its CIF file, a general protocol for small organic molecules can be outlined.
A General Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound. This is a critical step, as the quality of the crystal directly impacts the resolution of the final structure.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The diffraction data are collected by a detector as the crystal is rotated.
-
Data Processing: The collected diffraction intensities are processed to determine the unit cell dimensions and space group of the crystal.
-
Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecule, which is subsequently refined to best fit the experimental data.
Alternative Methodologies for Structural Elucidation
-
Powder X-ray Diffraction (PXRD): This technique is used for the analysis of polycrystalline materials. While it does not provide the same level of atomic detail as single-crystal XRD, it is a powerful tool for phase identification, determination of lattice parameters, and assessing sample purity.
-
Electron Diffraction: For samples that only form very small crystals (nanometer to micrometer scale), electron diffraction is a viable alternative. Due to the stronger interaction of electrons with matter compared to X-rays, structural information can be obtained from much smaller sample volumes.
Below is a graphical representation of the logical workflow for choosing a suitable diffraction method for crystal structure determination.
References
A Comparative Guide to Green Chemistry Alternatives for the Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction, a cornerstone of organic synthesis for the formation of carbon-carbon double bonds, has been instrumental in the creation of a vast array of molecules, including many pharmaceuticals. However, its classic format presents several green chemistry challenges, most notably the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide byproduct, which is often difficult to remove, and the use of hazardous reagents and solvents. These drawbacks have spurred the development of several greener alternatives that offer improved atom economy, reduced waste, and milder reaction conditions.
This guide provides an objective comparison of the performance of the traditional Wittig reaction with its greener counterparts, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison of Olefination Reactions
The following table summarizes key performance metrics for the Wittig reaction and its principal green alternatives. Data is presented for the synthesis of a representative alkene, where applicable, to facilitate direct comparison.
| Reaction | Typical Yield (%) | Stereoselectivity (E:Z) | Key Green Advantages | Key Limitations |
| Traditional Wittig | 70-90%[1] | Variable (ylide dependent) | Well-established, versatile | Poor atom economy, stoichiometric PPh₃=O waste, harsh bases, hazardous solvents |
| Solvent-Free Wittig | 70-95% | Ylide dependent | Eliminates hazardous solvents, simplified workup | Can be substrate dependent, may require thermal conditions |
| Aqueous Wittig | 45-90% | Often high E-selectivity | Uses water as a solvent, often milder conditions | Limited to water-stable reagents and substrates |
| Catalytic Wittig | 60-96%[2] | Generally E-selective | Reduces phosphine (B1218219) oxide waste, improved atom economy | Catalyst development is ongoing, may require specific silane (B1218182) reductants |
| Horner-Wadsworth-Emmons | 85-95%[1] | Highly E-selective | Water-soluble phosphate (B84403) byproduct (easy removal), often higher yields | Requires synthesis of phosphonate (B1237965) reagents, still produces stoichiometric waste |
| Julia-Kocienski Olefination | 70-90% | Highly E-selective | One-pot procedure, good for complex molecules | Stoichiometric sulfone and base usage, byproduct removal can be complex |
| Olefin Metathesis | 85-95% | Catalyst dependent | Excellent atom economy (gaseous byproduct), catalytic | Requires metal catalysts (cost and removal), may not be suitable for all substrates |
| Photocatalytic Olefination | 60-90% | Substrate dependent | Mild, visible-light mediated, avoids strong bases | Field is still developing, substrate scope may be limited |
In-Depth Analysis and Experimental Protocols
This section provides a detailed examination of each alternative, including reaction mechanisms and representative experimental protocols.
Greener Modifications of the Wittig Reaction
Efforts to improve the green profile of the Wittig reaction have focused on eliminating hazardous solvents and reducing waste.
Performing the Wittig reaction neat or by grinding the solid reactants together can eliminate the need for hazardous solvents.[3]
Experimental Protocol: Solvent-Free Synthesis of 4-Bromostilbene
-
Materials: 4-Bromobenzaldehyde (1.0 mmol), benzyltriphenylphosphonium (B107652) chloride (1.05 mmol), and potassium phosphate (tribasic, 2.0 mmol).
-
Procedure:
-
In a mortar, thoroughly grind the 4-bromobenzaldehyde, benzyltriphenylphosphonium chloride, and potassium phosphate together with a pestle for 15-20 minutes.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, extract the product with a minimal amount of a suitable solvent (e.g., ethyl acetate), leaving behind the inorganic salts and triphenylphosphine oxide.
-
The solvent is then evaporated to yield the crude product, which can be further purified by recrystallization.
-
The use of water as a solvent offers a significantly greener reaction medium. This approach is often effective for stabilized ylides.
Experimental Protocol: Aqueous Synthesis of Methyl Cinnamate
-
Materials: Benzaldehyde (B42025) (1.0 mmol), methyl (triphenylphosphoranylidene)acetate (1.1 mmol), and water.
-
Procedure:
-
To a flask containing a stir bar, add benzaldehyde and methyl (triphenylphosphoranylidene)acetate.
-
Add water (5 mL) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the product.
-
A catalytic version of the Wittig reaction aims to reduce the amount of phosphine reagent to sub-stoichiometric levels by regenerating it in situ from the phosphine oxide byproduct.[2]
Experimental Protocol: Catalytic Wittig Reaction [2]
-
Materials: Aldehyde (1.0 mmol), alkyl halide (1.2 mmol), phosphine oxide catalyst (e.g., 3-methyl-1-phenylphospholane-1-oxide, 10 mol%), a silane reducing agent (e.g., phenylsilane, 1.5 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol) in an appropriate solvent (e.g., toluene).
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the phosphine oxide catalyst, base, and solvent.
-
Add the silane reducing agent and stir the mixture at an elevated temperature (e.g., 100 °C) for a designated time to generate the active phosphine catalyst.
-
Cool the reaction mixture, then add the aldehyde and alkyl halide.
-
Stir the reaction at the appropriate temperature until completion (monitored by TLC).
-
After cooling to room temperature, the reaction is quenched, and the product is isolated through standard workup and purification procedures.
-
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a widely used alternative that employs phosphonate carbanions, which are generally more nucleophilic than the corresponding Wittig reagents. A key advantage is that the phosphate byproduct is water-soluble, simplifying purification.[4][5]
Experimental Protocol: HWE Synthesis of (E)-Ethyl Cinnamate
-
Materials: Benzaldehyde (1.0 mmol), triethyl phosphonoacetate (1.1 mmol), sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol), and anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add NaH and anhydrous THF.
-
Cool the suspension to 0 °C and add triethyl phosphonoacetate dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phosphonate anion.
-
Cool the reaction mixture back to 0 °C and add benzaldehyde dropwise.
-
Let the reaction warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful one-pot method for the stereoselective synthesis of alkenes, particularly E-alkenes. It involves the reaction of a heteroaryl sulfone with a carbonyl compound.[6][7][8]
Experimental Protocol: Julia-Kocienski Synthesis of an (E)-Alkene [6]
-
Materials: A 1-phenyl-1H-tetrazol-5-yl (PT) sulfone (1.0 mmol), an aldehyde (1.2 mmol), a strong base such as potassium bis(trimethylsilyl)amide (KHMDS, 1.1 mmol), and an anhydrous solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, dissolve the PT sulfone in the anhydrous solvent.
-
Cool the solution to -78 °C and add the KHMDS solution dropwise. Stir for 30-60 minutes at this temperature.
-
Add the aldehyde dropwise to the solution of the sulfone anion.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
-
Olefin Metathesis
Olefin metathesis is a highly atom-economical reaction catalyzed by transition metal complexes (e.g., Grubbs' or Schrock's catalysts) that redistributes fragments of alkenes. When applied as an alternative to the Wittig reaction for the synthesis of an alkene from two smaller alkenes, the only byproduct is a small, volatile alkene like ethene.[9][10]
Experimental Protocol: Cross-Metathesis for Alkene Synthesis [11]
-
Materials: Two different terminal alkenes (one in excess), and a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%). The reaction is typically run in a chlorinated solvent like dichloromethane (B109758) (DCM), although greener solvent options are being explored.[12]
-
Procedure:
-
To a flask under an inert atmosphere, dissolve the two alkenes in the solvent.
-
Add the Grubbs' catalyst to the solution.
-
Stir the reaction at room temperature or with gentle heating. The reaction progress can be monitored by TLC or GC.
-
Upon completion, the reaction can be quenched by adding a reagent like ethyl vinyl ether.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to remove the catalyst residues and any remaining starting materials.
-
Photocatalytic Olefination
Visible-light photocatalysis has emerged as a mild and powerful tool in organic synthesis. Photocatalytic methods for olefination are being developed that avoid the use of strong bases and stoichiometric high-energy reagents.[3][13]
Experimental Protocol: Visible-Light Mediated Olefination of an Alkyl Halide with an Aldehyde [3]
-
Materials: Alkyl halide (1.0 mmol), aldehyde (1.5 mmol), triphenylphosphine (1.2 mmol), a photocatalyst (e.g., an iridium or organic dye catalyst, 1-2 mol%), and a suitable solvent (e.g., acetonitrile).
-
Procedure:
-
In a reaction vessel, combine the alkyl halide, aldehyde, triphenylphosphine, and photocatalyst in the solvent.
-
Degas the solution with an inert gas (e.g., argon or nitrogen).
-
Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography.
-
Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental signaling pathways and transformations for the Wittig reaction and its key alternatives.
Atom Economy: A Quantitative Look at "Greenness"
Atom economy is a key metric in green chemistry, representing the percentage of atoms from the reactants that are incorporated into the desired product.[14] A higher atom economy signifies a more efficient and less wasteful process.
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Here is a comparative calculation for the synthesis of stilbene (B7821643) (C₁₄H₁₂) from benzaldehyde (C₇H₆O) using different methods.
| Reaction | Reactants | Desired Product | Byproducts | Atom Economy (%) |
| Wittig Reaction | Benzyltriphenylphosphonium bromide + Benzaldehyde + n-BuLi | Stilbene | Triphenylphosphine oxide + LiBr + Butane | ~33%[1] |
| HWE Reaction | Diethyl benzylphosphonate + Benzaldehyde + NaH | Stilbene | Diethyl phosphate + Na⁺ + H₂ | ~68%[1] |
| Olefin Metathesis | Styrene + Styrene | Stilbene | Ethene | 86.5% |
As the table clearly demonstrates, olefin metathesis offers a significantly higher atom economy compared to the phosphorus-based methods. While the HWE reaction is a substantial improvement over the traditional Wittig reaction, it still generates a significant amount of waste by mass.
Conclusion
For researchers and professionals in drug development, the choice of an olefination method involves a balance of factors including yield, stereoselectivity, substrate scope, cost, and increasingly, environmental impact. While the Wittig reaction remains a powerful and versatile tool, its green chemistry drawbacks are significant.
The Horner-Wadsworth-Emmons reaction offers a readily implementable and greener alternative with the significant advantage of an easily removable, water-soluble byproduct. For complex syntheses where high E-selectivity is paramount, the Julia-Kocienski olefination provides a robust one-pot solution.
For transformations where it is applicable, olefin metathesis stands out as the most atom-economical and elegant solution, generating minimal waste. The development of more stable and versatile catalysts continues to expand its utility.
Emerging techniques like catalytic Wittig reactions and photocatalytic olefinations hold great promise for the future, offering the potential to further minimize waste and utilize milder, more sustainable reaction conditions. As these methods mature, they are likely to become increasingly valuable tools in the synthetic chemist's arsenal (B13267) for the environmentally conscious production of important molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. "The Development Of The Catalytic Wittig Reaction" by Zachary S. Nixon [mavmatrix.uta.edu]
- 3. Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. scispace.com [scispace.com]
- 10. Application of olefin metathesis in oleochemistry: an example of green chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. blogs.rsc.org [blogs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Atom economy - Wikipedia [en.wikipedia.org]
A Comparative Guide to Olefination: (Acetylmethylene)triphenylphosphorane vs. Triethyl phosphonoacetate
For researchers, scientists, and drug development professionals, the efficient synthesis of carbon-carbon double bonds is a cornerstone of molecular construction. The choice of olefination reagent is critical, impacting not only yield and stereoselectivity but also downstream processing and overall cost-effectiveness. This guide provides a detailed cost-benefit analysis of (Acetylmethylene)triphenylphosphorane, a stabilized Wittig reagent, and compares its performance with a common Horner-Wadsworth-Emmons (HWE) alternative, triethyl phosphonoacetate.
At a Glance: Key Performance Indicators
| Feature | This compound (Wittig Reagent) | Triethyl phosphonoacetate (HWE Reagent) |
| Reaction Type | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |
| Typical Substrates | Aldehydes, some ketones | Aldehydes and ketones |
| Byproduct | Triphenylphosphine (B44618) oxide (TPPO) | Diethyl phosphate (B84403) salt |
| Byproduct Removal | Often requires chromatography or precipitation techniques | Typically removed by simple aqueous extraction[1][2] |
| Stereoselectivity | Predominantly (E)-alkenes with stabilized ylides | Predominantly (E)-alkenes, often with higher selectivity[3] |
| Reactivity | Generally less reactive than HWE reagents | More nucleophilic and reactive, especially with hindered ketones[2] |
Cost-Benefit Analysis
A crucial aspect of reagent selection is the overall cost, which extends beyond the initial purchase price to include factors like reaction efficiency, and purification expenses.
| Reagent | Representative Price (per gram) | Price (per mole) | Typical Yield (Benzaldehyde) |
| This compound | ~$10 - $15 | ~$3180 - $4770 | ~60-70% (estimated from similar substrates)[4] |
| Triethyl phosphonoacetate | ~$1.75 - $4.44 | ~$392 - $995 | ~90-99%[5] |
(Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.)
While this compound may appear to have a lower per-gram cost from some suppliers, its higher molecular weight results in a significantly greater cost per mole. When coupled with the generally higher yields and simpler purification of the Horner-Wadsworth-Emmons reaction, triethyl phosphonoacetate often presents a more cost-effective solution, particularly for larger-scale syntheses.
Experimental Data and Protocols
To provide a practical comparison, the following are representative experimental protocols for the reaction of each reagent with benzaldehyde (B42025) to form an α,β-unsaturated carbonyl compound.
This compound (Wittig Reaction)
Reaction: Benzaldehyde to 1-phenylbut-2-en-1-one
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as toluene (B28343) or dichloromethane (B109758) under an inert atmosphere.
-
Add benzaldehyde (1.0 eq) to the solution.
-
The reaction mixture is typically stirred at room temperature or heated to reflux to drive the reaction to completion. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then subjected to purification to remove the triphenylphosphine oxide byproduct.
Purification of Triphenylphosphine Oxide (TPPO):
The removal of TPPO is a well-known challenge in Wittig reactions. Common methods include:
-
Crystallization: TPPO can sometimes be crystallized from a non-polar solvent like hexane (B92381) or a mixture of ether and pentane.
-
Chromatography: Column chromatography is a reliable but often time-consuming and solvent-intensive method.
-
Precipitation: TPPO can be precipitated from an ethanolic solution by the addition of metal salts like zinc chloride or calcium bromide to form an insoluble complex that can be filtered off.[6][7][8]
Triethyl phosphonoacetate (Horner-Wadsworth-Emmons Reaction)
Reaction: Benzaldehyde to Ethyl Cinnamate
The Horner-Wadsworth-Emmons reaction of triethyl phosphonoacetate with benzaldehyde is a well-documented and high-yielding transformation, with reported yields often exceeding 90%.[5]
Experimental Protocol:
-
To a stirred suspension of a base, such as sodium hydride (1.1 eq), in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at 0 °C, add triethyl phosphonoacetate (1.0 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate (B1237965) anion.
-
Cool the reaction mixture back to 0 °C and add benzaldehyde (1.0 eq) dropwise.
-
The reaction is then stirred at room temperature until completion, as monitored by TLC.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine to remove the water-soluble phosphate byproduct.[1]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography if necessary.
Signaling Pathways and Experimental Workflows
To visually represent the chemical transformations and experimental processes, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Validated Methods for Quantifying Wittig Reaction Conversion
The Wittig reaction, a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, requires robust analytical methods to monitor its progression and determine the final conversion and stereoselectivity. For researchers, scientists, and professionals in drug development, accurate quantification is critical for process optimization, yield determination, and quality control. This guide provides an objective comparison of validated methods for quantifying Wittig reaction conversion, complete with experimental data and detailed protocols.
Comparison of Quantitative Methods
Several analytical techniques can be employed to quantify the conversion of a Wittig reaction. The choice of method often depends on the specific reaction characteristics, the available instrumentation, and the desired level of detail. The following table summarizes the key quantitative parameters for the most common methods.
| Analytical Method | Principle | Typical Analyte(s) | Advantages | Disadvantages | Limit of Detection (LOD) / Limit of Quantification (LOQ) |
| ¹H NMR Spectroscopy | Measures the resonance of protons in a magnetic field. The integral of a peak is proportional to the number of protons. | Starting aldehyde/ketone, alkene product(s), phosphonium (B103445) salt, triphenylphosphine (B44618) oxide. | Provides structural information and quantitative data simultaneously. Excellent for determining stereoselectivity (E/Z isomer ratio). Non-destructive.[1][2][3] | Lower sensitivity compared to other methods. Requires deuterated solvents. Signal overlap can complicate quantification. | Analyte and instrument dependent (typically in the µg-mg range). |
| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase. | Volatile starting materials and products. | High resolution and sensitivity. Can be coupled with mass spectrometry (GC-MS) for definitive identification.[4][5][6] | Limited to thermally stable and volatile compounds. Derivatization may be required for non-volatile compounds. | pg to ng range. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a mobile and stationary phase. | Starting materials, products, and byproducts, including non-volatile phosphonium salts. | Wide applicability to a range of compounds. High sensitivity and reproducibility. | Can be more time-consuming for method development. Requires appropriate standards for quantification. | ng to µg range. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | All reaction components. | High sensitivity and specificity. Can be used for real-time, on-line reaction monitoring.[7] | Quantification can be complex and may require isotopic standards for high accuracy. Matrix effects can interfere with analysis. | fg to pg range. |
| UV-Vis Spectroscopy | Measures the absorbance of light by chromophoric compounds. | Conjugated starting materials or products. | Simple, rapid, and cost-effective. | Limited to compounds with a UV-Vis chromophore. Can be prone to interference from other absorbing species. | Analyte dependent (typically in the µM-mM range). |
| Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy | Measures the infrared absorption of a sample in contact with an ATR crystal. | Functional groups of reactants and products. | Allows for in-situ, real-time reaction monitoring without sample preparation.[8] | Less sensitive than chromatographic methods. Quantification can be challenging due to overlapping peaks. | Concentration dependent (typically >1%). |
Experimental Workflow and Data Analysis
The general workflow for quantifying the conversion of a Wittig reaction involves several key steps, from reaction setup to data analysis.
Caption: Workflow for Wittig reaction monitoring and quantification.
Detailed Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison.
Quantification by ¹H NMR Spectroscopy
Objective: To determine the percent conversion and E/Z isomer ratio of a Wittig reaction by comparing the integrals of characteristic proton signals of the starting material and products.
Materials:
-
Reaction aliquot
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene, if absolute quantification is needed)
-
NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Carefully withdraw a representative aliquot from the reaction mixture at a specific time point.
-
Quench the reaction if necessary (e.g., by adding a proton source like water or saturated NH₄Cl).
-
Perform a workup to remove interfering species. This may involve extraction and drying of the organic layer.
-
Evaporate the solvent under reduced pressure.
-
Accurately weigh the crude product and dissolve it in a known volume of deuterated solvent.
-
If using an internal standard, add a precisely weighed amount to the NMR tube.
-
-
NMR Data Acquisition:
-
Transfer the sample to an NMR tube.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Ensure the relaxation delay (d1) is long enough (typically 5 times the longest T1) for accurate integration.
-
-
Data Analysis:
-
Identify non-overlapping peaks characteristic of the starting aldehyde (e.g., the aldehydic proton around 9-10 ppm) and the alkene products (e.g., vinylic protons around 5-7.5 ppm).[2]
-
Integrate the selected peaks.
-
Calculate Percent Conversion:
-
Conversion (%) = [Integral of Product Peak(s) / (Integral of Product Peak(s) + Integral of Starting Material Peak)] * 100
-
Normalize the integrals based on the number of protons each signal represents.
-
-
Calculate E/Z Ratio:
-
Identify distinct signals for the E and Z isomers.[2]
-
E/Z Ratio = Integral of E-isomer Peak / Integral of Z-isomer Peak.
-
-
Quantification by Gas Chromatography (GC)
Objective: To determine the percent conversion of a Wittig reaction by separating and quantifying the volatile components of the reaction mixture.
Materials:
-
Reaction aliquot
-
Solvent for dilution (e.g., ethyl acetate, dichloromethane)
-
Internal standard (e.g., a stable, non-reactive compound with a different retention time, like decane (B31447) or dodecane)
-
GC vials with septa
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture and quench it.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the detector.
-
Add a known concentration of an internal standard.
-
-
GC Method Development:
-
Select a GC column that provides good separation of the starting material and product(s) (e.g., a non-polar or medium-polarity column like DB-5 or HP-5).
-
Optimize the temperature program (initial temperature, ramp rate, final temperature) to achieve baseline separation of the peaks of interest in a reasonable time.
-
Set the injector and detector temperatures appropriately. A Flame Ionization Detector (FID) is commonly used for its wide linear range with organic compounds.
-
-
Calibration:
-
Prepare a series of standard solutions containing known concentrations of the starting material, product, and the internal standard.
-
Inject the standards and create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
-
Sample Analysis:
-
Inject the prepared reaction sample into the GC.
-
Integrate the peak areas of the starting material, product(s), and the internal standard.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentrations of the starting material and product in the sample.
-
Calculate Percent Conversion:
-
Conversion (%) = [Moles of Product / (Moles of Product + Moles of remaining Starting Material)] * 100
-
-
On-line Reaction Monitoring by Mass Spectrometry (MS)
Objective: To monitor the progress of a Wittig reaction in real-time by continuously analyzing the reaction mixture using a mass spectrometer, often coupled with a flow reactor.[7]
Materials:
-
Flow reactor system
-
Mass spectrometer with a suitable interface (e.g., electrospray ionization - ESI)
-
Syringe pumps
-
Reagent solutions
Procedure:
-
System Setup:
-
Set up the flow reactor with the appropriate tubing and connectors.
-
Couple the output of the flow reactor to the mass spectrometer's ion source.[7]
-
Prepare solutions of the Wittig reagent and the carbonyl compound in a suitable solvent.
-
-
Reaction Initiation and Monitoring:
-
Use syringe pumps to deliver the reactant solutions at controlled flow rates into a mixing unit and then into the heated or cooled reactor coil.
-
The reaction stream is continuously introduced into the MS.
-
Set the mass spectrometer to scan a relevant m/z range to detect the ions corresponding to the starting materials, intermediates (like the phosphonium ylide), and the final alkene product and triphenylphosphine oxide.[7]
-
-
Data Analysis:
-
Monitor the ion intensities of the reactants and products over time.
-
The disappearance of reactant ions and the appearance of product ions indicate the progress of the reaction.
-
Steady-state conditions can be identified when the ion intensities no longer change.[7]
-
For quantitative analysis, a calibration with authentic standards would be required, though relative quantification is often sufficient for reaction optimization. The conversion can be estimated from the relative ion intensities of the product and remaining starting material after reaching a steady state.
-
This guide provides a foundational understanding of the primary methods used to quantify Wittig reaction conversion. The selection of the most appropriate technique will be dictated by the specific requirements of the research, including the need for structural information, sensitivity, and real-time monitoring capabilities.
References
- 1. youtube.com [youtube.com]
- 2. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 3. Wittig and Wittig–Horner Reactions under Sonication Conditions [mdpi.com]
- 4. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 5. Solved This is the GC/MS of the product in the wittig | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. microsaic.com [microsaic.com]
- 8. pubs.acs.org [pubs.acs.org]
(Acetylmethylene)triphenylphosphorane: A Comparative Guide to its Applications in Olefination Reactions
(Acetylmethylene)triphenylphosphorane , a stabilized ylide, is a versatile and widely utilized reagent in organic synthesis, primarily for the formation of carbon-carbon double bonds through the Wittig reaction. Its applications span from the synthesis of α,β-unsaturated ketones to the construction of complex molecular frameworks found in natural products and pharmaceuticals. This guide provides a comparative overview of its performance against alternative olefination methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic strategy.
Performance in the Wittig Reaction: A Comparative Analysis
This compound is classified as a stabilized Wittig reagent due to the presence of the acetyl group, which delocalizes the negative charge on the ylide carbon. This stabilization influences its reactivity and stereoselectivity. In reactions with aldehydes, stabilized ylides, including this compound, predominantly yield the thermodynamically more stable (E)-alkene.[1][2] This is in contrast to non-stabilized ylides which typically favor the formation of (Z)-alkenes.[1]
The primary alternative to the Wittig reaction for the synthesis of α,β-unsaturated carbonyl compounds is the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction.[3][4] A key advantage of the HWE reaction is the facile removal of the phosphate (B84403) byproduct, which is water-soluble, simplifying product purification.[3] In contrast, the triphenylphosphine (B44618) oxide byproduct of the Wittig reaction is often less soluble in common organic solvents and can complicate isolation.
While both reactions generally favor the formation of (E)-alkenes when using stabilized reagents, the specific choice between this compound and an HWE reagent can depend on factors such as the steric hindrance of the reactants and desired reaction conditions. For sterically hindered ketones, the HWE reaction is often preferred due to the higher reactivity of the phosphonate carbanion.[2]
Table 1: Comparison of this compound with a Horner-Wadsworth-Emmons Reagent
| Reagent | Aldehyde | Product | Yield (%) | E/Z Ratio | Reference |
| This compound | Benzaldehyde | 1-Phenyl-2-buten-1-one | Data not available in a direct comparative study | Predominantly E | [1][2] |
| Triethyl phosphonoacetate (HWE reagent) | Benzaldehyde | Ethyl cinnamate | High | Predominantly E | [3][5] |
Experimental Protocols
General Procedure for the Wittig Reaction using this compound
This protocol describes the synthesis of an α,β-unsaturated ketone from an aldehyde.
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.1 mmol)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, or Tetrahydrofuran)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde in the anhydrous solvent.
-
Add this compound to the solution.
-
Stir the reaction mixture at room temperature or with heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. To remove the triphenylphosphine oxide, the residue can be triturated with a non-polar solvent like hexanes or diethyl ether, in which the byproduct is sparingly soluble.
-
Filter to remove the precipitated triphenylphosphine oxide.
-
The filtrate containing the product can be further purified by column chromatography on silica gel.[6]
Solvent-Free Wittig Reaction
For a more environmentally friendly approach, the reaction can be performed without a solvent.
Procedure:
-
In a vial, combine the aldehyde (liquid) and this compound (solid).[7]
-
Stir the mixture at room temperature.[7]
-
After the reaction is complete (monitored by TLC), add a non-polar solvent (e.g., hexanes) to precipitate the triphenylphosphine oxide.[7]
-
Filter the mixture and wash the solid with the same solvent.[7]
-
The combined filtrate is then concentrated to yield the crude product, which can be purified by chromatography.[7]
Application in Pharmaceutical Synthesis
The Wittig reaction and its variants are crucial steps in the synthesis of numerous pharmaceutical compounds. While a specific, detailed synthesis of a major drug explicitly using this compound is not prominently featured in readily available literature, the general olefination strategy is evident in the synthesis of statins like Rosuvastatin (B1679574). The synthesis of Rosuvastatin involves the coupling of a pyrimidine (B1678525) aldehyde with a side-chain containing a phosphonium ylide to form the characteristic heptenoate side chain.[8][9]
Below is a generalized workflow illustrating the key olefination step in the synthesis of a Rosuvastatin precursor.
Caption: Generalized workflow for the synthesis of a Rosuvastatin precursor via a Wittig reaction.
Conclusion
This compound is a reliable and effective reagent for the synthesis of (E)-α,β-unsaturated ketones via the Wittig reaction. Its performance is comparable to that of Horner-Wadsworth-Emmons reagents in terms of stereoselectivity, though the latter often offers advantages in terms of byproduct removal. The choice of reagent will ultimately depend on the specific substrate, desired reaction conditions, and downstream purification considerations. The development of solvent-free and aqueous reaction conditions further enhances the utility of this compound in modern, environmentally conscious organic synthesis. Its role in the construction of complex molecules, including pharmaceuticals, underscores its continued importance in the field.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. CN1307187C - Method for preparing Rosuvastain and its intermediate - Google Patents [patents.google.com]
- 9. WO2006100689A1 - Process for preparation of rosuvastatin - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of (Acetylmethylene)triphenylphosphorane: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This guide provides detailed procedures for the proper disposal of (Acetylmethylene)triphenylphosphorane, a common reagent in organic synthesis. The following information is intended for researchers, scientists, and drug development professionals to facilitate safe laboratory operations.
Safety and Handling Profile
While some safety data sheets (SDS) classify this compound as not hazardous, others indicate potential for toxicity if ingested and irritation to the eyes, skin, and respiratory system.[1][2][3] Therefore, it is crucial to handle this compound with appropriate care in a well-ventilated area, utilizing personal protective equipment (PPE).
| Parameter | Information | References |
| Hazard Classification | Not uniformly classified as hazardous; handle with caution. Can be irritating to eyes, skin, and respiratory system, and may be harmful if swallowed. | [1][2][3] |
| Stability | Stable under normal conditions, but is sensitive to air. | [2] |
| Incompatibilities | Strong oxidizing agents. | [2][4] |
| Decomposition | May decompose in water at a pH greater than 9. | [4] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, gloves, and protective clothing to prevent skin contact. | [1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, regional, and national regulations.[1][2] The following is a general protocol based on standard laboratory safety practices.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams to avoid unintended reactions.[1]
-
Keep the waste in its original or a clearly labeled, compatible container.[1]
2. Spill Management:
-
In case of a spill, ensure the area is well-ventilated and restrict access.
-
Prevent the material from entering drains or waterways.[1]
-
For solid spills, carefully sweep the material into a designated waste container, avoiding dust generation.[1][2]
-
Clean the affected area thoroughly.
3. Container Management:
-
Empty containers that held this compound should be treated as hazardous waste and disposed of accordingly, as they will retain chemical residues.[1]
4. Final Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling (Acetylmethylene)triphenylphosphorane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of (Acetylmethylene)triphenylphosphorane. Adherence to these procedures is critical for ensuring laboratory safety and experimental integrity.
This compound , a common Wittig reagent, is an air-sensitive solid. While not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, proper handling is essential to maintain its reactivity and prevent potential hazards.[1] The primary byproduct of its reactions is triphenylphosphine (B44618) oxide (TPPO), which requires specific disposal considerations.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound and associated solvents.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[1] | Protects eyes from dust particles of the solid reagent and potential splashes of solvents. |
| Hand Protection | Compatible chemical-resistant gloves. Nitrile gloves are suitable for handling the solid and for short-term contact with common solvents like chloroform (B151607) and THF. For prolonged contact with solvents, heavier-duty gloves such as neoprene or butyl rubber are recommended.[2][3][4][5][6][7][8][9] | This compound is soluble in chloroform and slightly soluble in methanol.[10][11] Wittig reactions often use solvents like tetrahydrofuran (B95107) (THF). Glove choice must be based on the solvent used. |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from spills and contamination. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved N95 respirator should be used.[12][13] | Prevents inhalation of the powdered reagent. |
Glove Compatibility for Common Solvents
The following table provides quantitative data on the breakthrough times for common laboratory gloves with solvents frequently used with this compound. Note that this data is for the pure solvents and should be used as a guideline, as the presence of the reagent may affect performance.
| Glove Material | Solvent | Breakthrough Time (minutes) | Rating |
| Nitrile | Chloroform | < 15 | Poor |
| Tetrahydrofuran (THF) | < 15 | Poor | |
| Neoprene | Chloroform | > 480 | Excellent |
| Tetrahydrofuran (THF) | ~30 | Fair | |
| Butyl Rubber | Chloroform | > 480 | Excellent |
| Tetrahydrofuran (THF) | > 480 | Excellent |
Data compiled from various chemical resistance guides.[2][3][4][5][6][7][8][9]
Operational Plan: Step-by-Step Handling Procedure
Due to its air-sensitive nature, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and ensure reactivity.[14][15][16]
Experimental Workflow
Detailed Methodologies
1. Preparation:
-
Inert Atmosphere: All manipulations of solid this compound should be performed inside a glovebox or using a Schlenk line flushed with an inert gas.[14][15][16][17]
-
Glassware: All glassware must be thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled under a stream of inert gas immediately before use.[14]
-
Solvents: Use anhydrous solvents appropriate for the Wittig reaction.
2. Handling and Reaction Setup:
-
Weighing: Weigh the required amount of this compound in a tared vial inside the glovebox.
-
Addition to Reaction: If using a Schlenk line, the reagent can be added to the reaction flask under a positive pressure of inert gas.
-
Dissolving: Dissolve the reagent in the chosen anhydrous solvent under an inert atmosphere. This compound is soluble in chloroform and slightly soluble in methanol.[10][11]
-
Reaction: Perform the Wittig reaction under a continuous positive pressure of inert gas.
Disposal Plan
Proper disposal of waste generated from reactions involving this compound is crucial. The primary byproduct is triphenylphosphine oxide (TPPO), a water-insoluble solid.
Waste Management Flowchart
Detailed Disposal Procedures
-
Quenching: At the end of the reaction, carefully quench any unreacted ylide. This is typically done by the slow addition of a proton source, such as water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup and Waste Segregation:
-
Perform a standard aqueous workup to separate the organic products from water-soluble byproducts.
-
Collect the organic and aqueous layers in separate, clearly labeled waste containers.
-
-
Triphenylphosphine Oxide (TPPO) Removal:
-
TPPO is often removed from the desired product by crystallization or column chromatography.
-
The isolated solid TPPO should be collected in a designated solid waste container.
-
-
Final Disposal:
-
Solid Waste: Dispose of solid TPPO and any contaminated consumables (e.g., gloves, weighing paper) as solid chemical waste in accordance with your institution's guidelines.
-
Organic Liquid Waste: Collect all organic solvent waste in a properly labeled container. Segregate halogenated and non-halogenated solvents if required by your facility.
-
Aqueous Liquid Waste: Neutralize the aqueous waste to a pH between 6 and 8 before disposing it down the sanitary sewer, provided this is in accordance with local regulations.
-
Empty Containers: Rinse empty reagent containers with a suitable solvent (e.g., acetone (B3395972) or ethanol). Collect the rinsate as hazardous waste. Allow the container to air dry in a fume hood before disposing of it as regular laboratory glass waste.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. ehs.sfsu.edu [ehs.sfsu.edu]
- 4. docs.rs-online.com [docs.rs-online.com]
- 5. unisafegloves.com [unisafegloves.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. oehs.ecu.edu [oehs.ecu.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. mdsassociates.com [mdsassociates.com]
- 10. This compound | 1439-36-7 [chemicalbook.com]
- 11. This compound, 99% | Fisher Scientific [fishersci.ca]
- 12. 1-(Triphenylphosphoranylidene)-2-propanone 99 1439-36-7 [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 15. web.mit.edu [web.mit.edu]
- 16. ossila.com [ossila.com]
- 17. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
